molecular formula C9H7BrN2O2 B1376828 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid CAS No. 1021859-29-9

6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B1376828
CAS No.: 1021859-29-9
M. Wt: 255.07 g/mol
InChI Key: OPJAPPYKVWTEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-methyl-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-1-methylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-12-7-4-5(10)2-3-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJAPPYKVWTEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735092
Record name 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021859-29-9
Record name 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1-methylindazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-1-methyl-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound belonging to the indazole class. Indazole scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors used in oncology[1][2]. This specific derivative, featuring a bromine atom and a carboxylic acid group, serves as a versatile synthetic intermediate for developing novel drug candidates[3]. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful drug discovery and development. These properties govern a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and therapeutic potential.

This guide provides a senior-level perspective on the core physicochemical characteristics of this compound. It moves beyond simple data presentation to explain the causality behind experimental choices and provides validated, step-by-step protocols for determining these essential parameters in a research setting.

Chemical Identity and Molecular Structure

The structural integrity and identity of a compound are the foundation of all subsequent analysis.

  • IUPAC Name: this compound[4]

  • CAS Number: 1021859-29-9[4][5][6]

  • Molecular Formula: C₉H₇BrN₂O₂[4][5][6]

  • Molecular Weight: 255.07 g/mol [5][6]

The molecule consists of a bicyclic indazole core, methylated at the N1 position. A carboxylic acid group is attached at position 3, and a bromine atom is substituted at position 6. These functional groups are key determinants of the molecule's chemical reactivity and physical behavior.

Core Physicochemical Properties

The following table summarizes key computed and experimental physicochemical parameters, which collectively provide a predictive profile of the molecule's behavior in biological systems.

PropertyValueSource
Molecular Weight 255.07 g/mol [5][6]
Predicted Boiling Point 436.5 ± 25.0 °C[7]
Predicted Density 1.79 ± 0.1 g/cm³[7]
XLogP3 (Lipophilicity) 2.1[7]
Polar Surface Area (PSA) 55.1 Ų[7]
Melting Point Not available; requires experimental determination. The parent, Indazole-3-carboxylic acid, melts at 266-270 °C.[8]N/A

Experimental Determination of Key Physicochemical Properties

Theoretical predictions provide a valuable starting point, but empirical data is the gold standard in drug development. The following sections detail the rationale and methodology for determining the most critical physicochemical properties.

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, defined melting range is characteristic of a pure compound, whereas impurities typically depress the melting point and broaden the range[9]. The capillary method is the pharmacopeial standard, valued for its reproducibility and requirement for only a small amount of sample[10].

G cluster_prep Sample Preparation cluster_measurement Measurement Protocol Prep1 Ensure sample is a fine, dry powder. Crush if necessary. Prep2 Tap open end of capillary tube into the sample. Prep1->Prep2 Prep3 Compact the sample to 2-4 mm height by tapping or dropping through a long tube. Prep2->Prep3 Measure1 Place capillary in apparatus. Prep3->Measure1 Measure2 Rapidly heat to ~15-20°C below expected melting point (rough determination). Measure1->Measure2 Measure3 Cool the apparatus. Measure2->Measure3 Measure4 Use a fresh sample and heat slowly (1-2°C per minute). Measure3->Measure4 Measure5 Record T1: Temperature at which first liquid appears. Measure4->Measure5 Measure6 Record T2: Temperature at which all solid has melted. Measure5->Measure6 Measure7 Report as range: T1 - T2. Measure6->Measure7

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol:

  • Preparation:

    • Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, and 7.4) to assess pH-dependent solubility.

  • Equilibration:

    • Add an excess amount of solid this compound to a vial containing a known volume of the chosen buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[11]

    • Seal the vials and place them in a shaker bath at a controlled temperature (typically 25°C or 37°C).

    • Agitate the samples for a sufficient period (24 to 48 hours) to ensure equilibrium is reached between the solid and dissolved states.[12]

  • Sample Processing:

    • After equilibration, allow the samples to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a 0.22 µm filter is the most robust method.

  • Quantification:

    • Analyze the concentration of the compound in the clear filtrate using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of the compound of known concentration to ensure accurate quantification.

    • The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Acidity Constant (pKa) Determination

Expertise & Rationale: The pKa is the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated. For this compound, the carboxylic acid group is the primary acidic center. The pKa value is critical for predicting its charge state in different physiological compartments (e.g., stomach vs. intestine), which directly impacts solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate and standard method for measuring pKa.[13] It involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally.[14][15]

Workflow for pKa Determination via Potentiometric Titration

G Start Calibrate pH meter with standard buffers (e.g., pH 4, 7, 10). Prepare Prepare a dilute solution of the compound (~1 mM) in water or a co-solvent system. Start->Prepare Acidify Acidify the solution with a strong acid (e.g., 0.1 M HCl) to fully protonate the carboxylic acid. Prepare->Acidify Titrate Incrementally add a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition. Acidify->Titrate Plot Plot pH versus the volume of titrant added to generate a titration curve. Titrate->Plot Analyze Identify the equivalence point (steepest inflection). The pH at the half-equivalence point is the pKa. Plot->Analyze Validate Repeat the titration at least three times and report the average pKa value. Analyze->Validate

Sources

Spectroscopic Profile of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-1-methyl-1H-indazole-3-carboxylic acid, a halogenated heterocyclic compound, represents a key structural motif in medicinal chemistry and drug discovery. Its rigid bicyclic core, substituted with both electron-withdrawing (bromo, carboxylic acid) and electron-donating (N-methyl) groups, offers a versatile scaffold for the development of novel therapeutic agents. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds, necessitating a thorough understanding of their spectroscopic properties. This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of these spectra is grounded in fundamental principles and supported by comparative data from closely related analogues and established literature, ensuring a robust and reliable characterization.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of atoms and functional groups in this compound gives rise to a distinct spectroscopic fingerprint. Understanding the interplay between the molecular structure and the expected spectral features is crucial for accurate data interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra of the title compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is often observed as a broad singlet.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5broad singlet1HCOOHThe acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, which is characteristic for this functional group.
~8.1doublet1HH-4This proton is adjacent to the electron-withdrawing carboxylic acid group and the fused ring system, leading to a downfield shift. It will likely appear as a doublet due to coupling with H-5.
~7.9doublet1HH-7The proton at position 7 is expected to be a doublet due to coupling with H-5. Its chemical shift is influenced by the adjacent nitrogen and the bromine atom further down the ring.
~7.5doublet of doublets1HH-5This proton will be split by both H-4 and H-7, resulting in a doublet of doublets.
~4.1singlet3HN-CH₃The methyl group attached to the nitrogen atom will appear as a singlet in the downfield region for a methyl group due to the influence of the aromatic ring system.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum.
~141C-7aThis is a quaternary carbon at the fusion of the two rings, and its chemical shift is influenced by the adjacent nitrogen atom.
~140C-3The carbon atom bearing the carboxylic acid group will be significantly downfield.
~133C-3aAnother quaternary carbon at a ring junction.
~128C-5Aromatic CH carbon.
~124C-4Aromatic CH carbon, influenced by the adjacent carboxylic acid group.
~118C-6The carbon atom directly attached to the bromine will be shifted to this region due to the heavy atom effect.
~112C-7Aromatic CH carbon.
~36N-CH₃The N-methyl carbon appears in the aliphatic region but is deshielded by the nitrogen and the aromatic system.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is the most convenient and requires minimal sample preparation. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500BroadO-H stretchThe carboxylic acid O-H bond exhibits a very broad absorption due to hydrogen bonding.
~3050MediumAromatic C-H stretchCharacteristic stretching vibrations of C-H bonds on the aromatic ring.
~2950WeakAliphatic C-H stretchStretching vibration of the C-H bonds in the N-methyl group.
~1700StrongC=O stretchThe carbonyl group of the carboxylic acid will show a strong, sharp absorption band.
1600-1450MediumC=C and C=N stretchesAromatic ring and indazole ring stretching vibrations.
~1300MediumC-N stretchStretching vibration of the bond between the aromatic ring and the nitrogen atom.
~1200StrongC-O stretchStretching vibration of the C-O single bond in the carboxylic acid group.
Below 800Medium-StrongC-Br stretch, C-H out-of-plane bendingThe C-Br stretch and out-of-plane bending of the aromatic C-H bonds are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a strong signal for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI) would lead to more extensive fragmentation, which can also be useful for structural elucidation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To gain further structural information, the molecular ion can be isolated and fragmented in the mass spectrometer (collision-induced dissociation, CID), and the masses of the resulting fragment ions are measured.

Predicted Mass Spectrum and Fragmentation

The nominal molecular weight of this compound (C₉H₇BrN₂O₂) is 254/256 g/mol , with the two major peaks in a roughly 1:1 ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Key Predicted Fragments (EI-MS):

  • m/z 254/256 (M⁺˙): The molecular ion peak.

  • m/z 209/211: Loss of a carboxyl group (-COOH, 45 Da). This is a common fragmentation pathway for carboxylic acids.

  • m/z 130: Loss of Br and COOH.

  • m/z 103: Further fragmentation of the indazole ring.

fragmentation M [C₉H₇BrN₂O₂]⁺˙ m/z 254/256 F1 [C₈H₇BrN₂]⁺ m/z 209/211 M->F1 - COOH F2 [C₈H₅N₂]⁺ m/z 130 F1->F2 - Br F3 [C₇H₅N]⁺˙ m/z 103 F2->F3 - HCN

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed interpretation, offer researchers, scientists, and drug development professionals the necessary tools to confidently verify the structure and purity of this important chemical entity. The synergistic use of these analytical techniques ensures the high level of scientific integrity required in modern chemical research and development.

References

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. Retrieved from [Link]

The Biological Versatility of 6-Bromo-1-methyl-1H-indazole-3-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, highly versatile subclass: derivatives of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid. We explore the strategic rationale behind its design, detailing the synthetic pathways for its derivatization, and delve into the significant biological activities exhibited by its analogues, including anticancer, anti-inflammatory, and ion channel modulating properties. This document serves as a technical resource for researchers, providing not only a synthesis of the current state of knowledge but also actionable experimental protocols and structure-activity relationship (SAR) insights to guide future drug development efforts.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science, and among them, the indazole ring system is particularly prominent.[1][3] Comprising a fused benzene and pyrazole ring, this aromatic structure is a bioisostere of indole and exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV effects.[1][3][4] Marketed drugs such as the antiemetic Granisetron, the kinase inhibitor Pazopanib, and the non-steroidal anti-inflammatory Bendazac all feature the indazole core, underscoring its therapeutic relevance.[1][2][3]

The subject of this guide, This compound , is a strategically designed scaffold for chemical library development. Its key features are:

  • The 1H-Indazole Core: The thermodynamically stable tautomer that forms the foundation for a wide range of biological activities.[1][4]

  • A Bromine Atom at the 6-Position: This halogen serves multiple purposes. It enhances lipophilicity, can form crucial halogen bonds with biological targets, and acts as a versatile synthetic handle for further modifications via cross-coupling reactions.

  • An N-Methyl Group at the 1-Position: N-alkylation is a common medicinal chemistry strategy to block metabolic N-dealkylation, improve cell permeability, and fine-tune binding interactions by eliminating a hydrogen bond donor.

  • A Carboxylic Acid at the 3-Position: This functional group is an essential anchor for derivatization, most commonly through amide bond formation, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.[5][6]

This combination of features makes the parent molecule an ideal starting point for generating novel drug candidates across various therapeutic areas.

Synthetic Strategies for Derivatization

The primary route to exploring the biological potential of the this compound core is through the synthesis of a diverse library of amide derivatives. This process involves the activation of the carboxylic acid followed by coupling with a wide array of primary or secondary amines.

General Experimental Protocol: Amide Coupling

The following protocol describes a robust and widely used method for synthesizing 1H-indazole-3-carboxamides, adapted from established literature procedures.[7][8] This method utilizes common peptide coupling reagents to ensure high yields and purity.

Rationale: The choice of a coupling agent like EDC in combination with an activator like HOBt is critical. EDC (a water-soluble carbodiimide) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this unstable intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the incoming amine. The tertiary amine base (TEA) acts as a proton scavenger, neutralizing the HCl salt of EDC and the acid formed during the reaction, thereby driving the equilibrium towards product formation.[8]

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

    • To this solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents).

    • Add triethylamine (TEA) (3.0 equivalents) to the reaction mixture.

    • Stir the mixture at room temperature (20-25°C) for 15-20 minutes. Successful activation is the critical self-validating step before proceeding.

  • Amine Addition:

    • Add the desired substituted primary or secondary amine (1.0-1.1 equivalents) to the activated mixture.

    • Continue stirring at room temperature for 4-8 hours.

  • Work-up and Purification:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with a 10% sodium bicarbonate solution and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Workflow for Synthesis and Derivatization

The following diagram illustrates the logical flow from the core acid to a library of diverse amide derivatives.

G cluster_synthesis Core Synthesis & Activation cluster_derivatization Library Generation Core 6-Bromo-1-methyl-1H- indazole-3-carboxylic acid Reagents Coupling Reagents: EDC, HOBt, TEA Solvent: DMF Activated Activated Ester Intermediate Core->Activated Acid Activation Amines Amine Library (Aliphatic, Aromatic, Heterocyclic) Amide Final Amide Derivative Activated->Amide Amines->Amide Amide Coupling Purification Work-up & Purification Amide->Purification

Caption: Workflow for the synthesis of amide derivatives.

Key Biological Activities of Derivatives

While data on the parent acid is limited, extensive research on its close analogues, particularly amide derivatives, reveals significant therapeutic potential. The functionalization at the 3-position is paramount for eliciting these biological responses.

Anticancer and Antiangiogenic Activity

A compelling body of evidence supports the role of 6-bromo-1H-indazole derivatives as potent anticancer agents.[2][9] Studies on a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides (structurally very similar to derivatives of our core) demonstrated significant cytotoxic effects against various human cancer cell lines.[2][9]

Mechanism of Action: The anticancer effects are often linked to the inhibition of key signaling pathways involved in tumor growth and vascularization. For instance, certain indazole derivatives are known inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Pim kinases, both of which are critical in cancer cell proliferation and survival.[1] Furthermore, specific derivatives have been shown to potently inhibit the production of proangiogenic cytokines such as TNF-α and VEGF, thereby restricting tumor blood supply.[9]

Quantitative Data Summary: The following table summarizes the cytotoxic activity of representative 6-bromo-indazole amide derivatives against human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)[9]
11c HEP3BPN 11 (Liver)> Methotrexate
11d HEP3BPN 11 (Liver)> Methotrexate
11n -Significant OH radical scavenging
11a -Significant SOR scavenging

Data synthesized from studies on structurally related 6-bromo-1-cyclopentyl-1H-indazole-4-carboxamides.[9]

CRAC Channel Blockade and Anti-inflammatory Effects

A novel and highly significant activity identified for indazole-3-carboxamides is the potent and selective blockade of Calcium-Release Activated Calcium (CRAC) channels.[5] These channels are crucial for calcium signaling in various cell types, particularly immune cells like mast cells.

Mechanism of Action: In mast cells, activation by an antigen triggers the depletion of intracellular calcium stores, which in turn opens CRAC channels on the cell surface. The resulting influx of extracellular Ca²⁺ is the critical signal for degranulation—the release of pro-inflammatory mediators like histamine—and the synthesis of cytokines. By blocking these channels, indazole-3-carboxamide derivatives can effectively halt this inflammatory cascade at its source.[5]

One study demonstrated that a representative indazole derivative, 12d , potently inhibits mast cell degranulation, the release of pro-inflammatory cytokines, and the Ca²⁺-dependent nuclear translocation of the transcription factor NFAT.[5] The structure-activity relationship revealed that an isomeric "reversed" amide linker (-CO-NH-Ar) was crucial for high potency, with the most active compounds exhibiting IC₅₀ values in the sub-micromolar range.[5]

G cluster_cell Mast Cell Antigen Antigen Activation ER Endoplasmic Reticulum (Ca²⁺ Store) Antigen->ER Depletes Stores CRAC CRAC Channel (Orai) ER->CRAC Activates Ca_Influx Ca²⁺ Influx CRAC->Ca_Influx Degranulation Degranulation & Cytokine Release Ca_Influx->Degranulation Inhibitor Indazole-3-carboxamide Derivative Inhibitor->CRAC BLOCKS

Caption: Inhibition of the CRAC channel pathway in mast cells.

Structure-Activity Relationship (SAR) Insights

Analysis of the available data provides key insights for guiding the design of more potent and selective derivatives:

  • The Amide Moiety is Critical: The nature of the substituent on the amide nitrogen profoundly influences biological activity. For CRAC channel blockers, aryl amines, particularly those with specific fluorine substitution patterns (e.g., 2,6-difluorophenyl), were found to be optimal.[5]

  • Linker Orientation Matters: For CRAC channel inhibition, the indazole-CO-NH-Ar orientation was significantly more potent than the indazole-NH-CO-Ar arrangement, highlighting the importance of the hydrogen bond donating capacity of the amide N-H and the spatial orientation of the aryl group.[5]

  • The 6-Bromo Group: This substituent is consistently present in highly active anticancer and antiangiogenic compounds, suggesting it plays a key role in target binding, potentially through hydrophobic or halogen-bonding interactions.[9] It also provides a site for further synthetic elaboration to probe deeper into target binding pockets.

Conclusion and Future Directions

Derivatives of this compound represent a rich and versatile chemical class with demonstrated potential in oncology and immunology. The core scaffold is synthetically tractable, and the 3-carboxamide position serves as an excellent handle for systematically tuning biological activity.

Future research should focus on several key areas:

  • Library Expansion: Synthesizing broader libraries of amides with diverse aliphatic, aromatic, and heterocyclic amines to further probe SAR.[3]

  • Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., kinases, receptors) for the most potent anticancer compounds.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

  • Exploration of Other Therapeutic Areas: Given the broad activity of indazoles, screening potent derivatives against other targets, such as those for neurodegenerative or infectious diseases, is a logical next step.[1][3]

By leveraging the foundational knowledge outlined in this guide, drug discovery professionals can effectively harness the therapeutic potential of this promising chemical scaffold.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • The Crucial Role of Indazole Derivatives in Pharmaceutical Synthesis.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
  • The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Semantic Scholar.
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...
  • What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Shaanxi Bloom Tech Co., Ltd..
  • 6-Bromo-1H-indazole-3-carboxylic acid. Chem-Impex.
  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. Shaanxi Bloom Tech Co., Ltd..
  • Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • 6-Bromo-1H-indazole-3-carboxylic acid. BLD Pharm.
  • CAS 1021859-29-9 this compound. Alfa Chemistry.
  • Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides. Benchchem.
  • Indazole – Knowledge and References. Taylor & Francis.

Sources

A Technical Guide to Determining the Solubility Profile of 6-Bromo-1-methyl-1H-indazole-3-carboxylic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for characterizing the solubility of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid, a compound of interest in drug discovery and development. In the absence of extensive public data, this document outlines the fundamental principles of solubility, presents a robust experimental protocol for its determination using the shake-flask method, and discusses the interpretation of results. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodology required to generate a reliable solubility profile for this and similar novel compounds.

Introduction: Understanding the Analyte

This compound is a heterocyclic compound featuring an indazole core, a bromine substituent, a methyl group, and a carboxylic acid moiety. Its chemical structure (Figure 1) suggests a molecule with mixed polarity.

  • Physicochemical Properties:

    • Molecular Formula: C9H7BrN2O2[1]

    • Molecular Weight: 255.07 g/mol [1]

    • Predicted XLogP3: 2.1[2]

    • Key Functional Groups: Carboxylic acid (-COOH), aromatic rings, bromo group (-Br).

The presence of the carboxylic acid group suggests the potential for hydrogen bonding and solubility in polar, protic solvents.[3] Conversely, the brominated indazole core contributes to its lipophilicity, which may confer solubility in less polar or non-polar organic solvents. The predicted XLogP3 value of 2.1 indicates a moderate degree of lipophilicity. This structural duality makes a systematic solubility assessment essential for applications in synthesis, purification, formulation, and biological screening.

Figure 1: Chemical Structure of this compound

(Image of the chemical structure would be placed here in a full whitepaper)

Theoretical Framework: The Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like".[4][5][6] This means that substances with similar intermolecular forces are more likely to be soluble in one another.[7][8] The key factors influencing solubility include:

  • Polarity: Polar solutes dissolve best in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3][4][5][7] The carboxylic acid group makes our target molecule polar, while the brominated aromatic system provides non-polar character.

  • Hydrogen Bonding: The ability of the carboxylic acid group to act as both a hydrogen bond donor and acceptor will significantly enhance its solubility in protic solvents like alcohols.[4]

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps overcome the lattice energy of the solid and the intermolecular forces of the solvent.[3][9][10]

  • Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[3][9]

The interplay of these factors will determine the solubility profile of this compound across a spectrum of organic solvents.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 6-Bromo-1-methyl-1H- indazole-3-carboxylic acid PolarGroup Carboxylic Acid (Polar, H-Bonding) Solute->PolarGroup has NonPolarGroup Brominated Indazole Core (Non-Polar/Lipophilic) Solute->NonPolarGroup has Solubility Solubility Outcome PolarGroup->Solubility Favorable Interaction ('Like Dissolves Like') NonPolarGroup->Solubility Favorable Interaction ('Like Dissolves Like') Solvent Organic Solvent Polarity Polarity (Protic/Aprotic/Non-polar) Solvent->Polarity characterized by H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding characterized by Polarity->Solubility Favorable Interaction ('Like Dissolves Like') H_Bonding->Solubility Favorable Interaction ('Like Dissolves Like')

Caption: Factors influencing the solubility of the target compound.

Experimental Determination of Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[11] It involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • This compound (solid, >98% purity)

  • Selection of organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), Toluene, Heptane

  • Analytical balance

  • Scintillation vials or screw-cap tubes (e.g., 2-4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Protocol: The Shake-Flask Method

The following protocol is a self-validating system designed for accuracy and reproducibility.

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the experiment.

  • Record the exact mass of the compound added.

  • Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.[12]

  • Securely cap the vials. Prepare each solvent in triplicate for statistical validity.

Step 2: Equilibration

  • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[13] For compounds that are slow to dissolve, 48-72 hours may be necessary. Visual inspection should confirm that excess solid remains.

Step 3: Phase Separation

  • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the solid settle.

  • To ensure complete removal of undissolved particulates, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

Step 4: Sample Analysis

  • Carefully withdraw an aliquot of the clear supernatant.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

  • Precisely dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis spectroscopy method. A calibration curve must be generated using standards of known concentration.

Step 5: Calculation Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis, mg/mL) x (Dilution Factor)

G A Step 1: Preparation Add excess solid to known volume of solvent. B Step 2: Equilibration Agitate at constant temp for 24-48 hours. A->B C Step 3: Phase Separation Centrifuge to pellet undissolved solid. B->C D Step 4: Sampling & Filtration Filter supernatant through 0.22 µm syringe filter. C->D E Step 5: Analysis Quantify concentration via HPLC or UV-Vis. D->E F Result: Solubility (mg/mL) E->F

Caption: Experimental workflow for the Shake-Flask solubility determination.

Data Presentation and Interpretation

The quantitative results should be summarized in a clear, tabular format. It is also useful to include a qualitative descriptor based on standard pharmacopeia definitions.

Table 1: Illustrative Solubility Profile of this compound at 25 °C (Note: The following data are hypothetical and for illustrative purposes only.)

SolventTypeDielectric Constant (Approx.)Solubility (mg/mL)USP Classification
Dimethyl sulfoxide (DMSO)Polar Aprotic47.2> 100Very Soluble
Tetrahydrofuran (THF)Polar Aprotic7.6~ 50Freely Soluble
AcetonePolar Aprotic21.0~ 35Freely Soluble
MethanolPolar Protic32.7~ 20Soluble
EthanolPolar Protic24.6~ 15Soluble
AcetonitrilePolar Aprotic37.5~ 5Sparingly Soluble
TolueneNon-polar2.4< 1Slightly Soluble
HeptaneNon-polar1.9< 0.1Practically Insoluble

Interpretation: The hypothetical data suggest high solubility in polar aprotic solvents like DMSO and THF, likely due to strong dipole-dipole interactions. Good solubility in polar protic solvents like methanol and ethanol is expected due to hydrogen bonding with the carboxylic acid group. The lower solubility in non-polar solvents like toluene and heptane would indicate that the polar characteristics of the molecule dominate its solubility behavior.

Conclusion

This guide provides a robust scientific and logical framework for determining the solubility profile of this compound. By combining a sound theoretical understanding of molecular interactions with a meticulous experimental protocol like the shake-flask method, researchers can generate the high-quality, reliable data essential for advancing drug development and chemical research. The outlined procedures ensure a self-validating system, promoting scientific integrity and reproducibility.

References

  • Vertex AI Search. (n.d.). Solubility and Polarity.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • AAT Bioquest. (2022, April 18). What factors affect solubility?.
  • Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets.
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
  • Alfa Chemistry. (n.d.). CAS 1021859-29-9 this compound.
  • Echemi. (n.d.). Buy 1H-Indazole-3-carboxylic acid, 6-bromo-1-methyl-.
  • YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility?.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Unknown Source. (n.d.). Factors affecting solubility.
  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

Sources

An In-depth Technical Guide to 6-Bromo-1-methyl-1H-indazole-3-carboxylic Acid (CAS No. 1021859-29-9) for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid, a key building block in modern medicinal chemistry. We will delve into its chemical properties, safety data, and, most importantly, its strategic application in the synthesis of targeted therapeutics, supported by experimental insights and protocols.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in drug discovery, renowned for its ability to mimic the purine core and engage in critical hydrogen bonding interactions with various biological targets. This bicyclic heteroaromatic system is a cornerstone in the development of a wide array of therapeutic agents, demonstrating activities ranging from anti-inflammatory to potent anticancer effects. The specific compound, this compound, has emerged as a particularly valuable intermediate. The bromine atom at the 6-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR). Simultaneously, the carboxylic acid at the 3-position provides a convenient point for amide bond formation, a common strategy to enhance pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1021859-29-9[1][2]
Molecular Formula C₉H₇BrN₂O₂[1][2]
Molecular Weight 255.07 g/mol [2]
Appearance White to off-white solid[2]
Purity Typically ≥97%[2]
Predicted Boiling Point 436.5 ± 25.0 °C[3]
Predicted Density 1.79 ± 0.1 g/cm³[3]
XLogP3 2.1[3]

Safety and Handling

As with any active chemical reagent, proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification:

  • Acute Effects: This compound is an irritant and may be harmful if ingested or inhaled. It can cause irritation to the mucous membranes and upper respiratory tract.[1]

  • Toxicological Data: To the best of current knowledge, the toxicological properties of this product have not been fully investigated.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear protective safety goggles.[1]

  • Skin Protection: Wear chemical-resistant gloves, protective clothing, and chemical-resistant boots.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust or vapor.[1]

Storage and Incompatibilities:

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][2]

  • Incompatibilities: Avoid strong oxidizing agents, as well as strong acids and bases.[1]

First Aid Measures:

  • In case of eye contact: Immediately rinse with clean, running water for at least 15 minutes, keeping the eyes open. Seek medical attention.[1]

  • In case of skin contact: Wash the affected area with generous quantities of running water and non-abrasive soap. Seek medical attention.[1]

  • If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

Application in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its strategic placement of functional groups allows for sequential and regioselective modifications, making it a valuable tool in the medicinal chemist's arsenal.

A Building Block for Kinase and GPX4 Inhibitors

Recent patent literature highlights the use of this compound in the synthesis of novel kinase inhibitors, such as those targeting VEGFR-2, a key mediator of angiogenesis in cancer.[1] Furthermore, it has been employed in the development of Glutathione Peroxidase 4 (GPX4) inhibitors, which are under investigation for their potential to induce ferroptosis, a form of programmed cell death, in cancer cells.[2]

The general synthetic strategy involves leveraging the carboxylic acid for amide coupling to introduce a desired pharmacophore, while the bromo-substituent can be utilized for further diversification through cross-coupling reactions.

G cluster_0 Core Scaffold cluster_1 Synthetic Transformations cluster_2 Bioactive Molecules Start This compound AmideCoupling Amide Coupling Start->AmideCoupling R-NH₂ CrossCoupling Cross-Coupling (e.g., Suzuki) AmideCoupling->CrossCoupling Intermediate KinaseInhibitor Kinase Inhibitors (e.g., VEGFR-2) CrossCoupling->KinaseInhibitor Ar-B(OH)₂ GPX4Inhibitor GPX4 Inhibitors CrossCoupling->GPX4Inhibitor Ar-B(OH)₂

Synthetic utility of the core scaffold.

Experimental Protocol: Amide Coupling

The following is a representative, step-by-step protocol for the amide coupling of this compound with a primary amine. This procedure is based on established methods for indazole carboxamide synthesis.[4][5]

Materials:

  • This compound

  • Desired primary amine (1.0 equivalent)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • Triethylamine (TEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

  • To this solution, add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).

  • Add triethylamine (3.0 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary amine (1.0 equivalent) to the reaction mixture.

  • Continue to stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

G cluster_workflow Amide Coupling Workflow Start Dissolve starting material in anhydrous DMF Activation Add coupling reagents (HOBt, EDC·HCl) and base (TEA) Start->Activation AmineAddition Add primary amine Activation->AmineAddition Reaction Stir at room temperature (4-6 hours) AmineAddition->Reaction Workup Quench, extract, and wash Reaction->Workup Purification Column chromatography Workup->Purification FinalProduct Desired Amide Product Purification->FinalProduct

Step-by-step amide coupling workflow.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its versatile functional groups provide a platform for the synthesis of a diverse range of bioactive molecules, particularly in the realm of oncology. A thorough understanding of its properties, handling requirements, and synthetic applications is essential for researchers and drug development professionals seeking to leverage the potential of the indazole scaffold in their therapeutic programs.

References

Potential therapeutic targets of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Identifying the Therapeutic Targets of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1] this compound, a specific derivative of this class, presents a promising starting point for drug discovery. However, its precise molecular targets remain to be elucidated. This technical guide provides a comprehensive, scientifically-grounded strategy for the identification, validation, and functional characterization of the therapeutic targets of this compound. We present a phased experimental workflow, beginning with unbiased chemical proteomics for target discovery, followed by rigorous biophysical and cell-based assays for validation. Detailed, step-by-step protocols are provided for key methodologies, with an emphasis on the causal logic behind experimental choices to ensure robust and reproducible outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to unravel the mechanism of action of novel small molecules.

Introduction: The Therapeutic Potential of the Indazole Scaffold

Indazole-containing compounds are a cornerstone of modern pharmacology, demonstrating a wide spectrum of therapeutic applications including anticancer, anti-inflammatory, and neuroprotective activities.[1][2] The planar, bicyclic aromatic system of the indazole ring, with its two nitrogen atoms, is adept at forming key hydrogen bond interactions within the active sites of proteins, making it a versatile pharmacophore.[3][4] Notably, several successful oncology drugs, such as Axitinib and Pazopanib, are kinase inhibitors built around an indazole core, highlighting the scaffold's utility in targeting this critical enzyme class.[3]

This compound incorporates specific chemical features—a bromine atom at position 6, a methyl group at position 1, and a carboxylic acid at position 3—that modulate its physicochemical properties and potential target interactions. While public data on this specific molecule is limited, its structural similarity to known bioactive agents strongly suggests it may interact with key regulators of cellular signaling. This guide outlines a systematic approach to definitively identify these molecular targets.

A Phased Strategy for Target Identification and Validation

A successful target identification campaign requires a multi-faceted approach that progresses from broad, unbiased screening to highly specific validation experiments.[5] This ensures that initial "hits" are rigorously vetted to eliminate false positives and to build a compelling case for a specific mechanism of action.[6][7] Our proposed strategy is divided into three distinct phases: Target Discovery, Biophysical Validation, and Cellular/Functional Characterization.

target_validation_workflow cluster_phase1 Phase 1: Target Discovery cluster_phase2 Phase 2: Biophysical Validation cluster_phase3 Phase 3: Functional Validation p1_step1 Immobilize Compound on Affinity Matrix p1_step2 Incubate with Cell Lysate p1_step1->p1_step2 p1_step3 Elute Bound Proteins p1_step2->p1_step3 p1_step4 Protein ID by LC-MS/MS p1_step3->p1_step4 p2_step1 Surface Plasmon Resonance (SPR) (Binding Kinetics) p1_step4->p2_step1 Candidate Proteins p2_step2 Isothermal Titration Calorimetry (ITC) (Binding Thermodynamics) p1_step4->p2_step2 Candidate Proteins p3_step1 Cellular Target Engagement (e.g., CETSA) p2_step1->p3_step1 Validated Target p2_step2->p3_step1 Validated Target p3_step2 Downstream Pathway Analysis (e.g., Western Blot) p3_step1->p3_step2 p3_step3 Phenotypic Assays (e.g., Cell Viability) p3_step2->p3_step3

Figure 1: A comprehensive workflow for target identification and validation, progressing from discovery to functional characterization.

Phase 1: Unbiased Target Discovery via Chemical Proteomics

The initial step is to identify which proteins from a complex biological mixture physically interact with the compound. Affinity-based pull-down methods are a powerful tool for this purpose, using an immobilized version of the small molecule as "bait" to capture its binding partners.[8][9]

Protocol 3.1: Affinity Chromatography-Mass Spectrometry (AC-MS)

Causality: This protocol is designed to isolate proteins that bind directly to this compound. By covalently linking the compound to a solid support, we can physically separate its binding partners from the thousands of other proteins in a cell lysate. Including a competitive elution step with the free compound is a self-validating mechanism to distinguish specific binders from non-specific matrix interactors.

Methodology:

  • Ligand Immobilization:

    • Activate N-hydroxysuccinimide (NHS)-activated Sepharose beads according to the manufacturer's protocol.

    • Covalently couple this compound to the beads via its carboxylic acid group in a suitable buffer (e.g., coupling buffer pH 7.5). Allow the reaction to proceed for 2-4 hours at room temperature.

    • Quench any remaining active NHS esters with a blocking agent like Tris or ethanolamine.

    • Wash the beads extensively to remove all non-covalently bound compound, creating the affinity matrix. Prepare a control matrix using the blocking agent alone.

  • Cell Lysate Preparation:

    • Select a human cell line relevant to a hypothesized activity (e.g., a cancer cell line for oncology).

    • Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) to preserve native protein conformations.

    • Clarify the lysate by high-speed centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove insoluble debris.

  • Affinity Pull-Down:

    • Incubate the clarified lysate with the affinity matrix and the control matrix for 2-3 hours at 4°C with gentle rotation.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute specifically bound proteins by incubating the beads with an excess of free this compound (e.g., 100 µM) for 1 hour. This competitive elution is highly specific.

    • Collect the eluate, concentrate it, and separate the proteins via SDS-PAGE.

    • Visualize protein bands unique to the affinity matrix eluate (compared to the control) using a sensitive stain like silver stain or SYPRO Ruby.

    • Excise these unique bands and subject them to in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.

Phase 2: Biophysical Validation of Direct Binding

Proteins identified via AC-MS are considered candidate targets. The next critical phase is to validate the direct binding interaction using label-free biophysical techniques and to quantify the binding parameters, which are essential for understanding the compound's potency.[10]

Protocol 4.1: Surface Plasmon Resonance (SPR) for Kinetic Analysis

Causality: SPR provides real-time, quantitative data on the kinetics (on-rate and off-rate) and affinity of the interaction. This confirms the binding is not an artifact of the discovery system and provides a dissociation constant (KD), a key metric for ranking drug candidates.

Methodology:

  • Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Measurement: Flow a series of concentrations of this compound across the chip surface.

  • Data Analysis: Monitor the change in response units to generate sensorgrams. Fit this data to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

ParameterDescriptionSignificance in Drug Discovery
ka (M⁻¹s⁻¹) Association Rate ConstantMeasures how quickly the compound binds to its target.
kd (s⁻¹) Dissociation Rate ConstantMeasures the stability of the compound-target complex. A slow kd often leads to prolonged target engagement.
KD (M) Dissociation Constant (kd/ka)A measure of binding affinity. Lower KD values (e.g., nanomolar range) indicate higher affinity and potency.

Table 1: Key Biophysical Parameters Determined by SPR.

Protocol 4.2: Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for measuring the thermodynamics of binding.[10] It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (ΔH, ΔS) and an independent confirmation of the binding affinity (KD) and stoichiometry (n).

Methodology:

  • Sample Preparation: Place the purified target protein in the ITC sample cell and the compound in the titration syringe, both in identical, degassed buffer.

  • Titration: Perform a series of small, precise injections of the compound into the protein solution.

  • Data Analysis: Measure the heat change after each injection. Integrate the resulting peaks and fit the data to a binding isotherm to calculate KD, n, ΔH, and ΔS.

Phase 3: Cellular and Functional Target Validation

Confirming a biophysical interaction is necessary but not sufficient. The final phase is to demonstrate that the compound engages its target in a cellular environment and modulates its function, leading to a measurable physiological outcome.[11][12]

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway drug 6-Bromo-1-methyl-1H- indazole-3-carboxylic acid kinase Target Kinase drug->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation substrate Substrate Protein substrate->kinase response Cellular Response (e.g., Apoptosis) p_substrate->response

Figure 2: Conceptual diagram illustrating the inhibition of a kinase signaling pathway by the compound, preventing substrate phosphorylation.

Protocol 5.1: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA assesses target engagement within intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates treated with the compound and measuring the amount of soluble protein remaining, we can confirm the compound is binding to its intended target in its native environment.

Methodology:

  • Treat intact cells with the compound or a vehicle control.

  • Heat aliquots of the cells across a range of temperatures.

  • Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature using Western Blot. A shift to a higher melting temperature in the compound-treated samples indicates target engagement.

Protocol 5.2: Downstream Pathway Analysis

Causality: If the target is an enzyme like a kinase, its inhibition should lead to a measurable change in the activity of its downstream pathway.

Methodology:

  • Western Blot: Treat cells with increasing concentrations of the compound. Lyse the cells and perform a Western Blot using an antibody specific for the phosphorylated form of a known substrate of the target kinase. A dose-dependent decrease in phosphorylation confirms functional inhibition of the target.

Conclusion and Future Outlook

The systematic framework presented in this guide provides a robust pathway for the deconvolution of the therapeutic targets of this compound. By progressing from unbiased discovery to rigorous biophysical and cellular validation, researchers can build a high-confidence profile of the compound's mechanism of action. Successful identification and validation of a druggable target will pave the way for subsequent lead optimization, in vivo efficacy studies in relevant disease models, and ultimately, the potential development of a novel therapeutic agent.

References

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. Semantic Scholar. [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [Link]

  • Therapeutic and synthetic approach towards indazole. Hilaris Publisher. [Link]

  • Validation guidelines for drug-target prediction methods. Helda. [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Expert Opinion on Drug Discovery. [Link]

  • Full article: Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2022). International Journal of Molecular Sciences. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). Current Pharmaceutical Design. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action for Novel 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2] Compounds such as Axitinib and Pazopanib have validated the therapeutic potential of this heterocyclic motif, primarily through the inhibition of protein kinases that drive cancer progression.[1][3] This guide presents a comprehensive, field-proven framework for the systematic investigation of the mechanism of action (MoA) for novel compounds based on the 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid core. We will move beyond a simple listing of protocols to provide a strategic and logical workflow, explaining the causality behind each experimental choice. This document is designed to empower researchers to generate a robust and self-validating data package, suitable for advancing a lead compound through the drug discovery pipeline.

| Foundational Strategy: From Phenotypic Observation to Molecular Target

The journey to elucidating a compound's MoA begins with a broad, phenotypic assessment and progressively narrows to identify a specific molecular target and its downstream consequences. Given the established precedent for indazole derivatives as kinase inhibitors, our strategic approach is built on this high-probability hypothesis, while remaining open to other possibilities.[1][3]

The overall workflow is designed as a tiered screening and validation cascade:

MoA_Workflow A Tier 1: Phenotypic & Cytotoxicity Screening B Tier 2: Target Class Identification & Initial Validation A->B Establishes anti-proliferative activity C Tier 3: Specific Target Deconvolution & Direct Engagement B->C Narrows target space (e.g., Kinome) D Tier 4: Cellular Pathway & Functional Analysis C->D Confirms direct binding in cells E Tier 5: Advanced MoA & Therapeutic Strategy D->E Links target to cellular phenotype

Caption: High-level workflow for MoA elucidation.

| Tier 1: Initial Phenotypic & Cytotoxicity Screening

The first critical step is to determine if and how the compound affects cancer cell viability. This provides the foundational evidence that the compound has a biological effect and establishes the concentration range for subsequent, more detailed mechanistic studies.

| Causality of Experimental Choice: Why Start with Cell Viability?

Before investing in complex and resource-intensive target identification assays, it is essential to confirm that the compound has a functional consequence, such as inhibiting cell proliferation or inducing cell death. Assays like the MTT or XTT provide a quantitative measure of metabolic activity, which is a reliable proxy for cell viability.[4][5][6][7] This initial screen allows for the determination of the half-maximal inhibitory concentration (IC50), a critical parameter for dose selection in all future experiments.

| Core Protocol: XTT Cell Viability Assay

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is chosen for its sensitivity and the production of a water-soluble formazan product, which simplifies the workflow compared to the MTT assay.[6][7]

Principle: Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[4][6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., a panel representing different cancer types such as lung, breast, and leukemia) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the this compound-based compound. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[4]

  • Incubation: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Data Acquisition: Measure the absorbance of the wells at 450-490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

ParameterDescription
Assay XTT Cell Viability Assay
Output IC50 (Half-maximal Inhibitory Concentration)
Controls Vehicle (e.g., DMSO), Untreated Cells, Positive Control (e.g., Staurosporine)
Cell Lines Panel of relevant cancer cell lines (e.g., A549, MCF-7, K562)[2]

| Tier 2: Target Class Identification - The Kinome Scan

With anti-proliferative activity confirmed, the next logical step, based on the indazole scaffold's known pharmacology, is to investigate its effect on the human kinome.[1][3] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer.[9][10]

| Causality of Experimental Choice: Why a Broad Kinase Screen?

A broad, unbiased screen against a large panel of kinases provides a comprehensive overview of the compound's selectivity and identifies high-affinity targets.[9][11] This approach is more efficient than testing individual kinases based on hypotheses alone. It helps to identify both the intended targets and potential off-target liabilities early in the discovery process.[12] Commercial services offer profiling against hundreds of kinases, providing a rapid and robust dataset.[13]

Kinome_Profiling cluster_0 Compound Input cluster_1 Kinase Panel Assay cluster_2 Data Output Compound Test Compound (e.g., at 1 µM) KinasePanel >300 Human Kinases (Biochemical Activity Assay) Compound->KinasePanel Screening Heatmap Selectivity Heatmap (% Inhibition) KinasePanel->Heatmap Generates Dendrogram Dendrogram (Kinase Family Clustering) KinasePanel->Dendrogram Generates

Caption: Workflow for kinome profiling.

| Core Protocol: In Vitro Kinase Profiling Service

Leveraging a specialized contract research organization (CRO) for kinome profiling is standard industry practice. The general workflow is as follows:

Step-by-Step Methodology:

  • Compound Submission: Provide the test compound at a specified concentration (typically 1 µM for an initial screen) to the CRO.

  • Assay Performance: The CRO performs biochemical kinase activity assays. These are often luminescence- or fluorescence-based assays that measure the consumption of ATP or the phosphorylation of a substrate.[10][14]

  • Data Analysis: The CRO provides a detailed report, typically including the percent inhibition for each kinase in the panel at the tested concentration.

  • Hit Identification: Analyze the data to identify "hits" – kinases that are significantly inhibited by the compound (e.g., >50% or >90% inhibition).

  • Selectivity Assessment: Evaluate the selectivity of the compound by comparing the inhibition of the primary hits to the inhibition of other kinases in the panel. A selectivity score can be calculated to quantify this.[13]

ParameterDescription
Assay In Vitro Kinome-wide Activity Screen
Output Percent inhibition against a large panel of kinases.
Follow-up IC50 determination for primary "hit" kinases.
Providers Reaction Biology, Carna Biosciences, Eurofins, etc.[13][15]

| Tier 3: Validating Direct Target Engagement in a Cellular Context

A compound that inhibits a purified enzyme in a test tube may not necessarily engage that same target within the complex environment of a living cell.[16] Therefore, it is critical to validate target engagement in a cellular context.

| Causality of Experimental Choice: Why CETSA?

The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming drug-target interaction in intact cells or cell lysates.[17][18][19] It does not require any modification of the compound or the target protein, providing a physiologically relevant assessment of binding.[17][20] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[20][21][22]

| Core Protocol: Cellular Thermal Shift Assay (CETSA)

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with the test compound at various concentrations (and a vehicle control) for a defined period.

  • Heating: Heat the cell suspensions to a range of temperatures to create a "melt curve," or to a single, optimized temperature for an isothermal dose-response fingerprint (ITDRF).[18][19]

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.[19][21]

  • Protein Detection: Analyze the amount of the target protein (identified from the kinome screen) remaining in the soluble fraction using Western blotting or other sensitive protein detection methods like Simple Western (Wes).[23][24]

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble target protein against temperature. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.[22]

    • ITDRF: Plot the amount of soluble protein at a fixed temperature against the compound concentration to determine a cellular EC50 for target binding.[22]

CETSA_Workflow cluster_0 Cell Treatment & Heating cluster_1 Lysis & Separation cluster_2 Detection & Analysis A Intact Cells + Compound B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation C->D E Soluble Fraction (Supernatant) D->E F Aggregated Fraction (Pellet) D->F G Western Blot for Target Protein E->G H Quantify Band Intensity G->H I Plot Thermal Shift Curve H->I

Caption: Experimental workflow for CETSA.

| Tier 4: Cellular Pathway & Functional Analysis

Confirming direct target binding is a critical milestone. The next step is to demonstrate that this binding event leads to the inhibition of the kinase's downstream signaling pathway, ultimately connecting the molecular interaction to the observed anti-proliferative phenotype.

| Causality of Experimental Choice: Why Western Blotting for Pathway Analysis?

Western blotting is a robust and widely used technique to measure changes in the expression and phosphorylation status of specific proteins within a signaling cascade.[24][25][26] By using phospho-specific antibodies, one can directly assess the activity of a kinase by measuring the phosphorylation of its known substrates. This provides direct evidence that the compound is not only binding to its target but also functionally inhibiting it.

| Core Protocol: Western Blot Analysis of Downstream Signaling

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells to reduce basal signaling, then treat with the test compound at concentrations around its IC50 and 10x IC50 for various time points. Include a vehicle control.

  • Cell Lysis: Lyse the cells using an appropriate buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[25]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[27]

  • Immunoblotting:

    • Blocking: Block the membrane to prevent non-specific antibody binding.[28]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target kinase, the phosphorylated form of its key downstream substrate (e.g., p-AKT, p-ERK), and the total form of that substrate. A loading control (e.g., GAPDH, β-actin) is also essential.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]

  • Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal to determine the specific effect on phosphorylation.

Target Pathway Example (If target is a MAPK Kinase)Antibodies to UseExpected Result with Inhibitor
MAPK/ERK Pathway p-ERK1/2, Total ERK1/2, p-MEK1/2, Total MEK1/2, GAPDHDecrease in p-ERK1/2 and p-MEK1/2 levels
PI3K/Akt Pathway p-Akt (Ser473), Total Akt, p-S6 Ribosomal Protein, GAPDHDecrease in p-Akt and p-S6 levels

| Tier 5: Advanced MoA & Therapeutic Strategy

To build a compelling case for a drug candidate, it is often necessary to explore its activity beyond single-agent effects. Investigating potential synergies with existing standards of care can significantly enhance the therapeutic profile of a new compound.

| Causality of Experimental Choice: Why Synergy Studies?

Drug combinations are a cornerstone of cancer therapy, often leading to improved efficacy and overcoming resistance.[29][30] Demonstrating that a novel indazole compound acts synergistically with a known anti-cancer agent can provide a clear clinical development path and a strong rationale for its use in combination therapy.[31][32]

| Core Protocol: Combination Index (CI) for Synergy Assessment

The Chou-Talalay method for calculating the Combination Index (CI) is a widely accepted quantitative method to determine if the effect of a drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[33]

Step-by-Step Methodology:

  • Experimental Design: Determine the IC50 values of the indazole compound and the combination drug individually.

  • Combination Treatment: Treat cells with both drugs simultaneously over a range of concentrations. A constant-ratio (fixed-dose ratio) experimental design is often recommended.[29][33]

  • Viability Assay: After the treatment period (e.g., 72 hours), perform a cell viability assay (e.g., XTT) to measure the effect of each drug alone and in combination.

  • Data Analysis: Use specialized software (e.g., CompuSyn) to calculate the CI values for different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% inhibition).

  • Interpretation: A CI value consistently below 1 across multiple effect levels provides strong evidence of a synergistic interaction.

| Conclusion

This guide outlines a logical, multi-tiered strategy for the comprehensive MoA elucidation of novel this compound-based compounds. By systematically progressing from broad phenotypic effects to specific molecular target engagement and pathway modulation, researchers can build a robust, self-validating data package. This approach, grounded in the established pharmacology of the indazole scaffold, provides a clear and efficient path to understanding the therapeutic potential of new chemical entities and accelerates their journey from the laboratory to the clinic.

| References

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • KinomePro - Functional Kinase Activity Profiling. (n.d.). Pamgene. Retrieved from [Link]

  • Rehbein, M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73-98. Retrieved from [Link]

  • Le, C. T. (2014). Experiment Designs for the Assessment of Drug Combination Synergism. Austin Biometrics and Biostatistics, 1(2), 6. Retrieved from [Link]

  • Tan, M., et al. (2014). Experimental Design for Multi-drug Combination Studies Using Signaling Networks. Statistical applications in genetics and molecular biology, 13(4), 459–471. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(23), e4561. Retrieved from [Link]

  • Tallarida, R. J. (2001). Efficient designs for studying synergistic drug combinations. Life sciences, 69(22), 2677–2686. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

  • Yates, J. W., & Buckland, M. (2015). Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study. Pharmaceutical statistics, 14(4), 311–320. Retrieved from [Link]

  • Chou, T. C. (2010). Theoretical Basis, Experimental Design, and Computerized Simulation of Synergism and Antagonism in Drug Combination Studies. Pharmacological reviews, 58(3), 621-681. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Kinome Profiling. (2024). Oncolines B.V. Retrieved from [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2025). ResearchGate. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Current protocols in chemical biology, 6(3), 141–157. Retrieved from [Link]

  • Complete Guide to Choosing the Right Cell Viability Assay. (2024). AxisPharm. Retrieved from [Link]

  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. (n.d.). Bio-Techne. Retrieved from [Link]

  • Cellular Target Engagement Assays for Small-Molecule Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation. (2025). Springer Protocols. Retrieved from [Link]

  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 12(10), 1646–1677. Retrieved from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry, 65(12), 8113–8134. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in molecular biology, 1471, 105–124. Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724. Retrieved from [Link]

  • Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(25), 15433–15446. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. Retrieved from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry, 84, 145-169. Retrieved from [Link]

Sources

InChI key and SMILES for 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid: A Core Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth examination of this compound, a heterocyclic building block of significant interest to researchers and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthetic routes and its strategic importance in medicinal chemistry, grounded in authoritative references.

Introduction: The Privileged Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, leading to a wide range of therapeutic applications.[1][2] Indazole derivatives are bioisosteres of indoles, featuring two adjacent nitrogen atoms that can form potent hydrogen bonds within the active sites of proteins, particularly kinases.[1] This capability has led to the development of several blockbuster kinase inhibitor drugs, including Axitinib and Pazopanib, validating the therapeutic potential of this heterocyclic core.[1]

This compound is a strategically functionalized derivative. The substituents are not arbitrary; they are placed to serve as versatile chemical handles:

  • The Carboxylic Acid at position 3: This group is a key anchor for forming amide bonds, a common strategy for linking the core scaffold to various fragments to explore the chemical space and optimize pharmacological properties.

  • The Bromine at position 6: This halogen atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or alkyl groups to modulate potency, selectivity, and pharmacokinetic profiles.

  • The Methyl Group at position 1: N-methylation prevents the formation of tautomers and removes a hydrogen bond donor, which can be crucial for tuning binding affinity and improving cell permeability.

Core Compound Identifiers and Properties

Precise identification is critical for regulatory submission, procurement, and data integrity. The canonical identifiers and computed properties for this compound are summarized below.

Identifier/PropertyValueSource
CAS Number 1021859-29-9Alfa Chemistry[3]
Molecular Formula C9H7BrN2O2Alfa Chemistry[3], ChemScene[4]
Molecular Weight 255.07 g/mol Alfa Chemistry[3], ChemScene[4]
InChI Key OPJAPPYKVWTEQM-UHFFFAOYSA-NAlfa Chemistry[3]
SMILES CN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)OAlfa Chemistry[3]
Predicted Density 1.79±0.1 g/cm³Echemi[5]
Predicted Boiling Point 436.5±25.0 °CEchemi[5]

Synthetic Workflow: A Multi-Step Approach

The proposed pathway begins with the nitrosation of a substituted indole to form the indazole ring, followed by methylation and hydrolysis.

SynthesisWorkflow Start 6-Bromoindole Step1 Step 1: Nitrosation Reagents: NaNO2, Acetic Acid Forms the indazole aldehyde core. Start->Step1 Intermediate1 6-Bromo-1H-indazole- 3-carboxaldehyde Step1->Intermediate1 Step2 Step 2: N-Methylation Reagents: MeI, K2CO3, DMF Adds the methyl group to the N1 position. Intermediate1->Step2 Intermediate2 6-Bromo-1-methyl-1H-indazole- 3-carboxaldehyde Step2->Intermediate2 Step3 Step 3: Oxidation Reagents: KMnO4 or Oxone® Oxidizes the aldehyde to a carboxylic acid. Intermediate2->Step3 FinalProduct 6-Bromo-1-methyl-1H-indazole- 3-carboxylic acid Step3->FinalProduct

Caption: Proposed synthetic workflow for the target compound.
Protocol 1: Synthesis of this compound

Expertise & Rationale: This protocol employs a robust indazole formation method via indole nitrosation, which is effective for both electron-rich and electron-deficient indoles.[1] The choice of potassium carbonate (K2CO3) as the base for methylation is critical; it is strong enough to deprotonate the indazole nitrogen but mild enough to prevent side reactions. The final oxidation step is a standard transformation.

Step 1: Synthesis of 6-Bromo-1H-indazole-3-carboxaldehyde (from 6-Bromoindole) [1]

  • Suspend 6-bromoindole (1 equivalent) in glacial acetic acid.

  • Cool the mixture to 0-5°C using an ice bath. This is crucial to control the exothermicity of the nitrosation reaction and prevent degradation.

  • Slowly add a solution of sodium nitrite (NaNO2, 1.1 equivalents) in water dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours, then heat to 50°C for 3 hours to ensure complete conversion.

  • Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into ice water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure to yield the crude aldehyde. Purification can be achieved via column chromatography.

Step 2: Synthesis of 6-Bromo-1-methyl-1H-indazole-3-carboxaldehyde

  • Dissolve the crude 6-Bromo-1H-indazole-3-carboxaldehyde (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Add potassium carbonate (K2CO3, 2.0 equivalents) to the solution.

  • Add methyl iodide (MeI, 1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours. The use of an anhydrous solvent is essential to prevent hydrolysis of the methyl iodide and ensure efficient alkylation.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with water.

  • Extract the product with ethyl acetate. Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate to yield the N-methylated intermediate.

Step 3: Synthesis of this compound

  • Dissolve the 6-Bromo-1-methyl-1H-indazole-3-carboxaldehyde (1 equivalent) in a mixture of acetone and water.

  • Add a strong oxidizing agent, such as potassium permanganate (KMnO4) or Oxone®, in portions while monitoring the temperature.

  • Stir the reaction until the aldehyde is fully consumed (as determined by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium bisulfite) if KMnO4 was used.

  • Acidify the mixture with hydrochloric acid (HCl) to a pH of ~2. This protonates the carboxylate, causing the desired carboxylic acid to precipitate.

  • Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to afford the final product.

Application in Drug Discovery: A Kinase Inhibitor Scaffold

The primary application of this molecule is as an intermediate for the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer. The indazole scaffold is adept at fitting into the ATP-binding pocket of many kinases.

KinaseInhibition cluster_0 Kinase ATP-Binding Pocket cluster_1 Indazole-Based Inhibitor Hinge Hinge Region (Backbone NH groups) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Indazole Indazole Core N-H --- H-Bond --- O=C Indazole:f1->Hinge H-Bond Acceptor/Donor Indazole:f0->HydrophobicPocket van der Waals Interactions Amide Amide Linker (-CONH-) R_Group R-Group (for specificity & solubility) Amide->R_Group Covalent Bond R_Group->SolventFront Interacts to provide selectivity and solubility

Caption: Role of the indazole scaffold in kinase inhibition.

The carboxylic acid on our title compound is the ideal attachment point for building out the rest of the inhibitor. In a typical drug discovery workflow, this acid would be "activated" and then coupled with a library of different amines to create a series of amide derivatives.

Protocol 2: General Amide Coupling for Library Synthesis
  • In an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF).

  • Add a peptide coupling agent, such as HOBT (1.2 equivalents) and EDC·HCl (1.2 equivalents), followed by a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate. This step is critical for efficient amide bond formation.

  • Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours.

  • The resulting library of amide compounds can then be purified and screened for biological activity against the kinase panel of interest.

This modular approach allows for the rapid generation of diverse chemical entities, accelerating the hit-to-lead optimization process in modern drug development.

References

  • PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. National Center for Biotechnology Information.
  • Echemi. (n.d.). 1H-Indazole-3-carboxylic acid, 6-bromo-1-methyl-.
  • PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information.
  • ChemicalBook. (2025). METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE.
  • Alichem. (n.d.). 1H-Indazole-3-carboxylic acid, 6-bromo-1-methyl-.
  • BLD Pharm. (n.d.). 6-Bromo-1-methyl-1H-indazole.
  • Chemsrc. (2025). 6-Bromo-1H-indazole-3-carboxylic acid methyl ester.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides.
  • Sigma-Aldrich. (n.d.). 6-Bromo-1-methyl-1H-indazole.
  • Alfa Chemistry. (n.d.). CAS 1021859-29-9 this compound.
  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information.
  • PubChem. (n.d.). Indazole-3-carboxylic acid. National Center for Biotechnology Information.
  • ChemScene. (n.d.). 1021859-29-9 | this compound.
  • Candeias, N. R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E.
  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
  • National Institutes of Health. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.

Sources

Methodological & Application

Application Note & Synthesis Protocol: 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The protocol is structured as a two-step process commencing with the regioselective bromination of commercially available 1H-indazole-3-carboxylic acid, followed by a selective N-methylation. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental procedures, and includes troubleshooting insights to ensure reliable and reproducible outcomes. The methodologies are designed for researchers, chemists, and drug development professionals requiring a robust pathway to this valuable intermediate.

Introduction

Indazole derivatives are recognized as "privileged scaffolds" in drug discovery, forming the core of numerous pharmacologically active agents.[1] Their structural similarity to indole allows them to act as bioisosteres, interacting with a wide range of biological targets.[2] The target molecule, this compound, is a particularly valuable intermediate. The bromine atom at the C6 position and the carboxylic acid at the C3 position serve as versatile synthetic handles for further chemical modification, enabling the construction of complex molecular libraries for structure-activity relationship (SAR) studies.

This application note details a reliable and scalable two-step synthesis. The chosen synthetic strategy prioritizes selectivity and operational simplicity, beginning with the electrophilic bromination of 1H-indazole-3-carboxylic acid, followed by a regioselective methylation of the indazole nitrogen. We will delve into the rationale for reagent selection and reaction conditions, providing a clear framework for both execution and potential optimization.

Overall Synthetic Scheme

The synthesis proceeds via two distinct stages: electrophilic bromination to form the key intermediate, followed by N-methylation to yield the final product.

G Overall Synthesis Workflow Start 1H-Indazole-3-carboxylic acid Step1 Step 1: Electrophilic Bromination Start->Step1 Br₂, Acetic Acid Intermediate 6-Bromo-1H-indazole-3-carboxylic acid Step1->Intermediate Step2 Step 2: Regioselective N-Methylation Intermediate->Step2 NaH, CH₃I, THF Product This compound Step2->Product

Diagram 1: High-level overview of the two-step synthesis protocol.

Part I: Synthesis of 6-Bromo-1H-indazole-3-carboxylic acid

This initial step involves the direct bromination of the indazole ring. The electron-rich nature of the bicyclic aromatic system makes it susceptible to electrophilic substitution. The reaction is directed to the C6 position, a common outcome for electrophilic attack on the indazole scaffold.

Principle and Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Acetic acid serves as a polar protic solvent that can solubilize the starting material upon heating and facilitate the reaction. Bromine (Br₂) acts as the electrophile. The choice to directly brominate the commercially available indazole-3-carboxylic acid is based on procedural efficiency, avoiding more complex routes that build the ring from scratch.[3]

Materials and Equipment
Reagent/MaterialCAS No.Molecular WeightMolar Eq.AmountNotes
1H-Indazole-3-carboxylic acid4498-67-3162.15 g/mol 1.010.0 gPurity >98%
Glacial Acetic Acid64-19-760.05 g/mol -600 mLAnhydrous
Bromine (Br₂)7726-95-6159.81 g/mol 1.053.3 mL (10.3 g)Corrosive & Toxic . Handle in a fume hood.
Ice Water---~1 LFor quenching and precipitation.

Equipment: 1000 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with heating mantle, Buchner funnel, filtration flask, standard laboratory glassware.

Detailed Experimental Protocol
  • Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a thermometer. Place it on the heating mantle with a magnetic stirrer.

  • Dissolution: Charge the flask with 1H-indazole-3-carboxylic acid (10.0 g) and glacial acetic acid (600 mL).

  • Heating: Begin stirring and heat the suspension to 90-100 °C. The solid should dissolve to form a clear solution.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (3.3 mL) in glacial acetic acid (20 mL). Add this solution dropwise to the heated reaction mixture over 30-45 minutes. Maintain the internal temperature at ~90 °C.

  • Reaction: After the addition is complete, continue heating and stirring the reaction mixture at 90 °C for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the solution into a beaker containing 1 L of ice water while stirring vigorously. A white or off-white precipitate will form.

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove residual acetic acid and bromine.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

Characterization
  • Expected Yield: 85-95%

  • Appearance: White to off-white solid.

  • Purity (HPLC): >97%

  • ¹H NMR (DMSO-d₆): Consistent with the literature, showing characteristic peaks for the aromatic protons and the carboxylic acid proton.[3]

Part II: Synthesis of this compound

This step focuses on the selective methylation of the N1 position of the indazole ring. The regioselectivity of this reaction is critical, as methylation can also occur at the N2 position.

Principle and Rationale

The N-H proton of the indazole ring is weakly acidic and can be removed by a strong base. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the indazole to form the corresponding sodium salt.[4][5] This deprotonation significantly increases the nucleophilicity of the nitrogen atoms. The subsequent reaction with methyl iodide (CH₃I), a potent electrophile, proceeds via an Sₙ2 mechanism.

Alkylation at the N1 position is generally favored under these conditions, particularly for indazoles with an electron-withdrawing group at the C3 position.[6] The formation of the N1-anion is thermodynamically more stable, leading to the major product. The use of a polar aprotic solvent like tetrahydrofuran (THF) is ideal for this type of reaction.

G N-Methylation Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack Ind_H 6-Bromo-1H-indazole-3-COOH Anion Indazole Anion (Resonance Stabilized) Ind_H->Anion + NaH Base NaH H2 H₂ gas Anion->H2 byproduct Anion2 Indazole Anion Product 6-Bromo-1-methyl-1H-indazole-3-COOH Anion2->Product + CH₃I MeI CH₃-I Salt NaI Product->Salt byproduct

Diagram 2: Simplified mechanism for the N-methylation reaction.

Materials and Equipment
Reagent/MaterialCAS No.Molecular WeightMolar Eq.AmountNotes
6-Bromo-1H-indazole-3-carboxylic acid660823-36-9241.04 g/mol 1.05.0 gFrom Part I
Sodium Hydride (NaH), 60% dispersion in mineral oil7646-69-724.00 g/mol 2.21.8 gFlammable solid . Reacts violently with water.
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol -150 mLUse a dry solvent system.
Methyl Iodide (CH₃I)74-88-4141.94 g/mol 2.02.6 mL (5.9 g)Toxic & Lachrymator . Handle in a fume hood.
Saturated NH₄Cl (aq)---~100 mLFor quenching.
Ethyl Acetate (EtOAc)141-78-6--~300 mLFor extraction.
Brine---~100 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6---For drying.

Equipment: 500 mL three-neck round-bottom flask (flame-dried), nitrogen/argon inlet, dropping funnel, magnetic stirrer, ice-water bath, rotary evaporator, separatory funnel.

Detailed Experimental Protocol
  • Inert Atmosphere: Flame-dry the glassware and assemble under a positive pressure of nitrogen or argon. Allow to cool to room temperature.

  • Base Suspension: Add sodium hydride (1.8 g, 60% dispersion) to the flask, followed by anhydrous THF (100 mL) via cannula or syringe.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 6-Bromo-1H-indazole-3-carboxylic acid (5.0 g) in anhydrous THF (50 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C over 30 minutes. Caution: Hydrogen gas will evolve. Ensure adequate ventilation.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until gas evolution ceases.

  • Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (2.6 mL) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or overnight. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by cooling to 0 °C and adding saturated aqueous ammonium chloride solution (100 mL) dropwise.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford the pure product.

Characterization
  • Expected Yield: 70-85%

  • Appearance: White to pale yellow solid.

  • Molecular Formula: C₉H₇BrN₂O₂[7]

  • Molecular Weight: 255.07 g/mol [7]

  • Purity (HPLC): >98%

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle with extreme care.[8]

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.[5]

  • Methyl Iodide (CH₃I): Toxic, a lachrymator, and a suspected carcinogen. Avoid inhalation and skin contact.[9]

  • General Hazards: The synthesized indazole derivatives should be handled with care as their toxicological properties may not be fully characterized.[10][11] Avoid creating dust.[11]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Part I: Low yield of brominated product.1. Incomplete reaction. 2. Loss of product during work-up.1. Extend reaction time or slightly increase temperature. Confirm starting material consumption by TLC. 2. Ensure complete precipitation by adding more ice water or allowing more time for crystallization at low temperature.
Part II: Low yield of methylated product.1. Inactive NaH (due to moisture). 2. Insufficient deprotonation. 3. Impure starting material.1. Use fresh, unopened NaH. Ensure all glassware and solvents are scrupulously dry. 2. Allow more time for stirring after substrate addition before adding methyl iodide. 3. Purify the intermediate from Part I before proceeding.
Part II: Significant formation of N2-methyl isomer.The reaction conditions favored the kinetic N2 product.While NaH/CH₃I in THF strongly favors N1, separation may be required. Isomers often have different polarities and can be separated by column chromatography or careful recrystallization.[4]

References

  • Benchchem. Technical Support Center: Optimizing N-methylation of 6-bromo-1H-indazole.
  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • ResearchGate. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Echemi. 1H-Indazole-3-carboxylic acid, 6-bromo-1-methyl- Safety Data Sheet.
  • Benchchem. Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine.
  • Echemi. 6-BROMO INDAZOLE-3-CARBOXYLIC ACID Safety Data Sheets.
  • Thermo Fisher Scientific. 1H-Indazole-3-carboxylic acid Safety Data Sheet.
  • INDOFINE Chemical Company, Inc. Methyl 6-Bromonicotinate Safety Data Sheet.
  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
  • Benchchem. Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides.
  • ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Guidechem. How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.
  • DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • ChemScene. 1021859-29-9 | this compound.
  • ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • AK Scientific, Inc. 6-Bromo-1H-indazole-5-carboxylic acid Safety Data Sheet.

Sources

The Strategic Utility of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets with high affinity. Its structural resemblance to purine enables it to function as an effective ATP-competitive inhibitor, making it a highly sought-after core for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the indazole framework is at the heart of several clinically successful anti-cancer drugs, including Niraparib and Pazopanib.

This technical guide focuses on a particularly valuable, functionalized indazole derivative: 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid . This molecule is not merely a scaffold but a strategic platform for chemical diversification. The N-methylation prevents undesired side reactions and mimics a common substitution pattern in bioactive molecules. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing further complexity through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) in the solvent-exposed regions of ATP-binding pockets. The carboxylic acid at the 3-position is primed for amide bond formation, a fundamental transformation for generating extensive libraries of drug-like molecules with diverse physicochemical and pharmacological properties.

This document provides a comprehensive overview of the synthesis of this key intermediate, detailed protocols for its application in amide library synthesis, and a discussion of the biological pathways that can be targeted by its derivatives, providing researchers with the foundational knowledge to leverage this powerful building block in their drug discovery programs.

Synthesis of this compound: A Multi-step Approach

While a direct, one-pot synthesis of the title compound is not widely reported, a reliable and logical multi-step synthetic route can be constructed from commercially available starting materials. The following protocol is a composite of established methodologies for the synthesis of the indazole core, N-methylation, and subsequent functionalization at the C3 position.

Experimental Workflow: Synthesis of the Key Intermediate

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Oxidation 6-bromo-indole 6-bromo-indole 6-bromo-1H-indazole-3-carboxaldehyde 6-bromo-1H-indazole-3-carboxaldehyde 6-bromo-indole->6-bromo-1H-indazole-3-carboxaldehyde NaNO2, HCl, DMF/H2O 6-bromo-1H-indazole-3-carboxaldehyde_2 6-bromo-1H-indazole-3-carboxaldehyde 6-bromo-1-methyl-1H-indazole-3-carboxaldehyde 6-bromo-1-methyl-1H-indazole-3-carboxaldehyde 6-bromo-1H-indazole-3-carboxaldehyde_2->6-bromo-1-methyl-1H-indazole-3-carboxaldehyde NaH, CH3I, THF 6-bromo-1-methyl-1H-indazole-3-carboxaldehyde_2 6-bromo-1-methyl-1H-indazole-3-carboxaldehyde target_compound This compound 6-bromo-1-methyl-1H-indazole-3-carboxaldehyde_2->target_compound NaClO2, NaH2PO4, 2-methyl-2-butene

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

This protocol is divided into three key stages: the formation of the indazole ring from a substituted indole, N-methylation, and finally, oxidation to the target carboxylic acid.

Step 1: Synthesis of 6-Bromo-1H-indazole-3-carboxaldehyde

This step utilizes a nitrosation reaction of the corresponding indole.

  • Reagents and Materials:

    • 6-Bromo-indole

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl, 2N aqueous solution)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Brine

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask, syringe pump, magnetic stirrer, ice bath

  • Procedure:

    • In a round-bottom flask, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.

    • Cool the solution to 0 °C in an ice bath and slowly add 2N HCl (2.7 equivalents). Stir the mixture under an inert atmosphere (e.g., argon) for 10 minutes.

    • In a separate flask, dissolve 6-bromo-indole (1 equivalent) in DMF.

    • Using a syringe pump, add the 6-bromo-indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, then heat to 50 °C for 3 hours.

    • Cool the reaction mixture and extract three times with ethyl acetate.

    • Wash the combined organic layers three times with water and then with brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 6-bromo-1H-indazole-3-carboxaldehyde.

Step 2: N-Methylation of 6-Bromo-1H-indazole-3-carboxaldehyde

This step involves the regioselective methylation at the N1 position of the indazole ring.

  • Reagents and Materials:

    • 6-Bromo-1H-indazole-3-carboxaldehyde

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Methyl iodide (CH₃I)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-bromo-1H-indazole-3-carboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (T

Application Notes and Protocols for Amide Coupling Reactions Using 6-Bromo-1-methyl-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The 1H-indazole framework is a privileged scaffold in modern drug discovery, forming the core of numerous compounds with a wide array of biological activities. Specifically, 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid is a key intermediate in the synthesis of novel therapeutic agents. The bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the carboxylic acid at the 3-position is primed for the formation of amide bonds. This allows for the systematic exploration of the chemical space around the indazole core to optimize pharmacological properties. Amide coupling is one of the most frequently utilized reactions in medicinal chemistry, enabling the linkage of the indazole core to a diverse range of amine-containing fragments to generate libraries of potential drug candidates.[1]

This document provides a detailed guide to performing amide coupling reactions with this compound, offering field-proven protocols, mechanistic insights, and a comparative analysis of common coupling reagents to empower researchers in their drug development endeavors.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a non-reactive ammonium carboxylate salt.[2] To facilitate this transformation, the carboxylic acid must first be "activated" into a more electrophilic species. This is achieved through the use of coupling reagents, which convert the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting nucleophilic attack by the amine.

The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of both the carboxylic acid and the amine, the potential for racemization if chiral centers are present, reaction conditions, and cost. For heterocyclic carboxylic acids like this compound, highly efficient coupling reagents are often preferred to overcome any potential challenges associated with the electronic nature of the heterocyclic ring.

Comparative Analysis of Common Coupling Reagents

A variety of reagents are available for amide bond formation. The most common classes include carbodiimides, uronium/aminium salts, and phosphonium salts. Each class has its own advantages and disadvantages.[3]

Reagent ClassExample(s)Mechanism/Active EsterAdvantagesDisadvantages
Uronium/Aminium HATU, HBTU, HCTUForms highly reactive OAt/OBt esters.Very fast and highly efficient, particularly for challenging couplings. Byproducts are generally water-soluble, simplifying purification.[3]Higher cost. Can cause guanidinylation of the primary amine if not pre-activated correctly.[3]
Phosphonium PyBOP, PyAOPForms OBt/OAt esters.High efficiency and does not cause guanidinylation of the amine.[3]Can be more expensive and solutions in DMF may have limited stability.[3]
Carbodiimide EDC, DCC, DICForms an O-acylisourea intermediate, which reacts with an additive (e.g., HOBt, Oxyma) to form an active ester.Cost-effective and widely available. EDC and its urea byproduct are water-soluble, facilitating workup.[2][4]Slower reaction times compared to uronium/phosphonium salts. Risk of racemization (reduced by additives) and side reactions (e.g., N-acylurea formation).[4]

Experimental Protocols

The following are detailed, step-by-step protocols for the amide coupling of this compound with a generic primary or secondary amine.

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is recommended for a broad range of applications, including couplings with less reactive or sterically hindered amines, where high efficiency and rapid reaction times are desired.

Workflow for HATU-Mediated Amide Coupling

G cluster_prep Reagent Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification A Dissolve 6-Bromo-1-methyl-1H- indazole-3-carboxylic acid (1.0 eq) and amine (1.1 eq) in anhydrous DMF B Add DIPEA (2.5 eq) and stir A->B C Add HATU (1.1 eq) in one portion B->C D Stir at room temperature for 1-4 hours C->D E Dilute with Ethyl Acetate D->E F Wash with 1M HCl, sat. NaHCO3, and brine E->F G Dry (Na2SO4), filter, and concentrate F->G H Purify by column chromatography G->H G cluster_prep Reagent Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification A Dissolve 6-Bromo-1-methyl-1H- indazole-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and amine (1.1 eq) in anhydrous DMF B Add DIPEA or TEA (2.5 eq) A->B C Cool to 0 °C B->C D Add EDC·HCl (1.2 eq) portion-wise C->D E Stir, warming to RT overnight (12-18 h) D->E F Dilute with Ethyl Acetate E->F G Wash with 1M HCl, sat. NaHCO3, and brine F->G H Dry (Na2SO4), filter, and concentrate G->H I Purify by column chromatography H->I

Sources

Application Note: High-Performance Liquid Chromatography and Gas Chromatography Methods for Purity Analysis of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and reliable High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity analysis of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The HPLC method is designed for the accurate quantification of the main component and non-volatile impurities, while the GC method is optimized for the detection of residual solvents and other volatile impurities. Both methods have been developed to meet the stringent requirements of the pharmaceutical industry for quality control and drug development, adhering to principles outlined in ICH guidelines.[1][2][3]

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is of paramount importance as it directly impacts the quality, safety, and efficacy of the final drug product. Therefore, validated analytical methods are required to ensure its purity and to identify and quantify any potential impurities.

This document provides detailed protocols for two complementary chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: As the primary technique for purity assessment, HPLC is ideal for separating the main compound from closely related structural analogues and non-volatile impurities.[4][5]

  • Gas Chromatography (GC) with Flame Ionization Detection (FID): This method is tailored for the analysis of volatile organic compounds (VOCs), which may be present as residual solvents from the manufacturing process.

The methodologies described herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Profiling

Rationale for Method Development

The choice of a reversed-phase HPLC method is based on the physicochemical properties of this compound. The molecule possesses both hydrophobic (bromo-indazole core) and polar (carboxylic acid) functionalities, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.

  • Column Selection: A C18 column is a common first choice for reversed-phase chromatography due to its wide applicability.[6] However, for compounds containing aromatic rings and polar functional groups, a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions, potentially improving resolution between the main peak and aromatic impurities.[7] We will proceed with a standard C18 column for broad applicability, but a phenyl-based column is a viable alternative for method optimization.

  • Mobile Phase Selection: An acidified water/acetonitrile gradient is selected to ensure good peak shape and retention of the acidic analyte. The acid (e.g., formic acid or phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to more symmetrical peaks and consistent retention. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detector Selection: UV detection is appropriate as the indazole ring system contains a chromophore that absorbs in the UV region. The detection wavelength is selected based on the UV spectrum of the analyte to maximize sensitivity.

HPLC Protocol

Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid), analytical grade

  • This compound reference standard

  • Sample of this compound for testing

Chromatographic Conditions:

ParameterSetting
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Method Validation Summary

The method should be validated in accordance with ICH Q2(R1) guidelines.[1][2][3][8] Key validation parameters include:

ParameterTypical Acceptance Criteria
Specificity The peak for the main analyte should be well-resolved from impurities and placebo components.
Linearity R² > 0.999 over a range of 50-150% of the nominal concentration.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate) RSD < 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1
Robustness No significant changes in results with small variations in flow rate, column temperature, and mobile phase composition.

Gas Chromatography (GC) Method for Residual Solvents

Rationale for Method Development

GC is the preferred technique for the analysis of volatile and semi-volatile compounds.[9] For the analysis of residual solvents in a pharmaceutical intermediate, a static headspace sampling technique coupled with a flame ionization detector (FID) is a common and robust approach.

  • Column Selection: A non-polar or mid-polar stationary phase is generally suitable for the separation of common organic solvents.[10][11] A column with a phase like 5% diphenyl / 95% dimethyl polysiloxane is a versatile choice.

  • Injector and Detector: Headspace injection is used to introduce only the volatile components into the GC system, protecting the column from non-volatile sample matrix. The Flame Ionization Detector (FID) is highly sensitive to organic compounds and is the standard for this application.

  • Temperature Program: A temperature gradient is employed to ensure the elution of a wide range of solvents with varying boiling points.

GC Protocol

Instrumentation and Columns:

  • GC system with a static headspace autosampler, split/splitless injector, and FID.

  • Column: DB-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.

Reagents and Materials:

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), suitable for headspace GC.

  • Reference standards for expected residual solvents.

  • Sample of this compound for testing.

Chromatographic Conditions:

ParameterSetting
Carrier Gas Helium or Nitrogen
Oven Program 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min
Injector Temperature 250 °C
Detector Temperature 280 °C
Headspace Vial Temp. 80 °C
Headspace Incubation Time 15 min

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the expected residual solvents in DMSO. Further dilute to create a working standard at the appropriate concentration (e.g., corresponding to the ICH limit).

  • Sample Solution: Accurately weigh approximately 100 mg of the test sample into a headspace vial and add 1 mL of DMSO.

Data Analysis: The concentration of each residual solvent is determined by comparing the peak area in the sample chromatogram to the peak area of the corresponding solvent in the standard chromatogram.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (ACN/Water) A->B C Inject into HPLC B->C D Separation on C18 Column C->D E UV Detection at 254 nm D->E F Integrate Peaks E->F G Calculate Area % Purity F->G

Caption: HPLC Purity Analysis Workflow.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-HS Analysis cluster_data Data Processing A Weigh Sample into Vial B Add Headspace Solvent (DMSO) A->B C Incubate and Inject Headspace B->C D Separation on DB-5 Column C->D E FID Detection D->E F Identify & Quantify Solvents E->F G Compare to ICH Limits F->G

Caption: GC Residual Solvents Analysis Workflow.

Conclusion

The HPLC and GC methods detailed in this application note provide a comprehensive framework for the purity assessment of this compound. The HPLC method is suitable for the accurate determination of the main component and non-volatile impurities, while the GC-HS method is effective for the quantification of residual solvents. These methods are essential tools for ensuring the quality and consistency of this important pharmaceutical intermediate. For implementation in a regulated environment, full method validation according to ICH guidelines is required.[1][2][3]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • Guide to Choosing a GC Column. Phenomenex. [Link]

  • Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog. [Link]

  • Polar Column in HPLC Example. Hawach Scientific. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Guide to GC Column Selection and Optimizing Separations. Restek. [Link]

  • Performance of Capillary Columns for High-Temperature Gas Chromatography. ResearchGate. [Link]

  • How to choose the correct GC column – Part 1. Restek. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. PubMed. [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]

  • What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. Medium. [Link]

  • Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) radiosynthesis... EJNMMI Radiopharmacy and Chemistry. [Link]

  • Acids: Derivatization for GC Analysis. ResearchGate. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. PubMed. [Link]

  • Synthesis of indazole-based fluorophores. ResearchGate. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [Link]

  • 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Chemsrc. [Link]

  • Analysis of volatile halogen compounds in water. Agilent. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. MDPI. [Link]

  • HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. PubMed. [Link]

  • Understanding the Role of Indazole Derivatives in Modern Chemistry. LinkedIn. [Link]

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis and Purification of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-1-methyl-1H-indazole-3-carboxylic acid is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents, including kinase inhibitors for oncological therapies.[1][2] The accessibility of this intermediate in high purity and on a large scale is critical for advancing drug discovery programs. This document provides a comprehensive, field-proven guide for the multi-step synthesis and subsequent purification of this key intermediate. The protocols herein are designed for scalability and reproducibility, emphasizing not only the procedural steps but also the underlying chemical principles and critical process parameters. We detail a robust synthetic pathway followed by a systematic approach to purification via crystallization, ensuring a final product that meets the stringent purity requirements of pharmaceutical research and development.

Overall Strategy: A Multi-Step Synthetic Approach

The synthesis of the target compound is accomplished through a logical and efficient three-step sequence starting from the commercially available 6-bromo-1H-indazole. The strategy involves an initial esterification, followed by a regioselective N-methylation, and concluding with a saponification to yield the final carboxylic acid. This pathway is chosen for its high yields, straightforward execution, and the use of readily available reagents.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Purification A 6-Bromo-1H-indazole (Starting Material) B Methyl 6-bromo-1H-indazole-3-carboxylate (Intermediate 1) A->B Esterification C Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate (Intermediate 2) B->C N-Methylation D Crude this compound C->D Saponification E High-Purity Final Product D->E Crystallization

Figure 1: Overall workflow for the synthesis and purification of this compound.

Part 1: Step-by-Step Synthesis Protocols

Protocol 2.1: Esterification of 6-Bromo-1H-indazole

Principle: The synthesis commences with the protection of the carboxylic acid functionality as a methyl ester. While the target molecule has the carboxylic acid at the 3-position, a common route involves synthesizing the corresponding ester first. For this guide, we will assume the synthesis starts from a precursor that leads to Methyl 6-bromo-1H-indazole-3-carboxylate. A plausible method involves the cyclization of a suitably substituted phenylhydrazine with a pyruvate derivative. For the purpose of this large-scale guide, we will consider Methyl 6-bromo-1H-indazole-3-carboxylate as the starting material for our detailed protocol, which is available from chemical suppliers.[3]

Protocol 2.2: N-Methylation of Methyl 6-bromo-1H-indazole-3-carboxylate

Causality and Experimental Choice: The indazole ring contains two nitrogen atoms, but the N1 position is generally more nucleophilic and sterically accessible, leading to preferential alkylation at this site.[1] Sodium hydride (NaH) is selected as the base; it is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H, creating the highly nucleophilic indazolide anion. This ensures a rapid and complete reaction with the methylating agent. Dimethylformamide (DMF) is an ideal solvent due to its polar aprotic nature, which effectively solvates the sodium cation and promotes the SN2 reaction.

Reagent/MaterialGradeTypical Supplier
Methyl 6-bromo-1H-indazole-3-carboxylate>97%Commercially available
Sodium Hydride (NaH)60% dispersion in oilSigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)DriSolv®MilliporeSigma
Methyl Iodide (MeI)>99%Acros Organics
Saturated Ammonium Chloride (NH₄Cl) SolutionACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
Brine (Saturated NaCl Solution)ACS GradeVWR Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-Aldrich

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel with sodium hydride (1.2 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to create a slurry. Cool the mixture to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve Methyl 6-bromo-1H-indazole-3-carboxylate (1.0 equivalent) in a separate portion of anhydrous DMF and add it dropwise to the NaH slurry via the addition funnel over 30-45 minutes. Maintain the internal temperature below 5 °C. Observe for cessation of hydrogen gas evolution.

  • Activation: Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • Methylation: Add methyl iodide (1.1 equivalents) dropwise, again maintaining the temperature below 5 °C. After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate. The crude product is often a solid and can be carried forward to the next step without further purification if HPLC analysis shows sufficient purity (>90%).

Protocol 2.3: Saponification to Yield the Final Carboxylic Acid

Causality and Experimental Choice: Saponification is a classic method for hydrolyzing esters to their corresponding carboxylic acids.[4] Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide for its higher solubility in mixed aqueous-organic solvent systems and its tendency to minimize side reactions. A mixture of tetrahydrofuran (THF), methanol (MeOH), and water is used to ensure the solubility of both the nonpolar ester substrate and the ionic hydroxide reagent.

Reagent/MaterialGradeTypical Supplier
Crude Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylateFrom previous step-
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS GradeSigma-Aldrich
Tetrahydrofuran (THF)ACS GradeVWR Chemicals
Methanol (MeOH)ACS GradeVWR Chemicals
Hydrochloric Acid (HCl)1M or 2M solutionFisher Scientific
Deionized Water--

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the crude ester from the previous step (1.0 equivalent) in a 3:1:1 mixture of THF:MeOH:Water.

  • Base Addition: Add lithium hydroxide monohydrate (2.0-3.0 equivalents) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the ester starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the THF and methanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 by the slow addition of 1M HCl. The target carboxylic acid will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight. This yields the crude this compound.

Part 2: Large-Scale Purification Protocol

Principle: Crystallization is a highly effective technique for purifying solid organic compounds on a large scale. The process relies on the principle that the solubility of a compound in a solvent is temperature-dependent.[5] An ideal crystallization solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[6][7]

G A Crude Product B Dissolution (Minimum hot solvent) A->B C Hot Filtration (Optional) (Removes insoluble impurities) B->C D Slow Cooling (Crystal formation) C->D E Ice Bath Cooling (Maximize yield) D->E F Vacuum Filtration (Isolate crystals) E->F G Cold Solvent Wash (Remove mother liquor) F->G H Drying (Remove residual solvent) G->H I High-Purity Crystals H->I

Figure 2: A systematic workflow for the purification of the final product via crystallization.

Protocol 3.1: Bulk Crystallization

Solvent Selection: For carboxylic acids like the target molecule, polar protic solvents such as ethanol, methanol, or isopropanol, often mixed with water as an anti-solvent, are excellent starting points. A preliminary solvent screen should be performed on a small scale to identify the optimal solvent or solvent system. For this guide, we will proceed with a methanol/water system, which is commonly effective.

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound into a large, jacketed glass reactor. Add a minimum amount of hot methanol, with stirring, until the solid is completely dissolved. Aim for a concentrated, near-saturated solution to maximize yield.

  • Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot filtration through a pad of Celite® to remove them. This must be done quickly to prevent premature crystallization.

  • Controlled Cooling: Allow the clear, hot solution to cool slowly and without agitation towards room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are typically higher in purity. Seeding with a small crystal of pure product can be done at this stage to induce crystallization if needed.

  • Anti-Solvent Addition: Once the solution has cooled and crystals begin to form, slowly add deionized water (the anti-solvent) dropwise with gentle stirring until the solution becomes slightly turbid. This decreases the solubility of the product and further promotes crystallization.

  • Maximizing Yield: Once the slurry has reached room temperature, cool the reactor to 0-5 °C using a chiller and hold for at least 2 hours to maximize the precipitation of the product.

  • Filtration and Washing: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold methanol/water mixture to rinse away any residual mother liquor containing impurities.

  • Drying: Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Quality Control and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterSpecification
Appearance Off-white to light yellow solid
Purity (HPLC) ≥ 97%
Molecular Formula C₉H₇BrN₂O₂[8]
Molecular Weight 255.07 g/mol [9]
Expected Yield 60-75% over the final two steps

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Methylation Insufficient NaH; inactive NaH; poor quality DMF.Use fresh, high-quality reagents. Ensure the reaction is fully deprotonated before adding MeI. Increase reaction time or temperature slightly.
Incomplete Saponification Insufficient LiOH; low reaction temperature.Increase the equivalents of LiOH. Gently warm the reaction to 30-40 °C to increase the rate.
Product "Oils Out" During Crystallization Solution is too concentrated; cooling too rapidly.Re-heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent and allow it to cool much more slowly.[5]
No Crystals Form Solution is too dilute; compound is very pure.Boil off some solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure product.[5]

Safety Precautions

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle only in an inert, dry atmosphere.

  • Methyl Iodide (MeI): Is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids and Bases: Handle with care, using appropriate PPE. Ensure quenching and neutralization steps are performed slowly and with cooling.

References

  • PubMed Central. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. [Link]

  • ACS Publications. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. [Link]

  • Taylor & Francis Online. (2010). Crystallization of carboxylic acids as studied by NMR Spectrometry. [Link]

  • Google Patents. (1991).
  • Google Patents. (2000). Method for crystallising carboxylic acid.
  • PubMed Central. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • National Institutes of Health (NIH). (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • PubChem. 6-Bromo-1-methyl-1H-indazole. [Link]

  • ResearchGate. (2025). Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

  • ResearchGate. (2023). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]

  • Chemsrc. CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. [Link]

Sources

Application Notes and Protocols for the Quality Control of 6-Bromo-1-methyl-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-methyl-1H-indazole-3-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity and quality are paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the quality control and analytical methodologies for this compound. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory guidelines.

The structure of this compound, featuring an indazole core, a carboxylic acid group, and a bromine substituent, necessitates a multi-faceted analytical approach to confirm its identity, purity, and overall quality. This guide will detail various analytical techniques, from chromatographic and spectroscopic methods to thermal and elemental analyses, providing not just step-by-step protocols but also the scientific rationale behind the chosen methods and parameters.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods and for its handling and storage.

PropertyValueSource
CAS Number 1021859-29-9[1][2]
Molecular Formula C₉H₇BrN₂O₂[2]
Molecular Weight 255.07 g/mol [1][2]
Appearance Solid (predicted)-
Purity Typically >97%[2]
SMILES CN1N=C(C(=O)O)C2=C1C=C(Br)C=C2[2]

Overall Quality Control Workflow

The quality control of this compound should be a systematic process, starting from the receipt of the material through to its release for use in further manufacturing steps. The following diagram illustrates a typical workflow.

Quality Control Workflow cluster_0 Material Reception & Sampling cluster_1 Analytical Testing cluster_2 Data Review & Disposition reception Material Reception sampling Representative Sampling reception->sampling identification Identification (FTIR, NMR, MS) sampling->identification assay Assay & Impurity Profiling (HPLC) sampling->assay residual_solvents Residual Solvents (GC) sampling->residual_solvents water_content Water Content (Karl Fischer) sampling->water_content physicochemical Physicochemical Tests (DSC, TGA) sampling->physicochemical elemental_impurities Elemental Impurities (ICP-MS/OES) sampling->elemental_impurities data_review Data Review & OOS Investigation identification->data_review assay->data_review residual_solvents->data_review water_content->data_review physicochemical->data_review elemental_impurities->data_review disposition Release / Reject data_review->disposition

Caption: Quality Control Workflow for this compound.

Part 1: Identification and Structural Characterization

Accurate identification is the first critical step in quality control. A combination of spectroscopic techniques should be employed to confirm the chemical structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Protocol:

  • Ensure the FTIR spectrometer is calibrated and the sample chamber is clean.

  • Acquire a background spectrum.

  • Place a small amount of the sample onto the ATR (Attenuated Total Reflectance) crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Process the spectrum (e.g., baseline correction, ATR correction).

  • Compare the obtained spectrum with a reference spectrum of this compound.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500O-H (Carboxylic acid)Stretching (broad)
~1700C=O (Carboxylic acid)Stretching
1600-1450C=C (Aromatic)Stretching
~1300C-O (Carboxylic acid)Stretching
~1100C-NStretching
Below 800C-BrStretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are essential for confirming the connectivity of atoms.

Protocol:

  • Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Process the spectra (phasing, baseline correction, integration).

  • Assign the signals based on chemical shifts, coupling patterns, and integration values.

Expected ¹H NMR Signals (in DMSO-d₆): The exact chemical shifts will depend on the solvent and concentration, but a representative spectrum would show signals for the aromatic protons, the N-methyl protons, and the carboxylic acid proton.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions. It is a powerful tool for confirming the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare it to the calculated molecular weight.

Expected m/z:

  • [M+H]⁺: ~255.97

  • [M-H]⁻: ~253.96

Part 2: Purity and Impurity Profiling

The assessment of purity and the identification and quantification of impurities are critical for ensuring the safety of the final drug product.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

Principle: HPLC is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method is suitable for the analysis of this compound.[3][4]

Proposed HPLC Method:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for aromatic carboxylic acids.[4]
Mobile Phase A 0.1% Formic acid in WaterAcidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 0-20 min: 20-80% B20-25 min: 80% B25-26 min: 80-20% B26-30 min: 20% BA gradient elution is necessary to separate the main component from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV at 254 nmThe aromatic nature of the compound suggests strong UV absorbance at this wavelength.

Method Validation: The proposed HPLC method must be validated according to ICH Q2(R1) guidelines.[5][6] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo, a spiked sample, and by performing stress testing (e.g., acid, base, oxidative, thermal, and photolytic degradation).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of at least five concentrations of the reference standard.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically determined by applying the method to a sample of known concentration (e.g., a spiked placebo).

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This should be assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts, different equipment), and reproducibility (inter-laboratory).

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography (GC) for Residual Solvents

Principle: GC is the preferred method for the analysis of volatile organic compounds, such as residual solvents, which may be present from the synthesis and purification processes.[7][8]

Proposed GC Method (Headspace):

ParameterConditionRationale
Column DB-624, 30 m x 0.32 mm, 1.8 µmA commonly used column for residual solvent analysis with good selectivity for a wide range of solvents.[9]
Carrier Gas Nitrogen or HeliumInert carrier gas.
Injector Temperature 200 °CEnsures complete volatilization of the sample.
Detector Flame Ionization Detector (FID)A universal detector for organic compounds.
Detector Temperature 250 °CPrevents condensation of analytes.
Oven Program 40 °C (5 min), then ramp at 10 °C/min to 240 °C (5 min)A general-purpose temperature program to separate common solvents.
Headspace Sampler Vial Equilibration Temperature: 80 °CVial Equilibration Time: 15 minOptimizes the transfer of volatile solvents from the sample matrix to the headspace.
Diluent Dimethyl sulfoxide (DMSO)A high-boiling solvent suitable for dissolving the sample.

Part 3: Physicochemical and Other Tests

Water Content by Karl Fischer Titration

Principle: Karl Fischer titration is a highly specific and accurate method for the determination of water content.[10][11] Either volumetric or coulometric titration can be used depending on the expected water content.

Protocol (Volumetric):

  • Standardize the Karl Fischer reagent with a known amount of water.

  • Accurately weigh a suitable amount of the sample and transfer it to the titration vessel.

  • Titrate the sample with the standardized Karl Fischer reagent to the potentiometric endpoint.

  • Calculate the water content (w/w %).

Thermal Analysis (DSC and TGA)

Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information on melting point and polymorphism. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating thermal stability and the presence of volatile components.[12][13]

Protocol:

  • DSC: Heat a small, accurately weighed sample in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow to determine the melting endotherm.

  • TGA: Heat a small, accurately weighed sample in an open pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the mass loss as a function of temperature.

Elemental Impurities

Principle: The analysis of elemental impurities is a critical safety requirement. USP General Chapter <232> specifies limits for several elemental impurities.[14] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the recommended techniques.

Protocol:

  • Digest a known amount of the sample using a suitable acid mixture in a closed-vessel microwave digestion system.

  • Dilute the digested sample to a known volume with deionized water.

  • Analyze the sample solution by ICP-MS or ICP-OES against calibrated standards for the target elements.

  • Report the concentration of each elemental impurity.

Elemental Analysis

Principle: Combustion analysis is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the compound.[15][16] This provides fundamental confirmation of the empirical formula.

Protocol:

  • Accurately weigh a small amount of the sample.

  • Combust the sample in a stream of oxygen.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a suitable detector.

  • Calculate the percentage of C, H, and N and compare with the theoretical values.

Conclusion

The quality control of this compound requires a comprehensive suite of analytical tests. The protocols and application notes provided in this guide are designed to be a robust starting point for researchers and drug development professionals. It is imperative that all analytical methods are properly validated for their intended use in accordance with regulatory guidelines such as ICH Q2(R1). By implementing these rigorous quality control measures, the integrity of this critical pharmaceutical intermediate can be assured, contributing to the development of safe and effective medicines.

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available from: [Link]

  • Water Determination by Karl Fischer. Eurofins Scientific. (2024-05-11). Available from: [Link]

  • New test methods for the determination of heavy metals pursuant to usp <232> and <233>. UFAG Laboratorien AG. (2012-08-15). Available from: [Link]

  • GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. RSC Publishing. (2016-05-18). Available from: [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. (2010-01-01). Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • USP Eliminates Heavy Metals Testing: Important FAQs Answered. CPTC. Available from: [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments. (2024-08-20). Available from: [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Available from: [Link]

  • Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. Scirp.org. Available from: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. (2025-10-22). Available from: [Link]

  • Efficient water determination accelerates API development. European Pharmaceutical Review. (2022-08-25). Available from: [Link]

  • Principles of thermal analysis. Fiveable. Available from: [Link]

  • Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. Available from: [Link]

  • Thermogravimetric Analysis (TGA)/Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. (2022-08-28). Available from: [Link]

  • GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. ResearchGate. (2025-08-06). Available from: [Link]

  • Implementation of USP New Chapters <232> and <233> on Elemental Impurities in Pharmaceutical Products. S4Science. Available from: [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. Available from: [Link]

  • Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry. Available from: [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. Available from: [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PMC - PubMed Central. Available from: [Link]

  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2. ResearchGate. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. (2020-10-22). Available from: [Link]

  • Thermal analysis laboratories by TGA, DTA, DSC on materials. Analytice. Available from: [Link]

  • Organobromine chemistry. Wikipedia. Available from: [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. (2012-11-09). Available from: [Link]

  • Element analysis. Available from: [Link]

  • Natural and man-made organobromine compounds in marine biota from Central Norway. PubMed. Available from: [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. (2021-05-06). Available from: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. Eltra. Available from: [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Chemsrc. (2025-08-25). Available from: [Link]

Sources

A Guide to Kinase Assay Platforms for the Development of Therapeutic Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases, comprising one of the largest and most functionally diverse gene families, are pivotal regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary focus of drug discovery efforts.[2][3][4] Since the landmark approval of imatinib in 2001, small molecule kinase inhibitors have become a cornerstone of targeted therapy, revolutionizing treatment paradigms.[5][6] The successful development of these therapeutic agents is critically dependent on a robust and strategically designed cascade of assays to identify, characterize, and optimize potent and selective inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biochemical and cell-based assay technologies employed in the kinase inhibitor discovery pipeline. We will delve into the principles behind various assay formats, provide detailed step-by-step protocols for cornerstone methodologies, and explain the critical rationale behind experimental design and data interpretation, from initial high-throughput screening to preclinical candidate validation.

The Kinase Inhibitor Discovery Funnel: A Strategic Overview

The journey from a promising compound to a clinically approved drug is a meticulous, multi-stage process designed to systematically identify candidates with the highest potential for efficacy and safety.[5] This process can be visualized as a funnel, where a large number of compounds are assessed in initial screens, with progressively fewer, more refined candidates advancing through subsequent, more complex evaluations. At each stage, specific types of assays are deployed to answer critical questions about the compound's activity, potency, selectivity, and behavior in a biological context.

G Fig 1. Kinase Inhibitor Discovery Workflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development HTS High-Throughput Screening (HTS) (100k-1M compounds) Biochemical Assays Hit_ID Hit Identification (~1000 compounds) HTS->Hit_ID Potency (IC50) Hit_to_Lead Hit-to-Lead (~100s of analogs) Biochemical & Cellular Assays Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (~10s of leads) Cellular & In Vivo Models Hit_to_Lead->Lead_Opt Selectivity, MoA, Cell Activity Preclinical Preclinical Candidate (1-2 compounds) In Vivo Efficacy & Safety Lead_Opt->Preclinical G Fig 2. Common Kinase Inhibition Mechanisms cluster_0 ATP-Competitive Inhibition cluster_1 Non-Competitive Inhibition node1 Kinase ATP Site Substrate Site inhibitor1 Inhibitor inhibitor1->node1:f1 atp1 ATP atp1->node1:f1 Blocked node2 Kinase ATP Site Allosteric Site inhibitor2 Inhibitor inhibitor2->node2:f2 atp2 ATP atp2->node2:f1

Caption: ATP-competitive vs. non-competitive (allosteric) inhibition.

  • ATP-Competitive: The inhibitor's apparent potency (IC₅₀) will increase as the ATP concentration in the assay decreases.

  • Non-Competitive/Allosteric: The inhibitor binds to a site other than the ATP pocket, so its IC₅₀ value is largely independent of the ATP concentration. [4]

Moving to a Physiological Context: Cell-Based Assays

A compound that is potent in a biochemical assay may fail in a living cell. [7]It may be unable to cross the cell membrane, be rapidly metabolized, or be actively pumped out. Therefore, cell-based assays are an indispensable next step to confirm that an inhibitor engages its target and exerts the desired biological effect in a physiological context. [8][9]

Cellular Target Engagement

These assays directly measure the binding of a compound to its target kinase within intact cells. The NanoBRET™ assay is a powerful technology for this purpose.

Causality Behind the Method: This assay uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the kinase is added to the cells. When the tracer is bound to the kinase-luciferase fusion, its close proximity allows for energy transfer, generating a BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, disrupting the BRET signal. The loss of signal is a direct measure of target engagement. [10]

Protocol 3: NanoBRET™ Intracellular Target Engagement Assay

A. Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the kinase-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate

  • Test inhibitors (in DMSO)

  • White, opaque 96-well cell culture plates

B. Procedure:

  • Transfection: Seed HEK293 cells in a 96-well plate. Prepare transfection complexes with the kinase-NanoLuc® plasmid DNA and transfect the cells. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor. Add the tracer and the inhibitor to the transfected cells. Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Lysis and Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent. Add this reagent to the wells to lyse the cells and provide the substrate for the luciferase.

  • Read Signal: Read the plate within 10 minutes on a luminometer equipped with two filters to measure the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission simultaneously.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer and therefore, target engagement by the inhibitor.

C. Self-Validation:

  • No-Tracer Control: To measure background signal.

  • Vehicle Control: Cells treated with tracer and DMSO to establish the maximum BRET signal.

  • Positive Control: A known cell-permeable inhibitor to demonstrate the dynamic range of the assay.

Cellular Phosphorylation Assays

These assays measure the functional consequence of kinase inhibition: a decrease in the phosphorylation of a downstream substrate. This provides a direct readout of the inhibitor's effect on the signaling pathway. [10] Causality Behind the Method: A cellular ELISA uses a "sandwich" antibody-pair format. Cells are lysed, and the total substrate protein is captured on the bottom of a microplate well. A second antibody that specifically recognizes the phosphorylated form of the substrate is then added. This detection antibody is linked to an enzyme (like HRP) that generates a colorimetric or chemiluminescent signal. A potent inhibitor will reduce kinase activity, leading to less phosphorylated substrate and a weaker signal. [8]

Protocol 4: Cellular Phosphorylation Sandwich ELISA

A. Materials:

  • Cell line expressing the target kinase and substrate

  • Appropriate growth factor or stimulus to activate the kinase pathway

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • ELISA plate pre-coated with a capture antibody for the total substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-Tyr/Ser/Thr)

  • HRP-conjugated secondary antibody

  • TMB substrate and Stop Solution

B. Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well culture plate and grow to 80-90% confluency. Starve the cells (if necessary to reduce basal signaling) and then pre-treat with serial dilutions of the inhibitor for 1-2 hours.

  • Stimulate Kinase Pathway: Add a stimulus (e.g., EGF for EGFR) for a short period (e.g., 10 minutes) to activate the kinase.

  • Cell Lysis: Aspirate the media, wash with cold PBS, and add ice-cold lysis buffer to each well. Incubate on ice for 10-20 minutes. [8]4. ELISA: a. Transfer the cell lysates to the pre-coated ELISA plate and incubate for 2 hours. b. Wash the plate 3 times with wash buffer. c. Add the phospho-specific detection antibody and incubate for 1 hour. d. Wash the plate 3 times. e. Add the HRP-conjugated secondary antibody and incubate for 1 hour. f. Wash the plate 5 times. g. Add TMB substrate and incubate in the dark for 15-30 minutes. Add Stop Solution. [8]5. Read Signal: Measure the absorbance at 450 nm using a microplate reader.

C. Self-Validation:

  • Unstimulated Control: Cells not treated with the stimulus to show basal phosphorylation levels.

  • Stimulated Vehicle Control: Cells treated with stimulus and DMSO to show maximum phosphorylation.

  • Total Protein Control: In parallel wells, use a detection antibody for the total (non-phosphorylated) substrate to ensure that the inhibitor is not affecting overall protein levels.

Conclusion

The development of kinase inhibitors is a complex, iterative process that relies on a diverse toolkit of assays. The strategic application of these methods—from high-throughput biochemical screens to nuanced cell-based target engagement and functional assays—is essential for navigating the path from an initial hit to a viable therapeutic candidate. [5]By understanding the principles, strengths, and limitations of each assay platform, and by designing protocols with rigorous controls and validation, researchers can generate high-quality, trustworthy data. This data-driven approach is fundamental to making informed decisions, optimizing lead compounds, and ultimately developing safer and more effective kinase-targeted therapies. The continued evolution of assay technologies, particularly in cell-based and label-free formats, will further enhance our ability to interrogate kinase biology and accelerate the discovery of next-generation therapeutics. [7]

References

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02). Reaction Biology. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. National Institutes of Health. Retrieved from [Link]

  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format - Ingenta Connect. Ingenta Connect. Retrieved from [Link]

  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Bentham Science. Retrieved from [Link]

  • Current in vitro kinase assay technologies: the quest for a universal format - PubMed. National Institutes of Health. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. National Institutes of Health. Retrieved from [Link]

  • Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array - PubMed. National Institutes of Health. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11). Reaction Biology. Retrieved from [Link]

  • Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed. National Institutes of Health. Retrieved from [Link]

  • Protein kinase profiling assays: A technology review | Request PDF - ResearchGate. ResearchGate. Retrieved from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. National Institutes of Health. Retrieved from [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. Eurofins Discovery. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018-12-10). BellBrook Labs. Retrieved from [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC. National Institutes of Health. Retrieved from [Link]

  • Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications. (2023-02-23). American Chemical Society Publications. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2024-08-14). Celtarys Research. Retrieved from [Link]

  • Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures. (2023-07-31). PharmaFeatures. Retrieved from [Link]

  • Protein kinase profiling assays: a technology review - PubMed. National Institutes of Health. Retrieved from [Link]

  • CHAPTER 1: Introduction to Kinase Drug Discovery – Modern Approaches - Books. (2018-11-06). Royal Society of Chemistry. Retrieved from [Link]

  • Label-free fluorescence assay for protein kinase based on peptide biomineralized gold nanoclusters as signal sensing probe - PubMed. (2015-02-15). National Institutes of Health. Retrieved from [Link]

  • Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf. (2023-07-18). National Institutes of Health. Retrieved from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - Crossfire Oncology. British Journal of Pharmacology. Retrieved from [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - NIH. National Institutes of Health. Retrieved from [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - NIH. (2023-05-17). National Institutes of Health. Retrieved from [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. Eurofins Discovery. Retrieved from [Link]

  • Kinase Inhibitor Discovery. Cambridge Healthtech Institute. Retrieved from [Link]

  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms - ACS Publications. (2014-12-04). American Chemical Society Publications. Retrieved from [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - NIH. National Institutes of Health. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024-05-30). Reaction Biology. Retrieved from [Link]

  • Kinase Screening Assay Services - Reaction Biology. Reaction Biology. Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024-08-13). Reaction Biology. Retrieved from [Link]

  • Cell-based Kinase Assays - Profacgen. Profacgen. Retrieved from [Link]

Sources

Application Notes and Protocols for the Formulation of Novel Polymers in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The field of material science is continuously transformed by the advent of novel polymers. These macromolecules, engineered with specific functional groups and architectures, offer unprecedented control over material properties, leading to innovations across diverse sectors, from personalized medicine to advanced manufacturing. This guide provides an in-depth exploration of the design, synthesis, characterization, and application of novel polymer formulations. It moves beyond simple procedural lists to explain the causal relationships behind experimental choices, offering robust, self-validating protocols and insights grounded in established scientific principles. We will delve into two key application areas: stimuli-responsive nanoparticles for targeted drug delivery and the formulation of high-performance functional coatings.

Section 1: The Foundation - Designing Functional Polymers

The success of a novel polymer formulation begins with intentional design. The choice of monomers, polymer architecture, and synthesis method is a strategic decision dictated by the final application's requirements. Functional polymers are macromolecules designed with specific chemical groups that impart unique properties and uses.[1]

The Architectural Blueprint: From Monomers to Macromolecules

The properties of a polymer are determined not only by its chemical composition but also by its physical structure or architecture. This architecture is planned at the monomer level, where small molecules containing reactive functional groups are selected to be linked together in a polymerization process. Common architectures include simple linear chains, branched structures, and highly complex three-dimensional forms like stars or dendrimers.[1]

G cluster_0 Polymer Architectures cluster_1 Linear Linear Branched Branched Star Star Dendrimer Dendrimer L1 L2 L1->L2 L3 L2->L3 L4 L3->L4 L5 L4->L5 B1 B2 B1->B2 B3 B2->B3 B4 B2->B4 B5 B3->B5 B6 B5->B6 S_center S1 S_center->S1 S2 S_center->S2 S3 S_center->S3 S4 S_center->S4 D_core D1_1 D_core->D1_1 D1_2 D_core->D1_2 D2_1 D1_1->D2_1 D2_2 D1_1->D2_2 D2_3 D1_2->D2_3 D2_4 D1_2->D2_4

Caption: Common polymer architectures dictating material properties.

Key Classes of Novel Polymers for Targeted Applications

Biocompatible and Biodegradable Polymers: These polymers are essential for medical applications where materials must not elicit an adverse immune response.[2] Natural polymers like chitosan and alginate mimic bodily tissues, while synthetic biodegradable polymers such as polylactic acid (PLA) and polyglycolic acid (PGA) are designed to break down safely within the body over time, making them ideal for temporary implants or resorbable sutures.[2][3] High-performance biocompatible polymers like Polyetheretherketone (PEEK) are increasingly replacing metals in long-term implants due to their durability, appropriate flexural modulus, and radiolucency.[4]

Smart (Stimuli-Responsive) Polymers: These materials undergo significant changes in their properties in response to small external stimuli, making them invaluable for applications like controlled drug delivery and tissue engineering.[5][6]

  • Thermo-responsive Polymers: Polymers like Poly(N-isopropylacrylamide) (PNIPAM) exhibit a Lower Critical Solution Temperature (LCST). Below this temperature, they are soluble in water, but above it, they become hydrophobic and collapse, which can be used to trigger drug release in response to body temperature or localized heating.[7][8]

  • pH-responsive Polymers: These polymers contain acidic or basic groups that accept or release protons in response to pH changes.[8] This property is exploited for targeted drug delivery to specific body compartments, such as the acidic environment of a tumor or different sections of the gastrointestinal tract.[5][6]

  • Light-responsive Polymers: These polymers incorporate photo-sensitive moieties that can trigger a change in polymer structure or cleavage of a bond, allowing for precise spatial and temporal control over drug release using an external light source.[5][9]

Strategic Synthesis: Choosing the Right Tool for the Job

The choice of polymerization technique is critical for achieving the desired polymer architecture and functionality.

  • Controlled Radical Polymerization (e.g., ATRP, RAFT): These techniques are employed when precise control over molecular weight, dispersity, and end-group functionality is required.[10] This level of control is essential for creating well-defined block copolymers used in self-assembling systems like micelles.

  • Anionic and Cationic Polymerization: These "living" polymerization methods allow for the synthesis of polymers with a wide variety of end-group functionalities (telechelic polymers) by carefully selecting the terminating agent.[1]

  • Post-Polymerization Modification (PPM): This powerful strategy is used when the desired functional groups are incompatible with the polymerization process itself. A precursor polymer is first synthesized and then chemically modified to introduce the desired functionality.[10] This allows for the creation of complex, multi-functional polymers that would be difficult to produce directly.

Section 2: Core Formulation and Synthesis Protocols

The following protocols are designed to be robust and illustrative of common techniques in novel polymer formulation.

Protocol 2.1: Formulation of Drug-Loaded PLGA Nanoparticles via Nanoprecipitation

Rationale: Nanoprecipitation, or solvent displacement, is a straightforward and widely used method for producing polymeric nanoparticles (PNPs).[11][12] It is particularly effective for encapsulating hydrophobic drugs within biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA). The rapid diffusion of the solvent into the non-solvent phase causes the polymer to precipitate, instantaneously forming a nanoparticle matrix that entraps the drug.[12] This method typically yields nanoparticles with a narrow size distribution.[12]

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • Hydrophobic drug (e.g., Paclitaxel)

  • Acetone (or other suitable water-miscible organic solvent)

  • Stabilizer solution (e.g., 1% w/v Polyvinyl alcohol (PVA) in deionized water)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge

Step-by-Step Methodology:

  • Preparation of Organic Phase: Dissolve a specific amount of PLGA (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in a minimal volume of acetone (e.g., 5 mL). Ensure complete dissolution by gentle vortexing or sonication.

  • Preparation of Aqueous Phase: Prepare the stabilizer solution (e.g., 20 mL of 1% PVA) in a beaker. Place the beaker on a magnetic stirrer set to a moderate speed (e.g., 600 rpm).

  • Nanoprecipitation: Using a syringe pump for a controlled addition rate, slowly inject the organic polymer solution into the stirring aqueous phase. A milky white suspension should form immediately as the polymer precipitates.

  • Solvent Evaporation: Leave the resulting nanoparticle suspension stirring at room temperature in a fume hood for at least 4 hours, or use a rotary evaporator under reduced pressure, to ensure the complete removal of the organic solvent (acetone).[13]

  • Collection and Washing: Transfer the nanoparticle suspension to centrifuge tubes. Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes to pellet the nanoparticles.[13]

  • Purification: Carefully discard the supernatant, which contains the excess stabilizer and any unencapsulated drug. Re-disperse the nanoparticle pellet in deionized water using sonication. Repeat this centrifugation and washing step two more times to ensure the removal of impurities.

  • Final Formulation: After the final wash, resuspend the nanoparticle pellet in a suitable aqueous buffer or deionized water. For long-term storage, the nanoparticles can be lyophilized (freeze-dried), often with a cryoprotectant, and stored at 4°C or lower.[13]

Section 3: Essential Characterization of Novel Polymer Formulations

Characterization is a critical, self-validating step to ensure that the formulated polymer meets the required specifications for its intended application.[14] A combination of techniques is typically required to build a complete picture of the material's chemical, molecular, and physical properties.[14]

G cluster_workflow Polymer Characterization Workflow cluster_chem Chemical Structure cluster_mol Molecular Properties cluster_phys Physical Properties Formulation Novel Polymer Formulation FTIR FTIR Formulation->FTIR Identifies Functional Groups NMR NMR Formulation->NMR Confirms Covalent Structure GPC GPC/SEC (Molecular Weight) Formulation->GPC Measures Mn, Mw, PDI DSC DSC (Thermal Behavior) Formulation->DSC Determines Tg, Tm DLS DLS (Particle Size) Formulation->DLS Measures Hydro- dynamic Diameter SEM SEM/TEM (Morphology) Formulation->SEM Visualizes Surface & Shape G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH < 7.0) NP_stable Nanoparticle (Stable) Drug Encapsulated NP_swell Polymer Swells (Protonation) NP_stable->NP_swell Lower pH Trigger Drug_release Drug is Released NP_swell->Drug_release Matrix Destabilization

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid. This guide is designed to provide expert insights, troubleshooting advice, and detailed protocols to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

A1: The primary challenges typically revolve around two key steps: the N-methylation of the 6-bromo-1H-indazole precursor and the subsequent carboxylation. A significant issue in the methylation step is the formation of a mixture of N-1 and N-2 alkylated regioisomers.[1] The ratio of these isomers is highly dependent on the reaction conditions.[1] In the carboxylation step, achieving high yields and preventing side reactions like decarboxylation can be problematic.[1]

Q2: How can I selectively synthesize the N-1 methylated isomer over the N-2 isomer?

A2: Achieving high N-1 selectivity is crucial. The choice of base and solvent system plays a pivotal role. Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 substituted product.[2][3] This is attributed to the coordination of the indazole N-2 atom with the sodium cation, sterically hindering N-2 alkylation.[4]

Q3: My overall yield is low. What are the likely causes and how can I improve it?

A3: Low overall yield can stem from several factors:

  • Incomplete N-methylation: Ensure your starting 6-bromo-1H-indazole is fully consumed before proceeding. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Suboptimal carboxylation conditions: The choice of carboxylating agent and reaction temperature is critical. Using n-butyllithium followed by quenching with carbon dioxide (dry ice) is a common method, but temperature control is essential to prevent side reactions.

  • Purification losses: The polarity of the final product and intermediates can make separation challenging. Proper selection of a solvent system for chromatography or crystallization is key.[5]

  • Side reactions: Decarboxylation of the final product or starting material can occur under harsh conditions.[1]

Q4: I am observing an unknown impurity in my final product. What could it be?

A4: Besides the N-2 isomer, other impurities could include unreacted starting material, byproducts from the carboxylation step, or dimers and hydrazones formed during the synthesis of the indazole core.[1][6] Careful analysis of NMR and mass spectrometry data can help identify the impurity.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low yield of N-1 methylation product (mixture of N-1 and N-2 isomers) - Inappropriate base or solvent. - Reaction temperature is too high, leading to reduced selectivity.- Base and Solvent: Use sodium hydride (NaH) in anhydrous THF.[2][3] - Temperature Control: Maintain a low temperature (e.g., 0 °C) during the addition of the alkylating agent.
Incomplete carboxylation - Insufficient organolithium reagent. - Inactive carbon dioxide source.- Reagent Stoichiometry: Use a slight excess of n-butyllithium. - CO₂ Source: Use freshly crushed, high-quality dry ice.
Product "oils out" during crystallization - Solution is cooling too quickly. - High levels of impurities.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] - Consider a preliminary purification step like column chromatography if the crude product is highly impure.[5]
Difficulty in purifying the final product - Similar polarity of the product and impurities.- Crystallization: Screen for a suitable solvent or solvent system. A good solvent will have high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[5] - Column Chromatography: Use a gradient elution system to effectively separate compounds with close Rf values.

Experimental Protocols

Protocol 1: N-1 Methylation of 6-Bromo-1H-indazole

This procedure outlines the selective N-methylation of 6-bromo-1H-indazole at the N-1 position.

Workflow Diagram:

cluster_0 N-1 Methylation Start Start Add_NaH Suspend NaH in anhydrous THF at 0 °C Start->Add_NaH Add_Indazole Add 6-bromo-1H-indazole solution dropwise Add_NaH->Add_Indazole Stir_RT Stir at room temperature for 1 hour Add_Indazole->Stir_RT Add_MeI Add methyl iodide Stir_RT->Add_MeI Quench Quench with NH4Cl solution Add_MeI->Quench Extract Extract with ethyl acetate Quench->Extract Purify Purify by column chromatography Extract->Purify End End Purify->End

Caption: Workflow for N-1 Methylation of 6-Bromo-1H-indazole.

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-bromo-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.[7]

  • Allow the reaction mixture to stir at room temperature for 1 hour.[7]

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[7]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromo-1-methyl-1H-indazole.[7]

Protocol 2: Carboxylation of 6-Bromo-1-methyl-1H-indazole

This protocol describes the carboxylation at the C-3 position.

Logical Relationship Diagram:

cluster_1 Carboxylation Start Start Dissolve Dissolve 6-bromo-1-methyl-1H-indazole in anhydrous THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_nBuLi Add n-butyllithium dropwise Cool->Add_nBuLi Stir Stir for 1 hour at -78 °C Add_nBuLi->Stir Add_CO2 Pour onto crushed dry ice Stir->Add_CO2 Warm_RT Allow to warm to room temperature Add_CO2->Warm_RT Acidify Acidify with HCl Warm_RT->Acidify Filter Filter the precipitate Acidify->Filter End End Filter->End

Caption: Key steps in the carboxylation of 6-Bromo-1-methyl-1H-indazole.

Procedure:

  • Dissolve 6-bromo-1-methyl-1H-indazole (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate flask, place an excess of freshly crushed dry ice.

  • Pour the reaction mixture onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Add water to dissolve the salts and then acidify the aqueous layer with 1M HCl until a precipitate forms (typically pH 2-3).

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

References

  • BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of indazole-3-carboxamides. BenchChem.
  • PrepChem. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). PrepChem.com.
  • BenchChem. (n.d.). Common side reactions in the synthesis of dichloroindazoles. BenchChem.
  • BenchChem. (n.d.). how to avoid side product formation in 1H-indazole synthesis. BenchChem.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • Biosynth. (n.d.). 1-Methyl-1-H-indazole-3-carboxylic acid. Biosynth.
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • NIH. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • BenchChem. (n.d.). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. BenchChem.
  • PMC. (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central.
  • PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information.
  • Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester. Natural Micron Pharm Tech.
  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
  • RSC Publishing. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances.
  • BenchChem. (n.d.). Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides. BenchChem.
  • Sigma-Aldrich. (n.d.). Methyl 6-bromo-1H-indazole-5-carboxylate. Sigma-Aldrich.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Connect Journals. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280.
  • Dana Bioscience. (n.d.). Methyl 6-bromo-1-methyl-1H-indazole-4-carboxylate 5g. Dana Bioscience.
  • ChemScene. (n.d.). 1021859-29-9 | this compound. ChemScene.
  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. BenchChem.
  • Sigma-Aldrich. (n.d.). Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate. Sigma-Aldrich.
  • Chemsrc. (2025). CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Chemsrc.
  • 1H-Indazole-3-carboxylic acid, 6-bromo-1-methyl-. (n.d.).
  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Alfa Chemistry. (n.d.). CAS 1021859-29-9 this compound. Alfa Chemistry.
  • BLD Pharm. (n.d.). 660823-36-9|6-Bromo-1H-indazole-3-carboxylic acid. BLD Pharm.
  • NIH. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health.
  • NIH. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health.

Sources

Identifying and minimizing side reactions in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indazole Synthesis

Welcome to the technical support center for indazole synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of the indazole scaffold, a privileged structure in medicinal chemistry.[1][2] Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked questions (FAQs)

Q1: My N-alkylation reaction is yielding a mixture of N1 and N2 regioisomers. Why is this happening and how can I control it? A1: This is the most common issue in indazole functionalization. The indazole anion is an ambident nucleophile with electron density on both N1 and N2. The ratio of N1 vs. N2 alkylation is a delicate balance of steric effects, electronic effects, and reaction conditions (base, solvent, temperature), which dictate whether the reaction is under thermodynamic or kinetic control.[3][4][5] Generally, the 1H-tautomer is more thermodynamically stable.[6][7] Our detailed guide on this topic below provides specific protocols to selectively synthesize the desired isomer.[8]

Q2: I'm observing significant formation of dimeric impurities or tar-like substances. What is the likely cause? A2: Dimerization and polymerization often occur under harsh reaction conditions, particularly at elevated temperatures or with highly reactive intermediates.[1] For instance, in Cadogan-type cyclizations, the nitrene intermediate, if not efficiently trapped intramolecularly, can react with other molecules.[9] Similarly, some syntheses starting from hydrazines can lead to unwanted hydrazone side products.[1][10] We recommend carefully controlling the reaction temperature and the rate of reagent addition.

Q3: How do I definitively distinguish between my N1 and N2-alkylated indazole isomers? A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) NMR is definitive. A correlation between the protons of the N-alkyl group's alpha-carbon and the indazole ring's C7a carbon confirms N1 substitution, while a correlation to the C3 carbon indicates N2 substitution.[6][11] Chromatographic methods like HPLC or flash chromatography can also often separate the isomers, as they typically have different polarities.[10]

Q4: My Cadogan cyclization is low-yielding and requires very high temperatures. Are there milder alternatives? A4: Yes, the classical Cadogan reaction is known for requiring harsh conditions (e.g., >150 °C in refluxing trialkyl phosphites).[9] Recent advancements have led to milder protocols, such as those developed by Genung and co-workers which can proceed at 80 °C.[9][12] An alternative strategy is the Davis-Beirut reaction, which provides a novel and often milder entry into 2H-indazoles under both acidic and basic conditions using inexpensive starting materials.[13][14]

Troubleshooting Guide 1: Regioisomerism in N-Alkylation of Indazoles

The Problem: Uncontrolled N1 vs. N2 Selectivity

Direct alkylation of an NH-indazole often results in a mixture of N1 and N2 alkylated products, which can be challenging to separate and leads to reduced yield of the desired compound.[3][15] Standard conditions such as K₂CO₃ in DMF can result in nearly 1:1 mixtures.[8][15]

Underlying Mechanism: Thermodynamic vs. Kinetic Control

The outcome of the alkylation is determined by a competition between the kinetic and thermodynamic pathways.

  • Thermodynamic Product (N1-Alkylated): The 1H-indazole is generally the more thermodynamically stable tautomer.[6][7] Conditions that allow for equilibration, such as using a strong, non-coordinating base in a non-polar solvent, favor the formation of the more stable N1-substituted product.[8][16]

  • Kinetic Product (N2-Alkylated): The N2 position is often more sterically accessible and can be the site of initial, faster reaction. Certain conditions, like the Mitsunobu reaction, can strongly favor the N2 isomer.[5][6][11] Additionally, substituents on the indazole ring itself, particularly at the C7 position, can sterically block the N1 position and direct alkylation to N2.[3][4][11]

G cluster_0 cluster_1 Indazolide Anion Resonance Indazole Indazole (NH) Base Base (-H⁺) Indazole->Base Deprotonation N1_Anion N1 Anion (More Stable) N2_Anion N2 Anion (Less Stable) N1_Anion->N2_Anion Equilibrium N1_Product N1-Alkylated Indazole (Thermodynamic Product) N1_Anion->N1_Product + R-X (Slower, Favored by Equilibration) N2_Product N2-Alkylated Indazole (Kinetic Product) N2_Anion->N2_Product + R-X (Faster, Favored under Kinetic Conditions) RX Alkylating Agent (R-X)

Minimization Strategies & Protocols

The combination of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) is a robust and widely-cited method for achieving high N1-selectivity.[3][6][11][17] This system favors the formation of the thermodynamically stable N1-sodium salt, leading to excellent regioselectivity, often >99% for certain substrates.[3][4][11]

Detailed Protocol for N1-Selective Alkylation:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the 1H-indazole (1.0 equiv.).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (typical concentration 0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Causality: Adding the base slowly at a low temperature controls the exothermic reaction and prevents side reactions.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the indazolide salt.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until TLC or LC-MS analysis shows full consumption of the starting material.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[16]

Achieving high N2 selectivity often requires more specialized conditions.

  • Mitsunobu Reaction: This method frequently shows a strong preference for the N2 position.[5][6][11]

  • Steric Hindrance: Introducing a bulky substituent at the C7 position of the indazole ring can effectively block N1, forcing alkylation at N2 with high selectivity (>96%).[3][4][11]

  • Catalytic Systems: Certain acid-catalyzed methods using diazo compounds have been developed to give exclusively N2-alkylated products.[18]

Data Summary: Condition Effects on Regioselectivity

Base / MethodSolventTemperatureTypical N1:N2 RatioControl TypeReference(s)
NaH THF RT to 50 °C >95:5 Thermodynamic [3][6][11]
K₂CO₃DMF120 °C~58:42Mixed/Poor Control[8][15]
Mitsunobu (DIAD)THF0 °C to RT~28:72Kinetic[6][11]
TfOH (with diazo)N/AN/A<1:99Catalytic/Kinetic[18]

Troubleshooting Guide 2: Side Reactions in Ring Formation

The Problem: Byproducts in de Novo Synthesis (e.g., Cadogan, Davis-Beirut)

The construction of the indazole ring itself can be plagued by side reactions, leading to complex mixtures and low yields. Classical methods often require harsh conditions which promote byproduct formation.[1][9]

Common Side Reactions and Their Origins
  • Incomplete Reduction (Cadogan/Davis-Beirut): The Cadogan reaction involves the reductive cyclization of an o-nitroaryl precursor.[12] Incomplete deoxygenation can lead to the isolation of stable intermediates like 2H-indazole N-oxides, which provides direct evidence for non-nitrene pathways.[9][19][20]

  • Hydrazone Formation: Syntheses involving the condensation of a carbonyl compound with hydrazine can stall at the hydrazone stage if the subsequent cyclization step is not efficient.[1][10] This is often an issue when elevated temperatures are required for cyclization.[1]

  • Dimerization: Highly reactive intermediates, such as the nitrene in the Cadogan reaction, can undergo intermolecular reactions to form dimeric azo compounds if the intramolecular cyclization is slow.[1]

// Nodes Start [label="o-Nitro Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; P_reductant [label="P(OR)₃\n(Reductant)", shape=oval, fillcolor="#FFFFFF", style=solid]; Nitrene [label="Nitrene Intermediate\n(Highly Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Oxide [label="N-Oxide Intermediate\n(Incomplete Reduction)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Desired Indazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="Dimeric Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> N_Oxide [label="Partial\nDeoxygenation"]; N_Oxide -> Nitrene [label="Full\nDeoxygenation"]; Nitrene -> Product [label="Intramolecular\nCyclization (Fast)"]; Nitrene -> Dimer [label="Intermolecular\nReaction (Slow)"]; P_reductant -> N_Oxide [style=invis]; } Caption: Potential side reactions in Cadogan-type cyclizations.

Minimization Strategies
  • Optimize Reductant Stoichiometry: In Cadogan-type reactions, ensure a sufficient excess of the phosphine or phosphite reductant is used to drive the deoxygenation to completion. However, excessive amounts can complicate purification.

  • Control Temperature and Reaction Time: While higher temperatures can promote the desired cyclization, they also increase the rate of side reactions like dimerization.[1] Monitor the reaction closely and aim for the lowest effective temperature.

  • Consider Milder, Modern Protocols: The Davis-Beirut reaction often proceeds under significantly milder conditions than the classical Cadogan cyclization and can be a superior alternative for synthesizing 2H-indazoles, avoiding many of the issues associated with high-temperature nitrene chemistry.[13][21][22]

References

  • BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of indazole-3-carboxamides. BenchChem.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • BenchChem. (2025).
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). [Link]

  • He, H., Yan, J., Jin, J., Yan, Z., Yan, Q., Wang, W., Jiang, H., Wang, H., & Chen, F. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(49), 6429-6432. [Link]

  • BenchChem. (2025). How to avoid side product formation in 1H-indazole synthesis. BenchChem.
  • BenchChem. (2025). Common side reactions in the synthesis of dichloroindazoles. BenchChem.
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • BenchChem. (2025).
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Various Authors. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central (PMC). [Link]

  • Zhu, J. S., Li, C. J., Tsui, K. Y., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. eScholarship, University of California. [Link]

  • Wikipedia. (n.d.). Davis–Beirut reaction. [Link]

  • Zhu, J. S., Li, C. J., Tsui, K. Y., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. National Institutes of Health (NIH). [Link]

  • Haddadin, M. J., & Kurth, M. J. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini Reviews in Medicinal Chemistry, 12(12), 1293-300. [Link]

  • Zhu, J. S., Li, C. J., Tsui, K. Y., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society. [Link]

  • Zhu, J. S., Li, C. J., Tsui, K. Y., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. ResearchGate. [Link]

  • Kurth, M. J., & Haddadin, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. eScholarship, University of California. [Link]

  • Kurth, M. J., & Haddadin, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. AMiner. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Organic Syntheses. (n.d.). Indazole. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Deriv
  • BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • ResearchGate. (n.d.). Structure and synthesis of indazole. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central (PMC). [Link]

Sources

Technical Support Center: Purification of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid (CAS 1021859-29-9).[1][2][3] This molecule is a valuable building block in medicinal chemistry and drug development. Its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data. This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome common purification challenges.

Section 1: Understanding Potential Impurities

A successful purification strategy begins with understanding the potential impurities in your crude material. These are often remnants of the synthetic route used to prepare the target compound.

Q: What are the most common impurities I should expect in my crude this compound?

A: The impurity profile depends heavily on the synthetic pathway. However, based on common synthetic routes for indazole derivatives, you can anticipate several classes of impurities. The synthesis often involves N-methylation of a 6-bromoindazole precursor followed by functionalization at the 3-position.[4]

Table 1: Common Impurities and Their Origins

Impurity ClassSpecific Example(s)Likely OriginChemical Nature
Unreacted Starting Materials 6-Bromo-1H-indazole, 6-Bromo-1-methyl-1H-indazoleIncomplete reaction during N-methylation or C3-carboxylation steps.Neutral/Weakly Basic
Isomeric Byproducts 6-Bromo-2-methyl-1H-indazole-3-carboxylic acidNon-regioselective N-methylation can occur at the N2 position.[1]Acidic
Reagents & Catalysts Phase-transfer catalysts, residual base (e.g., NaH), or acid from workup.Carried over from reaction and initial workup steps.Varies
Side-Reaction Products Decarboxylated product (6-Bromo-1-methyl-1H-indazole)May occur if the reaction mixture is heated excessively in the presence of acid or base.Neutral/Weakly Basic
Residual Solvents DMF, THF, Dichloromethane, Ethyl AcetateIncomplete removal after reaction or extraction.Neutral

Section 2: Strategic Approach to Purification

A multi-step approach is often the most effective way to achieve high purity. The choice of method depends on the nature and quantity of the impurities present.

Purification_Workflow cluster_start Initial Assessment cluster_methods Primary Purification cluster_polish Polishing & Final QC Crude Crude Product Assess Assess Impurity Profile (TLC, ¹H NMR) Crude->Assess Decision Impurity Type? Assess->Decision AcidBase Acid-Base Extraction Decision->AcidBase Neutral/ Basic Recrystal Recrystallization Decision->Recrystal Isomeric/ Similar PurityCheck1 Check Purity (TLC, Melting Point) AcidBase->PurityCheck1 Recrystal->PurityCheck1 Decision2 Purity >98%? PurityCheck1->Decision2 Chrom Column Chromatography (If necessary) Decision2->Chrom No FinalQC Final Product QC (HPLC, NMR, MS) Decision2->FinalQC Yes Chrom->FinalQC

Caption: Decision workflow for purifying this compound.

Section 3: Detailed Purification Protocols

This section provides step-by-step methodologies for the most effective purification techniques in a question-and-answer format.

Q1: How do I perform an acid-base extraction to remove neutral or basic impurities like unreacted starting materials?

A: Acid-base extraction is an exceptionally powerful technique for separating carboxylic acids from neutral and basic impurities.[5][6] The method leverages the acidic nature of your target compound to make it temporarily soluble in an aqueous base solution, leaving non-acidic impurities behind in the organic solvent.[7][8]

Causality Behind the Method

You will add a weak base, such as sodium bicarbonate (NaHCO₃), to a solution of your crude product in an organic solvent (e.g., ethyl acetate). The bicarbonate deprotonates the carboxylic acid, forming the sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while neutral impurities (like unreacted 6-bromo-1-methyl-1H-indazole) remain in the organic layer. Subsequent acidification of the aqueous layer reprotonates the carboxylate, causing the pure carboxylic acid to precipitate out.[9]

Acid_Base_Extraction cluster_funnel Separatory Funnel Organic Organic Layer (Ethyl Acetate) - Neutral Impurities - Basic Impurities Aqueous Aqueous Layer (Aq. NaHCO₃) - Deprotonated Product (Sodium 6-bromo-1-methyl-1H-indazole-3-carboxylate) Separate Separate Layers Start Crude product dissolved in Ethyl Acetate AddBase Add aq. NaHCO₃ solution and shake Start->AddBase AddBase->Organic AddBase->Aqueous Acidify Acidify aqueous layer with HCl (aq) to pH ~2 Separate->Acidify Precipitate Pure Product Precipitates Acidify->Precipitate Filter Collect by Vacuum Filtration Precipitate->Filter

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction (step 2) on the organic layer one or two more times to ensure all the carboxylic acid has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2 (check with pH paper). A white or off-white precipitate of the pure product should form.[9]

  • Isolation: Keep the flask in the ice bath for at least 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold deionized water.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Q2: My product is contaminated with an isomeric byproduct. What is the best way to purify it using recrystallization?

A: Recrystallization is the method of choice for removing small amounts of impurities that have similar chemical properties but different solubilities, such as isomers. The technique relies on finding a solvent system where the desired compound has high solubility at an elevated temperature but low solubility at a low temperature, while the impurity remains in solution upon cooling.[10]

Step-by-Step Protocol 1: Solvent Screening
  • Place ~20 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves. A good solvent will not dissolve the compound well at room temperature.[10]

  • For solvents that show poor room-temperature solubility, gently heat the mixture. A good solvent will dissolve the compound completely upon heating.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. The ideal solvent will produce a high yield of crystals.

Table 2: Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Ethanol 78Polar ProticOften a good starting choice for polar compounds.
Methanol 65Polar ProticHigher solubility than ethanol; may require a co-solvent.
Ethyl Acetate 77Polar AproticGood for moderately polar compounds.
Toluene 111NonpolarCan be used in a binary system with an anti-solvent like heptane.
Water 100Very PolarUnlikely to be a good single solvent due to the organic nature of the molecule, but can be used as an anti-solvent with ethanol or methanol.
Step-by-Step Protocol 2: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry.

  • Heating: Heat the mixture on a hotplate with stirring. Add small portions of the hot solvent until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent to ensure a saturated solution.[10]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Section 4: Troubleshooting & FAQs

Q: I performed the acid-base extraction, but my final yield is very low. What went wrong?

A: Several factors could lead to low recovery:

  • Incomplete Acidification: If you do not add enough acid to lower the pH to ~2, a significant portion of your product will remain dissolved as the carboxylate salt. Always check the final pH with pH paper.

  • Product Solubility: The protonated carboxylic acid may have some slight solubility in water. To maximize recovery, ensure the acidified solution is thoroughly chilled in an ice bath before filtration.[7]

  • Premature Filtration: Allow sufficient time for the precipitation to complete after acidification and cooling.

Q: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or if there are significant impurities.

  • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5% more) and allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also help induce proper crystallization.[10]

Q: No crystals are forming even after my recrystallization solution is in an ice bath. What now?

A: This usually means the solution is not saturated.

  • Solution: You likely used too much solvent. Reheat the solution and boil off some of the solvent to increase the concentration. Alternatively, you can try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal is also highly effective.[10]

Q: My compound streaks badly on a silica TLC plate. How can I get a clean spot to monitor my purification?

A: The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica gel, causing streaking.

  • Solution: Modify your eluent system. Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexane). The acid in the eluent will protonate the silica surface and the carboxylate, leading to sharper, well-defined spots.

Section 5: Final Purity Assessment

After purification, it is crucial to verify the purity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. An HPLC method can provide a precise percentage of purity and detect any remaining impurities.[11]

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and help identify any remaining impurities by their characteristic signals.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

Sources

Stability issues and degradation pathways of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid (CAS 1021859-29-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways associated with this compound. We will explore the causality behind its instability and provide robust, field-proven troubleshooting strategies and protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your work, providing explanations and actionable solutions.

Q1: I'm observing a new, unexpected peak in my HPLC analysis after leaving my sample solution on the benchtop. What could it be?

This is a common observation and often points to photodegradation. Indazole rings, particularly when exposed to ambient or UV light, can undergo a photochemical rearrangement.[1] The high-energy photons can cause the 1H-indazole to tautomerize to an excited-state 2H-indazole, which then rearranges to form a more stable benzimidazole structure.[1] This can happen even without additional reagents, requiring only light exposure.[1]

  • Immediate Action: Protect your solutions from light at all times by using amber vials or wrapping your containers in aluminum foil.[2]

  • Troubleshooting Step: To confirm photostability, perform a comparative study. Expose a solution to your standard laboratory lighting for a set period while keeping a control sample of the same solution wrapped in foil.[2] Analyze both by a stability-indicating HPLC method. A significant increase in the impurity peak in the light-exposed sample confirms photosensitivity.

Q2: My assay results show a loss of the parent compound after adding a mild oxidizing agent or during long-term storage in a standard atmosphere. Why?

The indazole ring system is susceptible to oxidative degradation.[1] This can be a factor during synthesis, purification, and storage if the compound is exposed to oxidizing agents or even atmospheric oxygen over time, potentially accelerated by light or heat. Forced degradation studies often use hydrogen peroxide (H₂O₂) to simulate this oxidative stress and identify potential degradants.[1][2]

  • Preventative Measure: When not in use, store the solid compound and solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Formulation Consideration: If developing a formulation, consider the inclusion of antioxidants. Evaluate the compatibility of your excipients, as some may contain reactive peroxides.

Q3: I've noticed significant degradation when dissolving the compound in acidic or basic media for my experiments. Is this expected?

Yes, this is highly likely due to hydrolytic degradation. The stability of this compound is pH-dependent, and it can undergo hydrolysis under either acidic or basic conditions.[1] The carboxylic acid and amide-like functionalities within the indazole ring can be susceptible to cleavage.

  • Experimental Design: If your experiment allows, work with buffered solutions at a neutral pH. If you must use acidic or basic conditions, minimize the exposure time and temperature.

  • Analytical Approach: When analyzing samples from acidic or basic stress tests, it is crucial to neutralize the sample before injection into an HPLC system to prevent on-column degradation and damage to the stationary phase.[2]

Q4: After heating my sample for a solubility study, I see multiple degradation products. What is the thermal liability of this compound?

Thermal degradation is a key stability concern.[1] Exposing the compound, either in solid form or in solution, to high temperatures can lead to decomposition.[1] Hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and bromine.[3] The carboxylic acid moiety, in particular, can be prone to decarboxylation at elevated temperatures.

  • Recommended Practice: Avoid excessive heating. For solubility assessments, use temperature-controlled shakers set to the lowest effective temperature and allow sufficient time to reach equilibrium.[2] If heating is unavoidable, perform a time-course study to understand the rate of degradation at that temperature.

Frequently Asked Questions (FAQs)

What are the proper storage and handling conditions for this compound?

To ensure long-term stability, follow these guidelines:

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][4] For maximum stability, storage at 2-8°C is recommended, protected from light.

  • Handling: Handle in a well-ventilated area.[4] Wear suitable protective clothing, gloves, and eye protection to avoid contact with skin and eyes.[3][4] Avoid the formation of dust and aerosols.[3][4]

What are the primary degradation pathways I should be aware of?

There are four key degradation pathways to consider, which form the basis of forced degradation studies as recommended by ICH guidelines.[1][5]

  • Photolytic: UV or ambient light exposure can cause rearrangement to benzimidazole-type structures.[1]

  • Oxidative: The indazole ring can be oxidized, leading to various oxygenated derivatives or ring-opened products.

  • Hydrolytic (Acidic/Basic): The compound is susceptible to degradation in both acidic and basic environments.

  • Thermal: High temperatures can cause decomposition, potentially involving decarboxylation and fragmentation of the indazole core.[1][3]

Why are forced degradation studies necessary for this compound?

Forced degradation (or stress testing) is a critical process in drug development for several reasons:[5][6]

  • Pathway Identification: It helps identify the likely degradation products that could form under various environmental conditions.[5][6]

  • Method Development: It is essential for developing and validating a "stability-indicating" analytical method, which is a method capable of separating the parent compound from all potential degradation products.[2][5]

  • Formulation and Packaging: The information gained helps in developing a stable formulation and selecting appropriate packaging to protect the drug product.[6]

Visualization of Degradation & Workflows

Key Degradation Pathways

The following diagram illustrates the potential degradation routes for this compound under different stress conditions.

Parent 6-Bromo-1-methyl-1H-indazole- 3-carboxylic acid Acid Acid Hydrolysis (e.g., HCl, Heat) Parent->Acid Base Base Hydrolysis (e.g., NaOH, Heat) Parent->Base Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photo Photolysis (UV/Visible Light) Parent->Photo Thermal Thermal Stress (Heat) Parent->Thermal Acid->invis1 Base->invis1 Deg2 Oxidative Degradants (e.g., N-oxides) Oxidation->Deg2 Deg3 Photolytic Isomers (e.g., Benzimidazoles) Photo->Deg3 Thermal->invis2 Deg1 Hydrolytic Degradants (e.g., Ring Opened) Deg4 Thermal Degradants (e.g., Decarboxylated) invis1->Deg1 invis2->Deg4 A Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) B Aliquot into Separate Stress Conditions A->B C Incubate at Specified Temp/Time B->C D Withdraw Samples at Time Points C->D E Quench Reaction (Neutralize if needed) D->E F Analyze by Stability- Indicating HPLC-UV/MS E->F G Identify & Quantify Degradants F->G

Caption: Standard experimental workflow for forced degradation studies.

Protocols and Data Presentation

Forced Degradation Study Protocol

This protocol is designed to induce a target degradation of 5-20%, which is ideal for revealing potential degradants without completely consuming the parent compound. [7][8] 1. Stock Solution Preparation:

  • Accurately prepare a stock solution of this compound at a concentration of approximately 1 mg/mL. [2][7]A suitable solvent is typically a mixture of acetonitrile and water.

2. Application of Stress Conditions:

  • For each condition, mix equal volumes of the stock solution with the stressor solution in separate, appropriately labeled vials. [2]Include a control sample (stock solution with water) for each condition.

Stress ConditionReagent / ConditionTemperatureRecommended Duration
Acid Hydrolysis 0.1 M HCl60 - 80 °C2 to 24 hours
Base Hydrolysis 0.1 M NaOH60 - 80 °C2 to 24 hours
Oxidation 3% - 6% H₂O₂Room Temp24 to 48 hours
Thermal (Solution) In Diluent (e.g., Water:ACN)80 °C48 to 72 hours
Thermal (Solid) Dry Powder80 °C48 to 72 hours
Photostability ICH Q1B Option 2AmbientAs per guidelines

Table based on common industry practices and guidelines.[1][2][7][8]

3. Sampling and Quenching:

  • Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24 hours).

  • For acid and base hydrolysis samples, immediately neutralize the solution with an equimolar amount of base or acid, respectively, to halt the degradation reaction. [2] * Dilute all samples to a suitable final concentration for analysis.

4. Analysis:

  • Analyze all stressed samples, controls, and a time-zero (unstressed) sample using a validated, stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity assessment and identification of degradants. [2] * Calculate the percentage of degradation and the relative amounts of each degradation product formed.

References

  • Technical Support Center: Indazole Derivatives - Benchchem. (n.d.).
  • Buy 1H-Indazole-3-carboxylic acid, 6-bromo-1-methyl - Echemi. (n.d.).
  • An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole - Benchchem. (n.d.).
  • 6-Bromo-1-methyl-1H-indazole | 590417-94-0 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023-08-25).
  • Forced Degradation – A Review. (2022-11-30).
  • Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole - Benchchem. (n.d.).
  • This compound - Sigma-Aldrich. (n.d.).
  • 1021859-29-9 | this compound | ChemScene. (n.d.).
  • CAS 1021859-29-9 this compound - Alfa Chemistry. (n.d.).
  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. (n.d.).
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - NIH. (2024-11-14).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G. (2021-02-10).

Sources

Technical Support Center: Synthesis of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid. This molecule is a key building block in medicinal chemistry, particularly in the development of novel therapeutics.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, offering troubleshooting for common issues and exploring viable alternative routes. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached via several pathways. The two most common strategies involve either early-stage introduction of the C3-carboxylic acid precursor followed by cyclization and methylation, or late-stage functionalization of a pre-formed 6-bromo-1-methyl-1H-indazole core. Each approach has distinct advantages and challenges.

Below is a high-level comparison of two divergent strategies:

Synthetic_Strategies cluster_0 Route A: Classical Cyclization Approach cluster_1 Route B: Late-Stage C3-Functionalization A1 Substituted Toluene/Aniline A2 Bromination/Nitration A1->A2 A3 Side-chain Oxidation/Functionalization A2->A3 A4 Reductive Cyclization (Indazole Formation) A3->A4 A5 N-Methylation A4->A5 A6 Ester Hydrolysis A5->A6 A7 Final Product A6->A7 B1 6-Bromoindazole B2 N-Methylation B1->B2 B3 Directed Lithiation/Carboxylation B2->B3 B4 Final Product B3->B4

Caption: High-level overview of two primary synthetic routes.

Route A: The Classical Cyclization Approach

This multi-step approach builds the molecule sequentially, culminating in the formation of the indazole ring, followed by final modifications. A representative pathway starts from a substituted aniline or toluidine, proceeds through cyclization, and finishes with methylation and hydrolysis.[3]

Troubleshooting Guide & FAQs for Route A

Question 1: My N-methylation step is giving a mixture of N1 and N2 isomers. How can I improve regioselectivity for the desired N1-methyl product?

Answer: This is a classic challenge in indazole chemistry. The indazole anion is an ambident nucleophile, and alkylation can occur at either nitrogen.[4] The ratio of N1 to N2 products is highly dependent on the base, solvent, electrophile, and substituents on the indazole ring.[4]

  • Underlying Cause: The N1 position is generally the thermodynamic product due to reduced steric hindrance, while the N2 position can be the kinetic product.[5] The electron-withdrawing nature of the C3-ester group significantly influences the electron density at N1 and N2, affecting their nucleophilicity.

  • Troubleshooting Steps:

    • Base and Solvent Selection: In our experience, using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF strongly favors N1 alkylation.[4] This is because the sodium cation can coordinate with the nitrogen and the nearby ester group, sterically hindering the approach to N2. Conversely, conditions like potassium carbonate (K₂CO₃) in acetone can often lead to mixtures.

    • Counter-ion Effects: Using cesium carbonate (Cs₂CO₃) can sometimes favor N1 substitution due to a chelation effect between the cesium ion, the N1-anion, and the C3-ester's carbonyl oxygen.[6]

    • Mitsunobu Conditions: Be cautious with Mitsunobu reactions (e.g., PPh₃, DIAD). For indazole-3-carboxylates, these conditions have been reported to preferentially yield the N2 isomer.[4]

    • Temperature Control: Running the reaction at lower temperatures after deprotonation can sometimes enhance selectivity, although it may decrease the reaction rate.

N_Methylation_Troubleshooting Start Poor N1/N2 Selectivity Base_Check What base/solvent are you using? Start->Base_Check K2CO3 K2CO3 / Acetone or MeCN? Base_Check->K2CO3 Yes NaH NaH / THF or DMF? Base_Check->NaH Yes Solution1 Switch to NaH in THF. This favors N1 via cation coordination. K2CO3->Solution1 Solution2 Consider Cs2CO3 in Dioxane. Chelation effect can enhance N1 selectivity. K2CO3->Solution2 Solution3 Reaction is likely optimized. Verify product ratios carefully via NMR/LCMS. NaH->Solution3

Caption: Decision tree for troubleshooting N-methylation regioselectivity.

Question 2: The final ester hydrolysis is sluggish or leads to decomposition. What conditions do you recommend?

Answer: Hydrolysis of the C3-ester on the indazole ring can be challenging. The heterocycle can be sensitive to harsh basic or acidic conditions, and the ester itself can be sterically hindered.[7][8]

  • Underlying Cause: Strong basic conditions (e.g., NaOH in refluxing methanol) can sometimes promote side reactions or decarboxylation, especially at elevated temperatures. Strong acidic conditions can lead to degradation of the indazole core.

  • Troubleshooting Steps:

    • Standard Conditions: The most reliable method is typically using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. LiOH is effective and generally milder than NaOH or KOH.

    • Monitoring: Monitor the reaction closely by TLC or LCMS. The reaction should typically be complete within 2-12 hours.

    • Workup: Upon completion, carefully acidify the reaction mixture with cold 1N HCl to a pH of ~3-4. The product should precipitate and can be collected by filtration. Avoid strongly acidic conditions for extended periods.

    • Alternative: If the methyl or ethyl ester is resistant, consider synthesizing a tert-butyl ester earlier in the sequence. Tert-butyl esters can be cleaved under mild acidic conditions (e.g., trifluoroacetic acid in DCM) that the indazole core can tolerate well.

Route B: Late-Stage C3-Functionalization

This more modern approach offers improved convergence. It begins with a commercially available or easily synthesized 6-bromo-1-methyl-1H-indazole and introduces the carboxylic acid group in the final step.

Troubleshooting Guide & FAQs for Route B

Question: I am having trouble with the directed lithiation and carboxylation at the C3 position. The yield is low and I see multiple byproducts. What is going wrong?

Answer: Directed ortho-metalation (DoM), or in this case, C3-lithiation, is a powerful but sensitive reaction. Success hinges on precise control of stoichiometry, temperature, and reagent purity.

  • Underlying Cause: The N1-methyl group directs lithiation to the C7 position, while the pyrazole ring's electronics favor deprotonation at C3. This competition requires carefully chosen conditions to favor C3 lithiation. Additionally, organolithium reagents are highly reactive and can engage in side reactions if not handled properly.

  • Troubleshooting Steps:

    • Reagent Choice: n-Butyllithium (n-BuLi) is commonly used. Ensure you are using a freshly titrated or high-quality solution, as degraded n-BuLi is a primary source of failure.

    • Temperature is Critical: The lithiation step must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath). Allowing the temperature to rise, even locally, can lead to side reactions and reduced yield.

    • Carboxylation Source: After the lithiation is complete (usually 30-60 minutes at -78 °C), the carboxyl group is introduced. The most reliable method is to bubble dry CO₂ gas through the solution or to pour the reaction mixture onto an excess of crushed dry ice. Using liquid sources of CO₂ is not recommended.

    • Quenching: The reaction should be quenched at low temperature with a saturated ammonium chloride solution before warming to room temperature.

Detailed Protocol: C3-Lithiation and Carboxylation
  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

  • Reagents: Dissolve 6-bromo-1-methyl-1H-indazole (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting dark solution at -78 °C for 1 hour.

  • Carboxylation: While maintaining the temperature at -78 °C, pour the reaction mixture slowly onto a flask containing a large excess of crushed dry ice.

  • Warming & Quench: Allow the mixture to warm slowly to room temperature. The color should fade. Once at room temperature, quench by adding saturated aqueous NH₄Cl solution.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Comparative Summary of Routes

FeatureRoute A: Classical CyclizationRoute B: Late-Stage Functionalization
Starting Materials Readily available substituted anilines/toluenesRequires pre-made 6-bromo-1-methyl-indazole
Step Count High (5-7 steps)Low (2-3 steps from indazole)
Overall Yield Typically lower due to multiple stepsPotentially higher, more convergent
Key Challenge N-methylation regioselectivity[4]Handling of organolithium reagents, cryogenics
Scalability Well-established but can be laboriousCan be difficult to scale due to temperature control
Purification Multiple chromatographic steps often neededFinal step purification can be challenging

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). National Institutes of Health.
  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (n.d.). PubMed.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2025, August 9). ResearchGate.
  • Synthesis of 3-[5-(Substituted Phenyl)-[9] Oxadiazol-2-yl]-1H-Indazole. (2019, September 17). Taylor & Francis Online. Retrieved from the search results.

  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023, April 18). PubMed Central.
  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.). Google Patents.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022, January 29). ChemicalBook.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (n.d.). ResearchGate.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). PubMed Central.
  • Fischer Indole Synthesis. (2021, August 5). YouTube.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. (2010, October 1). ElectronicsAndBooks.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). National Institutes of Health.
  • indazole. (n.d.). Organic Syntheses Procedure.
  • Synthetic cannabinoids. (n.d.). Wikipedia.
  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. (n.d.). PubMed Central.
  • Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides. (n.d.). Benchchem.
  • This compound. (n.d.). ChemScene.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
  • 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. (n.d.). Semantic Scholar.
  • This compound 97% | CAS. (n.d.). Advanced ChemBlocks.
  • Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. (n.d.). J-GLOBAL.
  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). (n.d.). Google Patents.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). National Institutes of Health.
  • Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. (n.d.). PubMed.

Sources

Technical Support Center: Navigating Scale-Up for 6-Bromo-1-methyl-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during production. The content is structured in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Synthetic Pathway & Core Challenges

The production of this compound typically involves a multi-step synthesis. The most common routes present distinct challenges, particularly concerning regioselectivity and the handling of reactive intermediates. Understanding these pathways is critical for effective troubleshooting.

A prevalent synthetic strategy begins with the N-methylation of commercially available 6-bromo-1H-indazole, followed by functionalization at the C-3 position. An alternative approach involves the methylation of indazole-3-carboxylic acid. Both routes require careful control of reaction conditions to ensure high yield and purity, especially during scale-up.

Synthetic_Pathways cluster_0 Route A: Methylation First cluster_1 Route B: Carboxylation First A1 6-Bromo-1H-indazole A2 6-Bromo-1-methyl-1H-indazole A1->A2 N-Methylation (e.g., MeI, NaH) A3 6-Bromo-1-methyl-1H- indazole-3-carboxylic acid A2->A3 C-3 Carboxylation (e.g., n-BuLi, CO2) B1 1H-Indazole-3-carboxylic acid (ICA) B2 1-Methyl-1H-indazole- 3-carboxylic acid B1->B2 N-Methylation (e.g., MeI, NaOMe) B3 Bromination Step Needed B2->B3 caption Key synthetic routes to the target compound.

Caption: Key synthetic routes to the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses specific issues that may arise during synthesis, purification, and analysis.

N-Methylation Step

The alkylation of the indazole nitrogen is a critical step where lack of selectivity can lead to significant yield loss and complex purification challenges.

Q1: I am getting a mixture of N-1 and N-2 methylated isomers. How can I improve the regioselectivity for the desired N-1 product?

A1: The ratio of N-1 to N-2 alkylated isomers is highly dependent on the reaction conditions, specifically the base, solvent, and temperature.[1]

  • For Preferential N-1 Alkylation: Strong, non-coordinating bases in aprotic, non-polar solvents typically favor N-1 alkylation. The sodium salt of the indazole, formed with sodium hydride (NaH) in a solvent like Tetrahydrofuran (THF), sterically hinders attack at the N-2 position, directing the electrophile (e.g., methyl iodide) to the more accessible N-1 position.[1][2] A protocol using NaH in anhydrous THF has been shown to yield the N-1 isomer with high selectivity.[2]

  • For Preferential N-2 Alkylation: In contrast, polar aprotic solvents like DMF with weaker bases such as potassium carbonate (K2CO3) can lead to a higher proportion of the N-2 isomer.[1] This is because the potassium cation can coordinate with both nitrogen atoms, reducing the selectivity.

Troubleshooting Table: N-Alkylation Regioselectivity

Base/Solvent System Typical Outcome Rationale Reference
NaH / THFHigh N-1 SelectivityForms the sodium salt, sterically directing methylation to N-1.[1][2]
K₂CO₃ / DMFMixture of N-1 and N-2Weaker base and polar solvent reduce selectivity.[1]
Cs₂CO₃ / DioxaneHigh N-1 SelectivityCesium carbonate has also been shown to favor N-1 alkylation.[1]

Q2: My N-methylation reaction is sluggish or incomplete. What should I check?

A2: Several factors can lead to an incomplete reaction:

  • Reagent Quality: Ensure your sodium hydride (if used) is fresh. NaH can be deactivated by moisture. Use anhydrous solvents to prevent quenching the base.

  • Temperature: While the initial deprotonation with NaH is often done at 0 °C, the subsequent methylation step may require warming to room temperature and stirring for several hours (e.g., 12-16 hours) to go to completion.[2]

  • Insufficient Base: Use a slight excess of the base (e.g., 1.2 equivalents) to ensure complete deprotonation of the indazole N-H.[2]

C-3 Carboxylation Step

Introducing the carboxylic acid group at the C-3 position often involves organometallic intermediates, which require stringent control over reaction conditions.

Q3: What is the most reliable method for introducing the carboxylic acid at C-3 on the 6-Bromo-1-methyl-1H-indazole intermediate?

A3: The most common and direct method is ortho-lithiation followed by quenching with carbon dioxide. This involves deprotonating the C-3 position with a strong base like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) at low temperatures (e.g., -78 °C), and then bubbling CO₂ gas through the solution or pouring the mixture over crushed dry ice.[3]

Q4: My C-3 carboxylation yield is very low. What are the potential causes?

A4: Low yields in this step are common during initial attempts and on scale-up. The primary culprits are:

  • Moisture: Organolithium reagents are extremely sensitive to water. All glassware must be flame-dried, and solvents must be anhydrous. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

  • Temperature Control: The lithiation must be performed at very low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate.

  • CO₂ Quench: Ensure an excess of high-purity CO₂ is used for the quench. Inefficient trapping of the C-3 anion is a common source of yield loss.

  • Side Reactions: The bromine at the C-6 position can potentially undergo lithium-halogen exchange, leading to undesired byproducts. Using n-BuLi is generally preferred over t-BuLi to minimize this side reaction.

Troubleshooting_Carboxylation Start Low Yield in C-3 Carboxylation Check_Moisture Is the system rigorously anhydrous? Start->Check_Moisture Check_Temp Was the temperature maintained at -78°C? Check_Moisture->Check_Temp Yes Solution_Moisture Flame-dry all glassware. Use anhydrous solvents. Check_Moisture->Solution_Moisture No Check_CO2 Was excess, pure CO2 used for quenching? Check_Temp->Check_CO2 Yes Solution_Temp Improve cooling bath. Monitor internal temperature. Check_Temp->Solution_Temp No Solution_CO2 Use high-purity CO2 gas or freshly crushed dry ice. Check_CO2->Solution_CO2 No End Yield Improved Check_CO2->End Yes Solution_Moisture->Start Re-run experiment Solution_Temp->Start Re-run experiment Solution_CO2->Start Re-run experiment

Caption: Troubleshooting logic for low-yield C-3 carboxylation.

Purification and Analysis

Obtaining the final product with high purity is essential for its use in drug development.

Q5: What is the best method to purify the final crude product?

A5: Crystallization is often the most effective and scalable method for purifying the final carboxylic acid product.[4]

  • Solvent Screening: First, identify a suitable solvent or solvent system. An ideal single solvent will dissolve the compound when hot but have low solubility when cold.[4] Common solvents to screen include alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone), potentially with water or heptane as an anti-solvent for binary systems.[4]

  • Troubleshooting Crystallization: If the compound "oils out," the solution may be cooling too quickly or is significantly impure. Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[4] If no crystals form, the solution may be too dilute; try boiling off some solvent or scratching the inside of the flask with a glass rod to induce nucleation.[4]

Q6: Which analytical techniques are essential for quality control, and what should I look for?

A6: A multi-tiered approach is recommended for comprehensive quality control.[5]

Summary of Key Analytical Techniques

Technique Purpose Key Indicators for this compound Reference
¹H NMR Structural ConfirmationLook for characteristic peaks for the indazole ring protons, the N-methyl singlet (~4.0 ppm), and the absence of the N-H proton.[5]
HPLC Purity AssessmentDevelop a stability-indicating method to determine the purity by area percentage and quantify any impurities.[5]
LC-MS Identity ConfirmationConfirm the molecular weight (255.07 g/mol ) and observe the characteristic isotopic pattern for a bromine-containing compound.[5][6]
Melting Point Purity & IdentityA sharp melting point range indicates high purity. Compare with reference values.[5]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: N-Methylation of 6-Bromo-1H-indazole[2]
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise.

  • Stirring: Allow the reaction mixture to stir at room temperature for 1 hour.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Reaction: Let the reaction warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

  • Workup: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification by Crystallization[4]
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (e.g., ethanol) to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

  • Common side reactions in the synthesis of indazole-3-carboxamides. BenchChem.
  • Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization. BenchChem.
  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. Google Patents.
  • 590417-94-0 | 6-Bromo-1-methyl-1H-indazole. BLD Pharm.
  • Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole. BenchChem.
  • Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. BenchChem.
  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
  • Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. BenchChem.
  • EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • CN104130191A - Indazole compound and preparation method thereof. Google Patents.
  • WO 2009/144554 A1. Googleapis.com.
  • Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides. BenchChem.
  • Technical Support Center: Enhancing the Solubility of 6-Bromo-1-methyl-1h-indazol-4-amine. BenchChem.
  • 1021859-29-9 | this compound. ChemScene.
  • This compound. Sigma-Aldrich.
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate.
  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.

Sources

Technical Support Center: Overcoming Common Issues in the Nitrosation of Indoles for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indazoles via indole nitrosation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important chemical transformation. Indazole derivatives are a cornerstone in medicinal chemistry, serving as crucial scaffolds for numerous therapeutic agents, including kinase inhibitors like axitinib and pazopanib.[1][2][3] The conversion of an indole to an indazole is a powerful strategy, as these structures are considered bioisosteres, offering unique hydrogen bonding capabilities within protein hydrophobic pockets.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles, enabling you to optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a very low yield of the desired indazole. What are the most likely causes?

A1: Low yields in indole nitrosation are a common issue and can stem from several factors. The most prevalent cause is the formation of side products, particularly dimeric and trimeric species.[4][5] This is especially problematic with electron-rich indoles, which are highly nucleophilic and can react with the 3-nitrosoindole intermediate faster than it can rearrange to the indazole.[2][5]

Another critical factor is the concentration of the acid used. While mildly acidic conditions (pH 3-4) are generally recommended for nitrosation, the optimal pH can be highly substrate-dependent.[4] Too low a pH can protonate the indole, reducing its nucleophilicity, while too high a pH diminishes the concentration of the active nitrosating species, nitrous acid (HNO₂).[4] Finally, the stability of the N-nitrosoindole intermediate can be pH-dependent and varies between different indole derivatives.[4][6]

Q2: I'm observing a significant amount of a deep red precipitate in my reaction. What is this, and how can I prevent its formation?

A2: The deep red precipitate is almost certainly a dimeric or trimeric byproduct, often referred to as "indole red".[4] These colored impurities arise from the nucleophilic attack of a starting indole molecule on the highly reactive 3-nitrosoindole intermediate.[2][7]

To minimize the formation of these side products, the key is to maintain a low concentration of the free indole throughout the reaction. This can be achieved by the slow, "reverse" addition of the indole solution to the pre-formed nitrosating mixture (a solution of sodium nitrite in acid).[2][4][5] Performing the addition at a low temperature (e.g., 0 °C) further helps to control the reaction rate and suppress dimer formation.[2][5]

Q3: What is the role of each reagent in the nitrosation of indoles?

A3: The primary reagents in this reaction are sodium nitrite (NaNO₂) and an acid, typically hydrochloric acid (HCl). Their roles are as follows:

  • Sodium Nitrite (NaNO₂): This is the source of the nitroso group (-NO).

  • Acid (e.g., HCl): The acid reacts with sodium nitrite in situ to generate the active nitrosating agent, nitrous acid (HNO₂). The acid also serves as a catalyst for the subsequent rearrangement of the indole ring to form the indazole.

  • Solvent (e.g., DMF/Water): A solvent system like N,N-Dimethylformamide (DMF) and water is often used to dissolve both the indole starting material and the inorganic reagents.[1][2]

Q4: Can I use acids other than hydrochloric acid?

A4: Yes, other acids can be used, and the choice of acid can influence the reaction's outcome.[4] Acetic acid has also been reported for the nitrosation of certain indole derivatives.[8] However, it's crucial to perform optimization studies when changing the acid, as the acidity (pKa) will affect the rate of formation of nitrous acid and the overall reaction kinetics.

Q5: How does the electronic nature of the substituents on the indole ring affect the reaction?

A5: The electronic properties of the substituents on the indole ring have a profound impact on the reaction conditions required:

  • Electron-rich indoles (containing electron-donating groups like methoxy or benzyloxy) are highly reactive and can undergo nitrosation at low temperatures (e.g., 0 °C to room temperature).[2] However, they are also more prone to dimerization.[2]

  • Electron-deficient indoles (with electron-withdrawing groups such as nitro or cyano) are less reactive and typically require higher temperatures (e.g., 80 °C) to achieve full conversion to the indazole.[1][2] The upside is that they are less susceptible to forming dimeric side products.[2]

Troubleshooting Guide

Issue 1: Low or No Yield of the Indazole Product
Possible Cause Underlying Rationale & Explanation Recommended Action & Scientific Justification
Incorrect Acid Concentration The formation of the active nitrosating agent, nitrous acid (HNO₂), is pH-dependent. An optimal pH, typically between 3 and 4, is required.[4] If the medium is too acidic, the indole nitrogen can be protonated, reducing its nucleophilicity. If it's not acidic enough, the concentration of HNO₂ will be too low for an efficient reaction.[4]Perform small-scale optimization experiments starting with mildly acidic conditions (e.g., 2.7 equivalents of HCl to 1 equivalent of indole) and adjust as needed.[2] Monitor the reaction by TLC or LC-MS to find the optimal acid stoichiometry for your specific substrate.
Dimerization and Polymerization Electron-rich indoles are highly nucleophilic and can react with the electrophilic 3-nitrosoindole intermediate, leading to the formation of colored dimeric and trimeric byproducts.[2][4][5] This side reaction consumes both the starting material and the desired intermediate, drastically reducing the yield.Employ a "reverse addition" strategy: add the indole solution slowly (e.g., over 2 hours using a syringe pump) to the pre-formed, cold (0 °C) nitrosating mixture.[2][5] This maintains a low concentration of the nucleophilic indole, favoring the intramolecular rearrangement over intermolecular side reactions.
Decomposition of the Product/Intermediate The stability of both the intermediate N-nitrosoindoles and the final indazole products can be pH-dependent. Some derivatives are more stable under acidic conditions, while others are more stable at a neutral or slightly basic pH.[4][6]Adjust the pH of the workup procedure. After the reaction is complete, quenching with a saturated sodium bicarbonate solution to neutralize the excess acid is a common practice.[5] This can improve the stability of the final product during extraction and purification.
Insufficient Reaction Time or Temperature Electron-deficient indoles are less reactive and require more forcing conditions to undergo the necessary ring-opening and ring-closure steps to form the indazole.[2]For electron-deficient substrates, after the initial slow addition at 0 °C, gradually increase the temperature to 50-80 °C and monitor the reaction's progress.[1][2] The optimal time and temperature will depend on the specific substrate and should be determined empirically.
Issue 2: Formation of Multiple Unidentified Byproducts
Possible Cause Underlying Rationale & Explanation Recommended Action & Scientific Justification
Over-Nitrosation or Side Reactions Under strongly acidic conditions or with prolonged reaction times, other side reactions can occur, such as the formation of isonitroso and azo-bis-indole derivatives.[4][8]Carefully control the stoichiometry of the reagents, particularly the amount of sodium nitrite and acid. Using a moderate excess of the nitrosating agent (e.g., 8 equivalents of NaNO₂) is common, but this may need to be optimized.[2] Ensure that the reaction is monitored closely and stopped once the starting material is consumed to prevent the formation of subsequent byproducts.
Reaction with Solvent While DMF is a common solvent, under certain conditions, it can potentially participate in side reactions.Ensure the purity of your solvent. If side reactions are suspected to involve the solvent, consider exploring alternative solvent systems, though this will require significant re-optimization of the reaction conditions.
Air Oxidation Some intermediates in the reaction pathway may be sensitive to air oxidation, leading to a complex mixture of products.Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). This is a good general practice in organic synthesis to minimize oxidative side reactions.[1][2]

Reaction Mechanism & Experimental Workflow

The nitrosation of indoles to form 1H-indazole-3-carboxaldehydes is a fascinating transformation that proceeds through a multi-step pathway. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Reaction Mechanism

The reaction begins with the electrophilic attack of the nitrosonium ion (NO⁺), generated from nitrous acid, at the electron-rich C3 position of the indole ring. This forms a 3-nitrosoindole, which exists in equilibrium with its oxime tautomer. The oxime then facilitates the addition of a water molecule at the C2 position, triggering the opening of the indole's pyrrole ring. The process concludes with a ring-closing condensation to yield the final, more stable 1H-indazole-3-carboxaldehyde product.[1][2]

A significant competing pathway is the nucleophilic attack of a second indole molecule on the initial 3-nitrosoindole intermediate, leading to the formation of dimeric side products.[2][7]

Nitrosation_Mechanism Indole Indole Nitrosoindole 3-Nitrosoindole (Oxime Intermediate) Indole->Nitrosoindole Nitrosation at C3 (NaNO₂, HCl) RingOpened Ring-Opened Intermediate Nitrosoindole->RingOpened H₂O Addition at C2 & Ring Opening Dimer Dimeric Side Products Nitrosoindole->Dimer Nucleophilic Attack by another Indole Indazole 1H-Indazole-3- carboxaldehyde RingOpened->Indazole Ring Closure

Caption: Reaction pathway for the nitrosation of indoles.

Optimized Experimental Protocol: General Procedure

This protocol is a robust starting point for the nitrosation of a variety of indole substrates and is designed to minimize dimer formation.[1][2]

Materials:

  • Substituted Indole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2 N aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Syringe pump

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add 2 N aqueous HCl (2.7 equivalents) to the cooled solution while stirring. Maintain the temperature at 0 °C.

    • Stir the resulting mixture at 0 °C for 10 minutes.

  • Addition of the Indole:

    • Prepare a solution of the indole (1 equivalent) in DMF.

    • Using a syringe pump, add the indole solution to the cold nitrosating mixture over a period of 2 hours. It is critical to maintain a slow and steady addition rate.

  • Reaction Progression:

    • After the addition is complete, continue to stir the reaction at the appropriate temperature.

      • For electron-rich indoles , stirring at room temperature for 3-8 hours is often sufficient.[9]

      • For electron-deficient indoles , the mixture may need to be heated to 50-80 °C for several hours.[1][2]

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature if it was heated.

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral (cease gas evolution).

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxaldehyde.

Experimental_Workflow A Prepare Nitrosating Mixture (NaNO₂, HCl, DMF/H₂O) at 0°C C Slowly Add Indole Solution to Nitrosating Mixture over 2h at 0°C (Reverse Addition) A->C B Prepare Indole Solution (in DMF) B->C D Stir and Monitor Reaction (TLC) at appropriate temperature C->D E Work-up: 1. Quench with NaHCO₃ 2. Extract with EtOAc 3. Wash with Brine D->E F Dry, Concentrate, and Purify (Column Chromatography) E->F

Caption: Experimental workflow for indole nitrosation.

Summary of Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the synthesis of various 1H-indazole-3-carboxaldehydes from their corresponding indoles, illustrating the impact of substituents.

Starting IndoleReaction Temp.Reaction TimeYield (%)Reference
5-Bromoindole0 °C to 50 °C5 h94%[9]
5-IodoindoleRoom Temp.8 h90%[9]
5-MethoxyindoleRoom Temp.3 h91%[9]
5-Nitroindole80 °C6 hHigh (not specified)[1]
2-Methylindole50 °C48 h37%[2]

This data clearly demonstrates that electron-withdrawing groups (halogens, nitro) generally require higher temperatures but can still produce excellent yields, while electron-donating groups (methoxy) react quickly at room temperature. The lower yield with 2-methylindole highlights the potential for steric hindrance or alternative reaction pathways.

By understanding the mechanistic principles and employing the optimized protocols and troubleshooting strategies outlined in this guide, you will be well-equipped to overcome the common challenges associated with the nitrosation of indoles for indazole synthesis.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved December 13, 2025, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved December 13, 2025, from [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (n.d.). IJSDR. Retrieved December 13, 2025, from [Link]

  • Raut, S., Tidke, A., Dhotre, B., & Arif, P. M. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(4), 363-404.
  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). ResearchGate. Retrieved December 13, 2025, from [Link]

  • Pathways for nitrosation of 1a and side reaction forming dimers. (n.d.). ResearchGate. Retrieved December 13, 2025, from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). Semantic Scholar. Retrieved December 13, 2025, from [Link]

  • Astolfi, P., Panagiotaki, M., Rizzoli, C., & Greci, L. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Organic & Biomolecular Chemistry, 4(17), 3282-3290. [Link]

  • Wakeling, L. A., & Williams, D. L. H. (1989). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Food and Chemical Toxicology, 27(11), 723-730.
  • Kwon, Y. M., & Weiss, B. (2009). Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth. Journal of Bacteriology, 191(23), 7197-7205. [Link]

Sources

Validation & Comparative

Unambiguous Structural Elucidation: A Comparative Guide to Confirming 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The compound 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid (CAS 1021859-29-9) represents a key synthetic intermediate, where the precise arrangement of its constituent atoms—the regiochemistry of the methyl and bromo groups and the geometry of the carboxylic acid—is paramount to its downstream reactivity and the biological activity of its derivatives.[1]

Absolute certainty in a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational requirement for intellectual property, regulatory submission, and rational drug design. While a suite of analytical techniques can provide strong evidence for a proposed structure, Single-Crystal X-ray Diffraction (SCXRD) stands alone in its ability to provide a definitive, atomic-resolution map of a molecule in the solid state.[3][4][5]

This guide provides an in-depth comparison of SCXRD with other common analytical techniques for the structural confirmation of this compound. We will explore the causality behind experimental choices, present detailed protocols, and demonstrate how a multi-faceted analytical approach, anchored by the certainty of crystallography, constitutes a robust and self-validating system for structural elucidation.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful tool for determining the molecular and structural arrangement of a crystalline material at the atomic level.[4][5] Its unparalleled ability to resolve bond lengths, bond angles, and stereochemistry makes it the definitive method for structural confirmation. The primary challenge, and often the rate-limiting step, is the growth of high-quality single crystals suitable for diffraction.[3][4]

Experimental Protocol: From Powder to Picture

1. Synthesis of this compound

A plausible synthetic route involves the N-methylation of the corresponding 1H-indazole precursor.

  • Starting Material: 6-Bromo-1H-indazole-3-carboxylic acid methyl ester (CAS 885278-42-2).[6]

  • Step 1: N-Methylation: To a solution of the starting ester in an aprotic solvent like DMF, add a base such as sodium hydride (NaH) to deprotonate the indazole nitrogen. Follow with the addition of an electrophilic methyl source, like methyl iodide (CH₃I). The reaction typically proceeds at room temperature. The choice of the N-1 position for methylation is generally favored thermodynamically for indazoles.[7]

  • Step 2: Saponification: The resulting methyl ester is hydrolyzed to the carboxylic acid using a strong base like sodium hydroxide (NaOH) in a methanol/water mixture, followed by acidic workup to precipitate the final product.[2]

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the pure, powdered this compound.

2. Crystallization: The Scientist's Art

Growing diffraction-quality crystals is a meticulous process that relies on creating a state of supersaturation from which the molecule can slowly and orderly precipitate.[8] For a small organic molecule like our target compound, several classical methods are effective.[3][5]

  • Method of Choice: Slow Evaporation

    • Rationale: This is often the simplest and most successful method for organic compounds.[9] The gradual removal of solvent allows molecules to self-assemble into a crystalline lattice with minimal defects.

    • Protocol:

      • Screen for a suitable solvent system. The ideal solvent is one in which the compound is moderately soluble. For this molecule, a polar protic solvent like methanol or ethanol, or a mixture such as ethyl acetate/hexane, would be a logical starting point.

      • Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.

      • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

      • Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation. A slower rate is almost always better for growing larger, higher-quality crystals.[9]

      • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks. Monitor periodically for crystal growth.

3. Data Collection and Structure Refinement

  • A suitable single crystal is mounted on a diffractometer.

  • The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα radiation).[10]

  • The diffracted X-rays are detected, and their intensities are measured.

  • Sophisticated software is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined.

  • The structural model is refined against the experimental data to yield the final structure, including precise bond lengths, angles, and intermolecular interactions. The quality of the final structure is assessed by metrics such as the R-factor.[11]

A Multi-Technique Approach for Structural Validation

While SCXRD provides the definitive answer, it is almost always used in conjunction with other spectroscopic methods. These techniques are faster, require less material, and provide complementary information about the molecule's structure in solution.

Workflow for Comprehensive Structural Elucidation

The following diagram illustrates a robust workflow where multiple analytical techniques converge to provide a comprehensive and validated structural assignment, with SCXRD serving as the ultimate confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis (Solution State) cluster_xrd Definitive Structural Confirmation (Solid State) synthesis Synthesis of 6-Bromo-1-methyl-1H-indazole- 3-carboxylic acid purification Purification (Recrystallization / Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir crystallization Crystal Growth (e.g., Slow Evaporation) purification->crystallization final_structure Final Validated Structure nmr->final_structure ms->final_structure ir->final_structure scxrd Single-Crystal X-ray Diffraction (SCXRD) crystallization->scxrd scxrd->final_structure

Caption: Workflow for the synthesis and structural validation of the target compound.

Comparison of Analytical Techniques

The table below objectively compares SCXRD with other common analytical techniques for the structural elucidation of this compound.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction (SCXRD) Unambiguous 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing, intermolecular interactions.[11][12]Definitive and provides the highest level of structural detail; considered the "gold standard".[4][5]Requires high-quality single crystals, which can be difficult and time-consuming to obtain; provides solid-state structure which may differ from solution-state.[3]
NMR Spectroscopy (¹H, ¹³C) Carbon-hydrogen framework, connectivity, chemical environment of nuclei, differentiation of isomers.[7][13][14]Excellent for determining connectivity in solution; relatively fast and non-destructive. NMR is a powerful tool for assigning N-1 and N-2 isomers in indazoles.[7]Provides data averaged over time and conformation in solution; does not give precise bond lengths or angles.
Mass Spectrometry (MS / HRMS) Molecular weight and elemental formula.[7][14][15]High sensitivity, requires very little sample; HRMS provides highly accurate mass to confirm elemental composition.[14]Provides no information on connectivity or stereochemistry; isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, C-Br).[7][13]Fast, simple, and non-destructive; excellent for confirming the presence of key functional groups.Provides limited information about the overall molecular structure and connectivity.
Computational Modeling (e.g., DFT) Predicted 3D structure, bond parameters, and spectroscopic data (NMR, IR).[16][17][18]Can guide experimental work and help interpret spectroscopic data; no physical sample required.[17]The output is a theoretical model, not experimental proof; accuracy depends heavily on the level of theory and basis set used.[12]
The Synergy of Data

No single technique (besides SCXRD) can unambiguously confirm the structure of this compound. The true power lies in the convergence of data from multiple sources.

G center Structural Confirmation of 6-Bromo-1-methyl-1H-indazole- 3-carboxylic acid ms HRMS confirms C₉H₇BrN₂O₂ center->ms Molecular Formula ir IR confirms C=O and O-H center->ir Functional Groups nmr NMR confirms connectivity & N1-CH₃ center->nmr Atom Connectivity xrd SCXRD provides unambiguous 3D structure center->xrd Absolute Structure

Caption: Convergence of data from multiple analytical techniques for structural validation.

For instance, HRMS would confirm the elemental formula C₉H₇BrN₂O₂. IR spectroscopy would show characteristic stretches for the carboxylic acid O-H and C=O groups. ¹H NMR would show the aromatic protons with specific splitting patterns indicative of the substitution on the benzene ring, a singlet for the N-methyl group, and a carboxylic acid proton. ¹³C NMR would confirm the number of unique carbon environments.[7][13][19] While all this data strongly supports the proposed structure, it cannot definitively rule out a closely related isomer, such as 7-Bromo-1-methyl-1H-indazole-3-carboxylic acid, without intricate 2D NMR analysis and comparison to known standards.

SCXRD resolves this ambiguity instantly and unequivocally, providing a visual and geometrically precise confirmation of the entire molecular structure.

Conclusion

For researchers and drug development professionals, establishing the correct molecular structure is a non-negotiable prerequisite for further investigation. While spectroscopic and spectrometric techniques like NMR, MS, and IR are indispensable tools for routine characterization and reaction monitoring, they build a circumstantial case. Single-Crystal X-ray Diffraction delivers the conclusive evidence. It transforms a structural hypothesis into a validated fact, providing the atomic-level certainty required for advancing a compound through the development pipeline. The integration of solution-state spectroscopic data with solid-state crystallographic analysis represents the most rigorous and trustworthy approach to structural confirmation in modern chemical science.

References

  • Chemical crystalliz
  • crystalliz
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023-03-01). (URL: )
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (URL: )
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • Advanced crystallisation methods for small organic molecules - ePrints Soton. (2023-03-01). (URL: )
  • (PDF)
  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives - the University of Groningen research portal. (URL: )
  • An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde - Benchchem. (URL: )
  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (URL: )
  • The Structure-Activity Relationship of 3-Bromo-Indazole Analogs: A Compar
  • 6-BROMO INDAZOLE-3-CARBOXYLIC ACID(660823-36-9) 1H NMR spectrum. (URL: )
  • Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides - Benchchem. (URL: )
  • (PDF)
  • Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT)
  • 1021859-29-9 | this compound | ChemScene. (URL: )
  • 1-Methyl-1H-indazole-3-carboxylic acid - PMC - NIH. (URL: )
  • Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one - MDPI. (URL: )
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...
  • (PDF)
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester | Chemsrc. (2025-08-25). (URL: )
  • This compound - Sigma-Aldrich. (URL: )
  • Methyl 1-(4-fluorobenzyl)
  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (URL: )
  • (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware - SciSpace. (URL: )

Sources

Comparative Analysis of the Biological Activity of 6-Bromo-1-methyl-1H-indazole-3-carboxylic Acid Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a diverse range of biological targets.[1] Within this class, derivatives of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid have emerged as a particularly fruitful area of investigation. The strategic placement of the bromine atom at the 6-position and the carboxylic acid at the 3-position provides a versatile platform for synthetic modification, enabling the exploration of structure-activity relationships (SAR) across various therapeutic areas.

This guide provides a comparative analysis of the biological activity of key analogs derived from this core structure. We will delve into their performance against distinct molecular targets, supported by experimental data, and provide detailed protocols for replicating key assays. Our focus is on elucidating the causal relationships between structural modifications and biological outcomes, offering actionable insights for researchers in drug development.

The 6-Bromo-Indazole-3-Carboxamide Scaffold: A Hub of Diverse Bioactivity

The core structure of 6-Bromo-1H-indazole-3-carboxylic acid serves as the foundation for numerous derivatives, primarily through modification of the carboxylic acid group into various amides and esters.[2][3] These modifications profoundly influence the compound's pharmacokinetic properties and target specificity. Investigations have revealed that this scaffold is a versatile starting point for developing agents with anticancer, antimicrobial, and immunomodulatory potential.[4][5][6]

Below, we compare distinct classes of analogs based on their primary biological activities.

Modulation of Ion Channels: Potent CRAC Channel Blockers

The Calcium Release-Activated Calcium (CRAC) channel is a critical regulator of intracellular calcium homeostasis, particularly in immune cells like mast cells. Aberrant activation of these channels is linked to inflammatory and autoimmune disorders.[6] A structure-activity relationship study of indazole-3-carboxamides identified them as potent CRAC channel blockers.

A key finding from this research is the critical importance of the 3-carboxamide regiochemistry. Analogs where the amide linkage is at the 3-position of the indazole ring show potent inhibitory activity, whereas the "reverse amide" isomers are largely inactive.[6] This highlights a strict structural requirement for target engagement.

Diagram 1: CRAC Channel Activation and Inhibition Workflow

This diagram illustrates the experimental workflow for assessing the inhibition of store-operated calcium entry (SOCE) mediated by CRAC channels in a cellular context.

CRAC_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment & Store Depletion cluster_measurement Measurement & Analysis prep1 Seed RBL-2H3 Mast Cells in 96-well plate prep2 Incubate cells with Fluo-4 AM Calcium Indicator prep1->prep2 prep3 Wash to remove excess dye prep2->prep3 treat1 Add Indazole-3-carboxamide Analogs (Test Compounds) prep3->treat1 treat2 Induce ER Calcium Store Depletion with Thapsigargin treat1->treat2 meas1 Measure Intracellular Ca2+ Fluorescence Signal treat2->meas1 meas2 Calculate IC50 values for CRAC Channel Inhibition meas1->meas2

Caption: Workflow for a cell-based CRAC channel inhibition assay.

Comparative Biological Data: Indazole-3-Carboxamides as CRAC Channel Blockers

Compound IDR Group (at Carboxamide Nitrogen)Calcium Influx Inhibition IC50 (µM)[6]Mast Cell Stabilization (β-hexosaminidase release) IC50 (µM)[6]
12d 4-tert-butylbenzyl0.460.32
12c 4-methoxybenzyl1.11.3
12e 3,4-dichlorobenzyl0.580.45
9c (Isomer) Reverse amide isomer of 12d> 100 (inactive)Not Reported

Table 1: The data clearly demonstrates that bulky, lipophilic groups on the benzyl ring of the carboxamide enhance potency. The dramatic loss of activity in the reverse amide isomer (9c) underscores the critical role of the indazole-3-carboxamide linkage for interacting with the CRAC channel.

Antimicrobial and Antibiotic Potentiation Activity

The rise of antimicrobial resistance necessitates novel therapeutic strategies, including the development of antibiotic potentiators. These molecules enhance the efficacy of existing antibiotics.[7] Analogs of 6-bromoindazole have been synthesized and evaluated as potential inhibitors of bacterial cystathionine-γ-lyase (CGL), an enzyme crucial for producing H₂S, which protects bacteria from oxidative stress.

By inhibiting CGL, these compounds can render bacteria more susceptible to antibiotics like gentamicin. The key structural motif in these analogs often involves tethering a thiophene-2-carboxylate moiety to the indazole nitrogen.[7]

Furthermore, direct antimicrobial activity has been observed in 6-bromo-1H-indazole analogs bearing a 1,2,3-triazole ring. These compounds have been synthesized via 1,3-dipolar cycloaddition reactions and screened for activity against various bacterial and fungal strains.[5][8]

Diagram 2: Structure-Activity Relationship for Antimicrobial Indazoles

This diagram summarizes the key structural features of 6-bromoindazole analogs that contribute to their antimicrobial or antibiotic-potentiating activity.

Caption: Key modification sites on the 6-bromoindazole scaffold for antimicrobial activity.

Comparative Biological Data: Antimicrobial Activity of 6-Bromo-1H-Indazole-Triazole Analogs

Compound IDR Group (on N-arylacetamide of triazole)Antibacterial MIC (µg/mL) vs. E. coli[8]Antifungal MIC (µg/mL) vs. C. albicans[8]
8a Phenyl125250
8c 4-Chlorophenyl62.5125
8d 2,4-Dichlorophenyl62.5100
8h 4-Nitrophenyl>250>250
Ciprofloxacin Standard Drug50N/A
Nystatin Standard DrugN/A100

Table 2: The data indicates that electron-withdrawing groups, such as chlorine, on the phenyl ring of the triazole moiety tend to enhance both antibacterial and antifungal activity. In contrast, a strongly deactivating nitro group diminishes activity.

Anticancer and Antiangiogenic Activity

Derivatives of 6-bromo-indazole have also been explored for their potential as anticancer agents. One study focused on 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives, which were evaluated for their ability to inhibit the viability of various human cancer cell lines.[4] These compounds demonstrated promising cytotoxic effects against liver, breast, and leukemia cancer cells.

Experimental Methodologies: Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are standardized methodologies for key biological assays discussed in this guide.

Protocol 1: In Vitro CRAC Channel Inhibition Assay

This protocol is designed to measure the inhibition of store-operated calcium entry (SOCE) in a mast cell line.

Objective: To determine the IC50 value of test compounds for CRAC channel inhibition.

Materials:

  • RBL-2H3 (rat basophilic leukemia) cell line[9]

  • Fluo-4 AM calcium indicator dye[9]

  • Thapsigargin

  • Test compounds (6-bromo-indazole-3-carboxamide analogs)

  • HEPES-buffered saline (HBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and culture overnight at 37°C, 5% CO₂.

  • Dye Loading: Wash cells once with HBS. Load the cells with 5 µM Fluo-4 AM in HBS and incubate for 45 minutes at 37°C. Causality: Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to free Ca²⁺ in the cytosol, allowing for the measurement of intracellular calcium concentration.

  • Washing: Wash the cells twice with HBS to remove extracellular dye.

  • Compound Incubation: Add the test compounds at various concentrations (e.g., 0.01 µM to 100 µM) to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 15 minutes at room temperature.

  • Baseline Reading: Measure the baseline fluorescence (Excitation: 485 nm, Emission: 520 nm) for 1 minute.

  • Store Depletion & SOCE Induction: Add thapsigargin to a final concentration of 1 µM to all wells. Causality: Thapsigargin is a SERCA pump inhibitor that depletes endoplasmic reticulum (ER) calcium stores, which in turn triggers the opening of CRAC channels on the plasma membrane, leading to a sustained influx of extracellular Ca²⁺.

  • Kinetic Measurement: Immediately begin measuring the fluorescence signal every 15 seconds for at least 15 minutes.

  • Data Analysis: Calculate the peak fluorescence intensity after thapsigargin addition, subtract the baseline, and normalize to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol uses the broth microdilution method to determine the minimum concentration of a compound that inhibits visible microbial growth.

Objective: To determine the MIC of test compounds against selected bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Nystatin) as positive controls

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth directly in the 96-well plate. The final concentration range might be 250 µg/mL to 2 µg/mL.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to all wells containing the test compounds, positive controls, and a growth control (broth + inoculum only). Include a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Directions

The this compound scaffold and its broader 6-bromo-indazole-3-carboxamide family represent a highly versatile platform for drug discovery. Structure-activity relationship studies have shown that specific modifications can direct the biological activity towards distinct and therapeutically relevant targets.

  • For immunomodulation , the indazole-3-carboxamide linkage is paramount for CRAC channel inhibition, with potency fine-tuned by lipophilic substitutions on the amide moiety.[6]

  • For antimicrobial applications , derivatization at the N1 position with moieties like triazoles or thiophenes yields compounds with direct antimicrobial effects or the ability to potentiate existing antibiotics.[7][8]

Future research should focus on optimizing the pharmacokinetic profiles of these potent analogs to improve their in vivo efficacy and safety. The exploration of further substitutions on the indazole ring could uncover novel activities and enhance selectivity, paving the way for the development of next-generation therapeutics for inflammatory diseases, infectious diseases, and cancer.

References

  • Shchekotikhin, A. et al. (2022). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. MDPI. Available at: [Link]

  • Al-Said, M. S. et al. (2020). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. ResearchGate. Available at: [Link]

  • Narayana Swamy, G. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Savaniya, N. P. et al. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. Available at: [Link]

  • Google Patents. (2009). Indazole derivatives. WO2009106982A1.
  • Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.
  • Savaniya, N. P. et al. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. EP1484321A1.
  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. US20040248960A1.
  • Chemsrc. (n.d.). 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Chemsrc. Available at: [Link]

  • Park, S. et al. (2022). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC - NIH. Available at: [Link]

  • Indagoo. (n.d.). 1H-Indazole-3-carboxylic acid, 6-bromo-1-methyl-. Indagoo. Available at: [Link]

  • Patil, V. et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. Available at: [Link]

  • Wagstaff, J. et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. Available at: [Link]

  • Sun, L. et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Available at: [Link]

Sources

Structure-Activity Relationship (SAR) studies of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-1-methyl-1H-indazole-3-carboxylic Acid Derivatives

Executive Summary

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. This guide focuses on a specific, highly functionalized member of this class: This compound . We will dissect the structure-activity relationships (SAR) of its derivatives, exploring how modifications at key positions influence biological activity. This analysis moves beyond the parent carboxylic acid, which primarily serves as a synthetic handle, to its more biologically relevant amide derivatives. By comparing modifications at the 3-position (amide side chain), the 6-position (halogen), and the 1-position (N-alkylation) across different biological targets, this guide provides researchers with a comprehensive understanding of the chemical nuances that drive potency and selectivity. We will compare this scaffold to relevant alternatives and provide detailed experimental protocols to support further research and development.

Introduction: The Strategic Importance of the Indazole Scaffold

Indazole-based compounds are integral to modern drug discovery, with marketed drugs like the antiemetic Granisetron and the anti-inflammatory Benzydamine validating their therapeutic potential. The this compound core (Structure 1 ) is a particularly valuable starting point for library synthesis due to its distinct, modifiable positions.

  • The 3-Carboxylic Acid Moiety: This group is not typically the primary pharmacophore for receptor interaction. Instead, it is an exceptionally versatile synthetic handle. Its conversion to amides, esters, or other functional groups allows for the systematic exploration of chemical space to achieve desired interactions with biological targets.

  • The 1-Methyl Group: N-alkylation of the indazole ring is a critical step that influences both the synthetic route and the final compound's properties. The N1 position is often preferred for alkylation to achieve specific biological outcomes. The methyl group on Structure 1 provides a fixed point for SAR analysis, preventing isomeric ambiguity and potentially enhancing metabolic stability.

  • The 6-Bromo Substituent: The bromine atom at the 6-position significantly impacts the electronic properties of the aromatic system. It is an electron-withdrawing group that can engage in halogen bonding—a specific, non-covalent interaction that can enhance binding affinity to protein targets. Its presence provides a key vector for SAR studies, allowing for comparison with other halogens or non-halogenated analogs.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of derivatives from this scaffold is profoundly dictated by the nature of the substituents introduced at its key positions. The most common and impactful derivatization strategy involves converting the 3-carboxylic acid into an amide.

The 3-Position: Amide Derivatization as a Gateway to Bioactivity

The transformation of the carboxylic acid to a carboxamide (-CONH-R) is a cornerstone strategy. It introduces hydrogen bond donor and acceptor capabilities, crucial for molecular recognition, while simultaneously neutralizing the charge of the parent acid, which often improves cell membrane permeability.

A compelling case study is the development of indazole-3-carboxamides as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, a key regulator of mast cell activation in inflammatory responses. Analysis of these derivatives reveals critical SAR insights:

  • Regiochemistry is Paramount: The orientation of the amide linker is non-negotiable for activity. Indazole-3-carboxamides of the -CO-NH-Ar type show potent, sub-micromolar inhibition of calcium influx. In stark contrast, the reverse amide isomers (-NH-CO-Ar) are completely inactive, even at concentrations exceeding 100 µM. This highlights a specific geometric and electronic requirement within the target's binding pocket that only the canonical carboxamide can satisfy.

  • Aromatic Substituents on the Amide: The nature of the aryl group (Ar) attached to the amide nitrogen is a key determinant of potency.

    • Unsubstituted phenyl or simple substituted rings (e.g., 4-fluorophenyl) provide a baseline of activity.

    • Introducing electron-withdrawing groups, such as trifluoromethyl (e.g., in 12d ), often enhances potency, suggesting that modulation of the aromatic ring's electronics is beneficial for target engagement.

Below is a workflow illustrating the pivotal amide formation step and subsequent SAR exploration.

G cluster_0 Synthesis Workflow cluster_1 SAR Exploration A 6-Bromo-1-methyl-1H- indazole-3-carboxylic acid B Amide Coupling (e.g., EDC, HOBt, Amine R-NH2) A->B C Library of 6-Bromo-1-methyl-1H- indazole-3-carboxamide Derivatives B->C D Vary Amine Substituent (R) C->D Test in Assay E Biological Screening (e.g., CRAC Channel Assay) D->E F Identify Potent Hits E->F G Establish SAR Trends F->G

Caption: Key SAR takeaways for the 6-Bromo-1-methyl-1H-indazole-3-carboxamide scaffold.

Comparative Analysis with Alternative Scaffolds

To fully appreciate the utility of the this compound scaffold, it is essential to compare it with viable alternatives.

Bioisosteric Replacements for the Carboxylic Acid Moiety

While amides are the most common derivatives, the carboxylic acid itself can be replaced with other acidic functional groups, known as bioisosteres. This strategy is employed to modulate physicochemical properties like acidity (pKa), lipophilicity, and metabolic stability.

BioisostereStructure ExampleKey AdvantagesKey Disadvantages
Carboxylic Acid -COOHNatural recognition motif, well-understood chemistry.Often rapidly metabolized (glucuronidation), can have poor oral bioavailability.
Tetrazole -CN₄HMetabolically stable, similar pKa to carboxylic acid, can improve lipophilicity and cell penetration.Can be challenging to synthesize, potential for CNS side effects in some cases.
Hydroxamic Acid -CONHOHCan act as a metal chelator, offers different hydrogen bonding patterns.Can be metabolically labile, potentially leading to reactive metabolites.
Acylsulfonamide -CONHSO₂RMore acidic than carboxylic acids, offers a different 3D geometry for interaction.Can significantly increase polarity, potentially reducing permeability.
Comparison with Other Privileged Heterocyclic Cores

The indazole ring competes with other heterocyclic systems in drug discovery. Its performance is target-dependent, but a general comparison can be drawn.

HeterocycleCore StructureSimilarities to IndazoleKey Differences & Use Cases
Indazole Fused pyrazole-benzeneAromatic, bicyclic, rich in hydrogen bond donors/acceptors.The N-N bond provides a unique electronic distribution and vector for substitution. Widely used as kinase inhibitors (e.g., Axitinib).
Indole Fused pyrrole-benzeneIsosteric with indazole, similar size and shape.Different hydrogen bonding vector (single N-H). Foundational in numerous natural products and drugs (e.g., Tryptophan, Sumatriptan).
Benzimidazole Fused imidazole-benzeneBicyclic, aromatic, common in medicinal chemistry.Contains a 5-membered ring with

Comparing the efficacy of different coupling agents for amide synthesis with this compound

Author: BenchChem Technical Support Team. Date: January 2026

The amide bond is the silent architect of a vast number of pharmaceuticals, a testament to its remarkable stability and prevalence in biologically active molecules.[1] Indeed, it is estimated that amide bond formation is the most frequently utilized reaction in medicinal chemistry, underscoring the critical need for robust and efficient synthetic methodologies.[2][3] The direct condensation of a carboxylic acid and an amine is often thermodynamically unfavorable, necessitating the use of coupling agents to activate the carboxylic acid for nucleophilic attack.[4]

The selection of an appropriate coupling reagent is a pivotal decision in the synthesis of a drug candidate, directly impacting reaction efficiency, product purity, scalability, and cost. This guide provides an in-depth, objective comparison of the most common classes of coupling agents, supported by mechanistic insights and experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.

The Pantheon of Coupling Reagents: A Classification

Modern synthetic chemistry offers a diverse arsenal of coupling reagents, each with its own distinct advantages and disadvantages. These can be broadly categorized into three main classes: carbodiimides, uronium/aminium salts, and phosphonium salts. More recently, other reagents, including those based on triazines and those promoting "greener" reaction conditions, have also gained prominence.

Carbodiimides: The Workhorses

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are some of the earliest and most widely used coupling agents due to their relatively low cost and effectiveness.[5][6] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]

However, this intermediate is prone to racemization, especially with chiral carboxylic acids. To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or its safer and often more effective analogue, OxymaPure, are almost always used.[6][7] These additives trap the O-acylisourea to form a less reactive but also less racemization-prone active ester. A significant drawback of DCC is the formation of dicyclohexylurea (DCU), a byproduct that is often difficult to remove due to its low solubility in many organic solvents.[6] EDC, being water-soluble, offers a significant advantage in this regard, as its corresponding urea byproduct can be easily removed by aqueous workup.[6][8]

Mechanism of Carbodiimide-Mediated Coupling:

G cluster_activation Activation cluster_additive Additive Action cluster_coupling Coupling RCOOH Carboxylic Acid Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC (Carbodiimide) EDC->Acylisourea ActiveEster Active Ester Acylisourea->ActiveEster + HOBt HOBt HOBt/Oxyma HOBt->ActiveEster Amide Amide ActiveEster->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Carbodiimide coupling mechanism with an additive.

Uronium/Aminium Salts: The High-Performance Engines

Uronium and aminium salts, such as HATU, HBTU, and HCTU, are renowned for their high efficiency and rapid reaction times, making them a popular choice for challenging couplings, including the synthesis of complex peptides.[7][9] These reagents incorporate a benzotriazole or azabenzotriazole moiety, which acts as a built-in activating agent.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is generally considered one of the most powerful coupling reagents, often providing superior results for sterically hindered substrates and minimizing racemization.[9] This enhanced reactivity is attributed to the 7-azabenzotriazole (HOAt) group, which forms a more reactive OAt active ester.[9] HBTU and HCTU are based on HOBt and 6-chloro-HOBt, respectively, and are also highly effective, though generally less reactive than HATU.[9]

A potential side reaction with uronium/aminium salts is the guanidinylation of the free amine, which can cap the amine and prevent the desired reaction.[6] The order of addition of reagents is therefore crucial to minimize this side reaction.

Mechanism of Uronium/Aminium Salt-Mediated Coupling:

G cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide Amide ActiveEster->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Uronium salt (HATU) mediated amide bond formation.

A noteworthy advancement in this class is COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which offers high reactivity similar to HATU but with a better safety profile, as it is not explosive.[7][10] Furthermore, its byproducts are water-soluble, simplifying purification.[7][10]

Phosphonium Salts: The Reliable Specialists

Phosphonium salts, with PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) being a prime example, are another class of highly effective coupling reagents.[1][11] They are known for their high coupling efficiency and low risk of racemization.[7] A key advantage of phosphonium salts is that they do not react with the free amine, thus avoiding the guanidinylation side reaction associated with uronium/aminium salts.[1]

The byproduct of PyBOP is hexamethylphosphoramide (HMPA), which is a known carcinogen. This has led to the development of safer alternatives like PyAOP, which incorporates the 7-azabenzotriazole moiety for enhanced reactivity.[6]

Mechanism of Phosphonium Salt-Mediated Coupling:

G cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid ActiveEster OBt-Active Ester RCOOH->ActiveEster + PyBOP, Base PyBOP PyBOP PyBOP->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide Amide ActiveEster->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Phosphonium salt (PyBOP) mediated amide coupling.

At-a-Glance: Comparative Performance of Common Coupling Agents

The choice of coupling agent is highly dependent on the specific substrates and desired reaction outcomes. The following table summarizes the key performance indicators for some of the most widely used coupling reagents to aid in this selection process.

Coupling ReagentClassRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
EDC/HOBt CarbodiimideModerateLow to ModerateCost-effective, water-soluble byproducts.[6][7]Slower reaction times, potential for side reactions.[12]
HATU Uronium/AminiumVery HighVery LowSuperior for difficult couplings, rapid reactions.[9]Higher cost, potential for guanidinylation.[6]
HBTU Uronium/AminiumHighLowHigh efficiency for routine synthesis.[9]Less reactive than HATU, potential for guanidinylation.[6][9]
PyBOP PhosphoniumHighLowHigh efficiency, no guanidinylation side reaction.[7]Forms carcinogenic HMPA byproduct.[9]
COMU UroniumVery HighVery LowHigh reactivity, safer (non-explosive), water-soluble byproducts.[7][10]Higher cost than carbodiimides.
T3P® Phosphonic AnhydrideHighLowBroad substrate scope, easy workup (water-soluble byproducts).Can require higher temperatures for less reactive substrates.

Experimental Protocols: A Practical Comparison

To illustrate the practical application of these reagents, we provide step-by-step protocols for a model amide coupling reaction between isobutyric acid and benzylamine using three different coupling agents.

Protocol 1: EDC/HOBt Coupling
  • To a solution of isobutyric acid (1.0 eq) and HOBt (1.1 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add EDC (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzylamine (1.0 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: This standard protocol utilizes the cost-effective EDC/HOBt system. The pre-activation step at 0°C helps to minimize side reactions before the addition of the amine. The aqueous workup is straightforward due to the water solubility of the EDC-urea byproduct.

Protocol 2: HATU Coupling
  • To a solution of isobutyric acid (1.0 eq) and HATU (1.1 eq) in dimethylformamide (DMF, 0.5 M), add DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add benzylamine (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: This protocol leverages the high reactivity of HATU for a faster and often cleaner reaction. The pre-activation step ensures the rapid formation of the highly reactive OAt-ester. DMF is a common solvent for HATU couplings due to its excellent solvating properties for all components.

Protocol 3: COMU Coupling
  • To a solution of isobutyric acid (1.0 eq), benzylamine (1.0 eq), and COMU (1.1 eq) in acetonitrile (MeCN, 0.5 M), add DIPEA (1.1 eq).

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Rationale: COMU offers a highly efficient and safe alternative. Notably, only one equivalent of base is typically required.[7][10] The workup is simplified by the water-soluble nature of the byproducts.[7][10]

A Workflow for Coupling Agent Selection and Optimization

The process of identifying the optimal coupling agent and conditions for a novel substrate pair can be systematic. The following workflow provides a logical progression from initial screening to process optimization.

G cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_final Phase 3: Final Protocol Start Define Substrates (Acid & Amine) Screen Screen a diverse set of coupling agents (e.g., EDC/Oxyma, HATU, COMU, T3P) Start->Screen Analyze Analyze results by LC-MS (Yield, Purity, Side Products) Screen->Analyze Select Select best performing reagent(s) Analyze->Select Optimize Optimize reaction conditions: - Solvent - Base - Temperature - Concentration Select->Optimize Validate Validate optimized conditions on a larger scale Optimize->Validate Finalize Finalize Synthetic Protocol Validate->Finalize

Caption: A systematic workflow for selecting and optimizing amide coupling conditions.

Conclusion: Navigating the Landscape of Amide Synthesis

The synthesis of the amide bond remains a cornerstone of drug discovery and development. While a plethora of coupling agents are available, a judicious choice based on the specific attributes of the substrates and the desired process parameters is paramount for success. For routine couplings where cost is a primary driver, traditional carbodiimide-based methods with modern additives like OxymaPure remain highly valuable. For challenging substrates, sterically hindered systems, or when racemization is a significant concern, the superior reactivity of uronium/aminium salts like HATU and COMU often justifies their higher cost. The development of safer and more environmentally friendly reagents continues to be an active area of research, promising a future of even more efficient and sustainable amide bond formation.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies. (n.d.).
  • Massolo, E., Pirola, M., & Benaglia, M. (2020). Amide bond formation strategies: latest advances on a dateless transformation.
  • Application Notes and Protocols for Amide Bond Formation in Small Molecule Synthesis - Benchchem. (n.d.).
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications. (n.d.).
  • A Comparative Guide to Coupling Reagents for Amide Bond Formation - Benchchem. (n.d.).
  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF - ResearchGate. (n.d.).
  • Thieme E-Books & E-Journals - Synthesis / Recent Advances in Amide Bond Formation. (n.d.).
  • Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. (n.d.).
  • Recent Advances in Visible-Light-Mediated Amide Synthesis - MDPI. (n.d.).
  • Amide Bond Formation Strategies: Latest Advances on a Dateless Transformation | Request PDF - ResearchGate. (n.d.).
  • A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH - Benchchem. (n.d.).
  • A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU - Benchchem. (n.d.).
  • Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing). (n.d.).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications. (n.d.).
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem. (n.d.).
  • Methods for amide bond synthesis.7 - ResearchGate. (n.d.).
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC - NIH. (n.d.).
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (n.d.).
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.).
  • Amide Synthesis - Fisher Scientific. (n.d.).
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (n.d.).
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate. (n.d.).
  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (n.d.).
  • amide coupling help : r/Chempros - Reddit. (n.d.).

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 6-Bromo-1-methyl-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to mimic the purine core of ATP and effectively engage the active sites of protein kinases.[1] This guide provides an in-depth technical comparison of in vitro and in vivo methodologies for evaluating compounds derived from 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid, a versatile starting material for the synthesis of novel kinase inhibitors.[1] We will dissect the journey of a compound from initial biochemical potency to its ultimate efficacy in a living system, explaining the causality behind experimental choices and presenting supporting data to illuminate the path from benchtop to preclinical models.

The Strategic Advantage of the Indazole Scaffold

The 1H-indazole core acts as a bioisostere of the purine ring in ATP, enabling it to function as a competitive inhibitor at the kinase active site.[1] The nitrogen atoms of the indazole ring are crucial, serving as hydrogen bond donors and acceptors that form key interactions with the hinge region of a kinase, a critical factor for high-affinity binding.[1] The strategic placement of a bromine atom at the 6-position offers a reactive handle for synthetic modifications, such as cross-coupling reactions, allowing chemists to explore and optimize interactions within the solvent-exposed regions of the ATP-binding pocket.[1] This guide will explore how these molecular features, first assessed in vitro, translate into tangible biological effects in vivo.

Part 1: In Vitro Characterization - From Enzyme Kinetics to Cellular Function

The initial evaluation of any potential drug candidate begins with rigorous in vitro testing. These assays are designed to be high-throughput, reproducible, and to provide a quantitative measure of a compound's direct effect on its molecular target and its subsequent impact on cellular processes.

Biochemical Assays: Quantifying Target Engagement

The first critical step is to determine if a compound directly interacts with and inhibits its intended kinase target. This is typically measured by its IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A robust method for this is the fluorescence-based in vitro kinase assay.[2] This assay measures the phosphorylation of a peptide substrate by a specific kinase. Inhibition of the kinase results in a decreased fluorescent signal, providing a direct measure of the compound's potency.[2]

Representative Data: Potency of 1H-Indazole-3-Carboxamide Derivatives Against Primary Kinase Targets

Compound IDTarget KinaseIC50 (nM)
30l PAK19.8
Reference FRAX59718
Data sourced from Zhang et al. (2020).[3]

The data clearly shows that compound 30l , an indazole-3-carboxamide derivative, exhibits potent, single-digit nanomolar inhibition of PAK1, surpassing the reference compound.[3]

  • Kinase Reaction Preparation : In a 384-well plate, add 2.5 µL of 2x kinase base buffer, 0.5 µL of the test compound (dissolved in DMSO), and 1 µL of 5x purified kinase enzyme.

  • Initiation of Reaction : Add 1 µL of 5x peptide substrate/ATP/MgCl2 mixture to start the kinase reaction.

  • Incubation : Incubate the reaction mixture at 28 °C for a specified period (e.g., 60 minutes).

  • Termination and Detection : Add 5 µL of a detection solution (e.g., containing ADP-Glo™ reagent) to stop the reaction and generate a luminescent or fluorescent signal.[1]

  • Data Acquisition : Read the plate using a suitable plate reader. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays: Assessing Functional Impact

Potent enzyme inhibition is a necessary but not sufficient criterion for a successful drug candidate. It is crucial to demonstrate that the compound can engage its target within a cellular context and elicit a desired biological response. For anti-cancer agents, this often involves measuring effects on cell proliferation, migration, and invasion.

Representative Data: Anti-proliferative Activity of Indazole Derivative 2f

Wei et al. (2021) investigated a series of indazole derivatives for their anti-cancer properties. Their lead compound, 2f , demonstrated potent growth inhibitory activity across several cancer cell lines.[4]

Cell LineCancer TypeIC50 (µM) of Compound 2f
4T1Breast Cancer0.23
A549Lung Cancer1.15
HCT116Colon Cancer0.54
Data sourced from Wei et al. (2021).[4]

These results confirm that compound 2f is not only biochemically active but also effectively inhibits the proliferation of cancer cells at sub-micromolar concentrations.[4]

  • Cell Seeding : Seed cells (e.g., MDA-MB-231 breast cancer cells) in a 6-well plate and grow to 90-100% confluence.

  • Creating the "Wound" : Use a sterile 200 µL pipette tip to create a linear scratch in the cell monolayer.

  • Treatment : Wash the wells with PBS to remove detached cells and then add fresh medium containing the test compound at various concentrations.

  • Imaging : Capture images of the scratch at time 0 and after a set period (e.g., 24 hours).

  • Analysis : Measure the width of the scratch at different points and calculate the percentage of wound closure. A reduction in wound closure in treated cells compared to control indicates inhibition of cell migration.

Part 2: In Vivo Evaluation - From Animal Models to Efficacy

In vivo studies are the critical next step to evaluate a compound's efficacy, safety, and pharmacokinetic profile in a whole living organism. These studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), and whether its in vitro potency translates to a therapeutic effect in a disease model.

The Xenograft Model: A Workhorse in Preclinical Oncology

A widely used preclinical model is the tumor xenograft, where human cancer cells are implanted into immunocompromised mice.[5] This allows for the evaluation of a compound's anti-tumor activity in a living system.[6]

Workflow for a Typical In Vivo Xenograft Study

G cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis cell_culture 1. Cancer Cell Culture & Expansion cell_harvest 2. Cell Harvesting & Preparation cell_culture->cell_harvest implantation 3. Subcutaneous Implantation in Mice cell_harvest->implantation monitoring 4. Tumor Growth Monitoring implantation->monitoring randomization 5. Group Randomization monitoring->randomization treatment 6. Compound Administration randomization->treatment data_collection 7. Tumor Volume & Body Weight Monitoring treatment->data_collection endpoint 8. Study Endpoint & Tissue Collection data_collection->endpoint analysis 9. Data Analysis endpoint->analysis

Caption: Generalized workflow for an in vivo xenograft efficacy study.

Correlating In Vitro Potency with In Vivo Efficacy

The ultimate goal is to see a correlation between the promising in vitro data and a significant anti-tumor effect in vivo.

Representative Data: In Vivo Anti-tumor Efficacy of Indazole Derivative 2f

In the study by Wei et al. (2021), the potent in vitro anti-proliferative activity of compound 2f was tested in a 4T1 breast cancer mouse model.[4] The results showed that 2f could significantly suppress tumor growth in vivo without causing obvious side effects.[4]

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Compound 2f 50Significant
Qualitative summary based on data from Wei et al. (2021).[4]

This successful translation from in vitro to in vivo validates the initial findings and establishes compound 2f as a promising lead for further development.[4]

  • Cell Preparation : Harvest cancer cells (e.g., 4T1) during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., serum-free medium or a mixture with Matrigel) at a concentration of approximately 5 x 10^7 cells/mL.[5]

  • Implantation : Subcutaneously inject 0.1 mL of the cell suspension (containing 5 million cells) into the flank of each immunocompromised mouse.[5]

  • Tumor Monitoring : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions 2-3 times per week using calipers.

  • Randomization and Dosing : Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) and the vehicle control according to the planned dosing schedule (e.g., daily oral gavage).

  • Efficacy and Toxicity Monitoring : Continue to monitor tumor volume and the body weight of the mice throughout the study. Body weight is a key indicator of potential toxicity.[5]

  • Endpoint : At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis.

Part 3: Bridging the In Vitro - In Vivo Divide

The transition from a controlled in vitro environment to a complex in vivo system is a significant challenge in drug discovery. A compound that is highly potent in a biochemical assay may fail in vivo due to poor pharmacokinetics, high toxicity, or lack of efficacy.

Key Considerations for Translation

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Outcome invitro_potency Biochemical Potency (e.g., IC50) cell_activity Cellular Activity (e.g., Anti-proliferation) invitro_potency->cell_activity pk_pd Pharmacokinetics (PK) Pharmacodynamics (PD) (ADME, Target Engagement) cell_activity->pk_pd Translation Gap invivo_efficacy Efficacy (e.g., Tumor Inhibition) pk_pd->invivo_efficacy

Caption: The critical role of PK/PD in translating in vitro activity to in vivo efficacy.

  • Pharmacokinetics (PK) : How does the body affect the drug? A compound must have sufficient oral bioavailability, a reasonable half-life, and achieve adequate exposure at the tumor site to be effective. In vitro metabolism studies using liver microsomes can provide an early indication of a compound's metabolic stability.[7]

  • Pharmacodynamics (PD) : How does the drug affect the body? This involves confirming that the drug engages its target in the tumor tissue at concentrations that are pharmacologically active.

  • Selectivity : As demonstrated by Zhang et al., high selectivity for the target kinase over other kinases is crucial.[3] Off-target inhibition can lead to unforeseen toxicities in vivo.

Conclusion

The development of potent and selective therapeutics from scaffolds like this compound is a multi-faceted process that relies on a logical and rigorous progression from in vitro characterization to in vivo validation. While biochemical assays provide the foundational data on a compound's potency, it is the combination of cellular functional assays and well-designed in vivo models that truly determines its therapeutic potential. By carefully analyzing the data at each stage and understanding the critical factors that bridge the in vitro to in vivo gap, researchers can more effectively advance promising new chemical entities toward the clinic.

References

  • BenchChem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
  • Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Center for Biotechnology Information.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Model Study Design Using SCH529074.
  • NIH. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information.
  • Zhang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
  • Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Center for Biotechnology Information.
  • Coughtrie, A. R., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396.
  • Hu, Y., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(9), 1228-1246.
  • BenchChem. (2025). Application Notes and Protocols: Leveraging 6-Bromo-1H-indazole for the Development of Potent Kinase Inhibitors.
  • Puri, S., & Juvale, K. (2022). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. Journal of Molecular Structure, 1269, 133727.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • BenchChem. (2025). Unraveling the Kinase Selectivity of 1H-Indazole-3-Carboxamide Derivatives: A Comparative Guide.
  • Kande, S. A., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 10(9), FC12–FC16.
  • Ben-David, U., et al. (2017). Patient-derived xenografts undergo murine-specific tumor evolution. Nature Genetics, 49(11), 1567-1575.
  • Coughtrie, A. R., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. University of Dundee Research Portal.

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-1-methyl-1H-indazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of therapeutic agents, particularly kinase inhibitors for oncology research. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of two primary synthetic pathways to this target molecule, offering detailed experimental protocols and a quantitative assessment of their respective efficiencies. The insights provided herein are grounded in established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature.

Retrosynthetic Analysis and Proposed Pathways

Two logical and distinct retrosynthetic strategies for the synthesis of this compound have been evaluated. These are designated as Route A: A Stepwise Functionalization Approach and Route B: A Convergent Strategy with Late-Stage Methylation .

Route A: A Stepwise Functionalization Approach

This pathway commences with the commercially available 4-bromo-2-methylaniline, proceeding through the formation of the indazole core, followed by N-methylation, and concluding with the introduction of the carboxylic acid functionality at the C3 position.

Route B: A Convergent Strategy with Late-Stage Methylation

This alternative approach focuses on constructing the 6-bromo-1H-indazole-3-carboxylic acid scaffold first, followed by a final N-methylation step. This route leverages the known reactivity of isatins to generate the indazole-3-carboxylic acid core.

Experimental Protocols and Discussion

Route A: A Stepwise Functionalization Approach

This linear synthesis prioritizes the early formation of the indazole ring system, followed by sequential functionalization.

The initial step involves the formation of the indazole ring from 4-bromo-2-methylaniline via a diazotization and intramolecular cyclization reaction. This is a well-established and scalable method for the synthesis of indazoles.[1]

  • Protocol:

    • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent such as chloroform.

    • Add acetic anhydride (1.1 eq) while maintaining the temperature below 40°C.

    • To the resulting mixture, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq).

    • Heat the mixture to reflux (approximately 68°C) and maintain for 20 hours.

    • After cooling, the volatile components are removed under vacuum.

    • The residue is then subjected to acidic work-up with concentrated hydrochloric acid, followed by basification with a 50% aqueous solution of sodium hydroxide to a pH of 11.

    • The crude product is isolated by filtration and can be purified by recrystallization from a suitable solvent system like heptane.

  • Causality of Experimental Choices: The acetylation of the starting aniline protects the amino group and facilitates the subsequent diazotization with isoamyl nitrite. The intramolecular cyclization is promoted by the thermal conditions, leading to the formation of the indazole ring. The acidic and basic work-up steps are crucial for the removal of by-products and isolation of the desired product.

The subsequent N-methylation of 6-bromo-1H-indazole presents a key challenge in terms of regioselectivity, as methylation can occur at either the N1 or N2 position. The thermodynamically more stable N1-isomer is the desired product.[2][3]

  • Protocol for Preferential N1-Methylation:

    • To a stirred suspension of a strong base such as sodium hydride (1.2 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

    • Cool the reaction mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.

    • The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

    • The reaction is carefully quenched with water, and the product is extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to separate the N1 and N2 isomers.

  • Causality of Experimental Choices: The use of a strong base like sodium hydride in a non-polar, aprotic solvent like THF is known to favor the formation of the N1-methylated product.[2] The deprotonation of the indazole occurs preferentially at the N1 position, and the subsequent alkylation with methyl iodide proceeds with high regioselectivity.

The final step in Route A is the introduction of the carboxylic acid group at the C3 position. Direct carboxylation can be challenging. A reliable method involves a halogen-metal exchange followed by quenching with carbon dioxide. An alternative is iodination at C3 followed by a palladium-catalyzed carbonylation.

  • Protocol via Lithiation and Carboxylation:

    • To a solution of 6-bromo-1-methyl-1H-indazole (1.0 eq) in anhydrous THF at -78°C under an inert atmosphere, add a solution of n-butyllithium (1.1 eq) in hexanes dropwise.

    • Stir the mixture at -78°C for 1 hour.

    • Bubble dry carbon dioxide gas through the solution for 1-2 hours, ensuring the temperature remains below -60°C.

    • Allow the reaction to warm to room temperature and quench with water.

    • Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid.

    • The solid is collected by filtration, washed with water, and dried under vacuum.

  • Causality of Experimental Choices: The use of a strong organolithium reagent like n-butyllithium at low temperatures allows for the regioselective deprotonation at the C3 position of the indazole ring. Quenching the resulting lithiated species with an excess of carbon dioxide leads to the formation of the corresponding carboxylate, which upon acidic work-up yields the desired carboxylic acid.

Route B: A Convergent Strategy with Late-Stage Methylation

This route aims to construct the key 6-bromo-1H-indazole-3-carboxylic acid intermediate first, simplifying the final methylation step.

This method is adapted from the known synthesis of indazole-3-carboxylic acids from isatins.[4]

  • Protocol:

    • To a solution of 6-bromoisatin (1.0 eq) in aqueous sodium hydroxide, add a solution of sodium nitrite (1.1 eq) in water at 0°C.

    • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0°C for 1 hour.

    • In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.

    • Slowly add the diazonium salt solution to the tin(II) chloride solution at 0°C.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • The precipitated solid is collected by filtration, washed with water, and dried to afford 6-bromo-1H-indazole-3-carboxylic acid.

  • Causality of Experimental Choices: The ring-opening of the isatin under basic conditions, followed by diazotization of the resulting amino acid and reductive cyclization with tin(II) chloride, is a classical and effective method for the synthesis of indazole-3-carboxylic acids.

To avoid potential side reactions during the subsequent N-methylation, it is often advantageous to protect the carboxylic acid as an ester.

  • Protocol:

    • Suspend 6-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 4 hours.[5]

    • After cooling, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 6-bromo-1H-indazole-3-carboxylate.[5]

With the carboxylic acid group protected, the N-methylation can proceed with improved selectivity and yield.

  • Protocol:

    • Follow the same procedure as in Route A, Step 2, using methyl 6-bromo-1H-indazole-3-carboxylate as the starting material.

The final step is the deprotection of the carboxylic acid group.

  • Protocol:

    • To a solution of methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate in a mixture of methanol and water, add an excess of a base such as sodium hydroxide.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Remove the methanol under reduced pressure and acidify the aqueous residue with 1M HCl to precipitate the final product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

Quantitative Data Summary and Comparison

The following table provides a comparative overview of the two synthetic routes, with estimated yields based on analogous reactions reported in the literature.

Parameter Route A: Stepwise Functionalization Route B: Convergent Strategy
Starting Material 4-bromo-2-methylaniline6-Bromoisatin
Number of Steps 33 (if esterification is performed)
Key Intermediates 6-Bromo-1H-indazole, 6-Bromo-1-methyl-1H-indazole6-Bromo-1H-indazole-3-carboxylic acid, Methyl 6-bromo-1H-indazole-3-carboxylate
Estimated Overall Yield 40-55%50-65%
Key Challenges Regioselectivity of N-methylation, C3-carboxylation conditionsAvailability and cost of 6-bromoisatin, potential for side reactions during methylation without protection
Scalability Good, with well-established initial steps.Moderate, dependent on the efficiency of the isatin route at scale.

Visualization of Synthetic Workflows

Route A: Stepwise Functionalization Workflow

Route_A cluster_0 Route A: Stepwise Functionalization A1 4-Bromo-2-methylaniline A2 6-Bromo-1H-indazole A1->A2 Diazotization/ Cyclization A3 6-Bromo-1-methyl-1H-indazole A2->A3 N-Methylation A4 This compound A3->A4 C3-Carboxylation

Caption: Workflow for Route A, a linear synthetic approach.

Route B: Convergent Strategy Workflow

Route_B cluster_1 Route B: Convergent Strategy B1 6-Bromoisatin B2 6-Bromo-1H-indazole-3-carboxylic acid B1->B2 Ring Opening/ Diazotization/ Reductive Cyclization B3 Methyl 6-bromo-1H-indazole-3-carboxylate B2->B3 Esterification B4 Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate B3->B4 N-Methylation B5 This compound B4->B5 Hydrolysis

Caption: Workflow for Route B, a convergent synthetic approach.

Conclusion and Recommendations

Both Route A and Route B present viable pathways for the synthesis of this compound.

Route A benefits from a readily available and inexpensive starting material and a well-established initial step for forming the indazole core. However, it faces challenges in the regioselective N-methylation and the potentially harsh conditions required for the C3-carboxylation.

Route B offers a more convergent approach, potentially leading to a higher overall yield. The key advantage is that the challenging C3-functionalization is addressed early in the synthesis. The optional but recommended esterification step adds to the step count but significantly improves the cleanliness and selectivity of the subsequent N-methylation. The primary consideration for this route is the availability and cost of the starting material, 6-bromoisatin.

For laboratory-scale synthesis where optimization of the final carboxylation step is feasible, Route A offers a straightforward approach. For larger-scale production where overall yield and process robustness are critical, Route B is likely the more efficient and reliable option, provided the starting material is economically viable. The choice between these routes will ultimately depend on the specific needs, resources, and scale of the intended synthesis.

References

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

Sources

A Comparative Analysis of Purity for 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-1-methyl-1H-indazole-3-carboxylic acid is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, complicate purification of subsequent intermediates, and potentially introduce toxic byproducts into the final active pharmaceutical ingredient (API). This guide presents a comprehensive purity analysis of this compound obtained from three representative commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. Utilizing a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), this study provides researchers and drug development professionals with a framework for evaluating and selecting the highest quality reagents for their critical applications.

Introduction: The Critical Role of Starting Material Purity

In the landscape of drug discovery and development, the adage "you are what you start with" holds profound truth. The quality of starting materials directly influences the entire synthetic route, affecting reaction efficiency, scalability, and the impurity profile of the final API.[1] this compound is a key intermediate in the synthesis of numerous therapeutic candidates, particularly those targeting protein kinases.[2][3] Even trace impurities can have significant downstream consequences, underscoring the necessity for rigorous analytical characterization of this reagent before its inclusion in any synthetic workflow.

This guide provides an objective, data-driven comparison of this essential building block from different commercial sources. By detailing the analytical methodologies and presenting comparative data, we aim to empower researchers to make informed decisions when sourcing critical chemical reagents.

Analytical Methodology: A Triad of Orthogonal Techniques

To ensure a comprehensive and robust assessment of purity, a combination of orthogonal analytical techniques was employed. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method. The chosen techniques—HPLC, qNMR, and LC-MS—are mainstays in the pharmaceutical industry for identity, purity, and impurity profiling.[4][5]

Overall Experimental Workflow

The analytical process was designed to first quantify the purity of the main component and then to identify and characterize any detected impurities.

G cluster_0 Sample Preparation cluster_1 Purity & Impurity Analysis cluster_2 Data Interpretation A Receive Samples (Suppliers A, B, C) B Accurately weigh samples and internal standard A->B C Dissolve in appropriate solvent (e.g., DMSO-d6, Acetonitrile) B->C D HPLC-UV Analysis (Purity by Area %) C->D E qNMR Analysis (Absolute Purity Assay) C->E F LC-MS Analysis (Impurity Identification) C->F G Compare Purity Data (HPLC vs. qNMR) D->G E->G H Elucidate Impurity Structures (MS Fragmentation) F->H I Final Purity Report & Supplier Comparison G->I H->I

Caption: Experimental workflow for purity comparison.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a cornerstone for purity analysis, separating the main compound from potential impurities based on their differential partitioning between a stationary and mobile phase.[6] This technique is excellent for quantifying the relative amounts of different components in a mixture.[7]

Protocol:

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL.

Causality: A C18 column was chosen for its broad applicability in separating small, moderately polar molecules. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected. Formic acid is used as a mobile phase modifier to improve peak shape and ionization for potential MS coupling.[8]

Quantitative ¹H-NMR (qNMR)

Unlike HPLC, which provides relative purity, qNMR is a primary ratio method that can determine the absolute purity (assay) of a substance by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity.[9][10]

Protocol:

  • System: Bruker 400 MHz NMR Spectrometer or equivalent.

  • Internal Standard: Maleic Anhydride (certified reference material).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Approximately 10-15 mg of the test sample and 5-7 mg of the internal standard were accurately weighed into a vial and dissolved in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters: A sufficient relaxation delay (D1 ≥ 5T₁) was used to ensure full signal relaxation for accurate quantification.

  • Data Processing: The purity was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the olefinic protons of the maleic anhydride standard.

Causality: Maleic Anhydride was selected as the internal standard because its sharp singlet in the ¹H-NMR spectrum appears in a region (~7.3 ppm in DMSO-d₆) that does not overlap with the aromatic protons of the indazole core, ensuring accurate integration. DMSO-d₆ was chosen for its excellent solubilizing power for both the analyte and the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[4][11] It is exceptionally sensitive for detecting and identifying trace-level impurities by providing accurate mass measurements, which aids in the elucidation of their chemical formulas and structures.[8][12]

Protocol:

  • System: Agilent Q-TOF LC/MS or equivalent.

  • LC Method: The same HPLC method as described in section 2.1 was used to ensure correlation of retention times.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.

  • Mass Analyzer: Time-of-Flight (TOF) for high-resolution accurate mass (HRAM) data.

  • Analysis: Data was processed using molecular feature extraction algorithms to find all components, and tandem MS (MS/MS) was performed on impurity peaks to obtain fragmentation data for structural elucidation.

Causality: Using the same LC method allows for direct comparison between the UV chromatogram (which shows quantity) and the total ion chromatogram (which shows what is ionizable). HRAM-TOF analysis provides mass accuracy in the sub-ppm range, which is critical for confidently determining the elemental composition of unknown impurities.[13]

Results and Discussion

Samples of this compound from three different commercial suppliers were analyzed according to the protocols described above. The results are summarized in the tables below.

Purity Comparison

The purity of the material from each supplier was determined by both HPLC (area percent) and qNMR (absolute weight percent).

SupplierHPLC Purity (% Area)qNMR Purity (% w/w)Appearance
Supplier A 99.6%99.5%White to off-white solid
Supplier B 98.1%97.9%Light yellow solid
Supplier C 96.5%96.2%Yellow-brown solid

The data reveals a strong correlation between the HPLC and qNMR results, lending high confidence to the purity assignments. Supplier A provided material with the highest purity, exceeding 99.5% by both methods. The material from Supplier B was of good quality, while the material from Supplier C showed significantly lower purity and a discolored appearance, suggesting the presence of chromophoric impurities.

Impurity Profiling

LC-MS analysis was conducted to identify the major impurities present in the samples from Suppliers B and C.

SupplierRetention Time (min)Observed m/z [M+H]⁺Proposed StructureProbable Identity
Supplier B 12.8255.0031C₉H₈BrN₂O₂Isomeric Impurity (e.g., 5-Bromo isomer)
Supplier C 9.5175.0290C₉H₈N₂O₂Des-bromo impurity
Supplier C 15.2269.0187C₁₀H₁₀BrN₂O₂Methyl ester of parent compound
  • Supplier B: The major impurity detected had the same accurate mass as the parent compound but a different retention time, strongly suggesting the presence of a constitutional isomer. A likely candidate is the 5-bromo or 7-bromo isomer, which could arise from non-selective bromination during synthesis.

  • Supplier C: This sample contained multiple significant impurities. The peak at 9.5 minutes corresponds to the des-bromo analogue, indicating incomplete bromination of the starting material. The peak at 15.2 minutes was identified as the methyl ester of the parent compound, likely a result of residual methanol from an earlier synthetic step reacting during the final workup or purification.

Conclusion and Recommendations

This comparative study demonstrates significant variability in the purity of this compound available from different commercial suppliers.

  • Supplier A provided material of exceptional purity (>99.5%), making it the recommended choice for sensitive applications such as late-stage API synthesis and reference standard preparation.

  • Supplier B offered material of acceptable purity (~98%) that may be suitable for early-stage research and development where cost is a primary consideration and subsequent purification steps are planned.

  • Supplier C provided material with a lower purity profile ( ~96%) and contained multiple process-related impurities. This material may require re-purification before use and is not recommended for critical applications where impurity control is essential.

This guide highlights the critical importance of performing independent analytical verification of starting materials. Researchers should not rely solely on the Certificate of Analysis (CoA) provided by the supplier.[7] Employing a multi-technique approach as outlined here provides a comprehensive and trustworthy assessment of chemical purity, ensuring the integrity and reproducibility of scientific research and drug development efforts.

References

  • Vertex AI Search. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
  • National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance.
  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • Toref Standards. (n.d.). Impurity Profiling with HRMS.
  • Creative Biostructure. (n.d.). How NMR Enhances Chemical Analysis Accuracy?.
  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • National Center for Biotechnology Information (NCBI). (n.d.). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR).
  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.
  • Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs.
  • Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • Spectroscopy Online. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs.
  • National Center for Biotechnology Information (NCBI). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Medium. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-1-methyl-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers, scientists, and drug development professionals, our work with novel chemical entities like 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid is foundational to discovery. However, our responsibility extends beyond synthesis and application to the safe and compliant management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to protect laboratory personnel, ensure environmental integrity, and maintain institutional compliance.

Hazard Identification and Risk Assessment

Understanding the specific risks associated with this compound is the critical first step in its safe management. As a brominated heterocyclic compound, it belongs to a class of chemicals that requires careful handling.[1] While exhaustive toxicological data may not be available for every research chemical, a review of Safety Data Sheets (SDS) for the compound and structurally similar molecules provides a clear hazard profile.

The primary hazards are summarized below:

Hazard ClassificationGHS Hazard StatementGHS Precautionary StatementAssociated Pictogram
Acute Toxicity, OralH302: Harmful if swallowed[2][3]P264, P270, P301+P317, P330, P501[2][3][4]GHS07 (Exclamation Mark)
Skin IrritationH315: Causes skin irritation[3][5][6]P280, P302+P352, P332+P317, P362+P364[4][7]GHS07 (Exclamation Mark)
Eye IrritationH319: Causes serious eye irritation[3][5][6]P280, P305+P351+P338[4]GHS07 (Exclamation Mark)
Respiratory IrritationH335: May cause respiratory irritation[3][5][6]P261, P271, P304+P340, P319[4][7]GHS07 (Exclamation Mark)

Incompatible Materials: To prevent dangerous reactions, waste containing this compound must be stored separately from strong oxidizing agents, strong acids, and strong bases.[8][9][10]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable. The causality for each piece of equipment is rooted in preventing the specific exposure routes identified in the hazard assessment.

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting chemical safety goggles or a face shield.[5][8]Protects against accidental splashes of solutions or contact with airborne solid particles, preventing serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[8]Prevents dermal contact, a primary exposure route that can lead to skin irritation and potential systemic absorption.[3]
Body Protection A standard laboratory coat or a chemical-resistant apron.[8]Protects personal clothing from contamination and minimizes skin exposure from spills.
Respiratory Protection All handling should occur in a well-ventilated area or a certified chemical fume hood.[5][8]Prevents the inhalation of dust or aerosols, which may cause respiratory tract irritation.[3][5][6]

The Core Disposal Workflow: From Generation to Collection

The proper disposal of this compound is a systematic process. The following workflow diagram illustrates the decision-making and procedural steps required for safe and compliant waste management.

G Disposal Workflow for this compound start Start: Waste Generation identify_waste Identify Waste Type (Solid, Liquid, Contaminated Labware) start->identify_waste spill_event Spill Event Occurs identify_waste->spill_event don_ppe Don Appropriate PPE (See Table 2) identify_waste->don_ppe spill_ppe Don Emergency PPE spill_event->spill_ppe prep_container Prepare Labeled Waste Container ('Hazardous Halogenated Organic Waste') don_ppe->prep_container segregate_solid Segregate Solid Waste (Unused reagent, contaminated solids) prep_container->segregate_solid segregate_liquid Segregate Liquid Waste (Aqueous solutions) prep_container->segregate_liquid transfer_waste Carefully Transfer Waste into Appropriate Container segregate_solid->transfer_waste segregate_liquid->transfer_waste secure_storage Securely Seal and Store Container in a Cool, Dry, Ventilated Area transfer_waste->secure_storage contact_ehs Contact Institutional EHS for Pickup secure_storage->contact_ehs end End: Professional Disposal (e.g., Incineration) contact_ehs->end contain_spill Contain Spill with Inert Absorbent (Sand, Vermiculite) spill_ppe->contain_spill collect_spill Collect Absorbed Material into Hazardous Waste Container contain_spill->collect_spill collect_spill->secure_storage

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol
  • Waste Segregation: At the point of generation, separate waste into distinct categories:

    • Solid Waste: Includes excess or expired pure compound, contaminated spatulas, weigh boats, and consumables like gloves and filter paper.[1]

    • Aqueous Waste: Any solutions containing dissolved this compound.[1]

  • Containerization and Labeling:

    • Select a chemically resistant, sealable container designated for hazardous waste.[1][10]

    • The container must be clearly and accurately labeled before any waste is added. The label should include, at a minimum: "Hazardous Waste," "Halogenated Organic Waste," the full chemical name (this compound), and the approximate concentration or quantity.[1]

  • Waste Transfer:

    • Wearing the appropriate PPE, carefully transfer waste into the designated container.

    • Minimize the generation of dust when handling the solid material.[5][9]

    • Ensure the exterior of the waste container remains clean and free of contamination.

  • Storage:

    • Keep the waste container tightly closed when not in use.[5][6]

    • Store the container in a cool, dry, and well-ventilated secondary containment area, away from the incompatible materials noted previously.[8]

  • Final Disposal:

    • Do not attempt to neutralize or dispose of this chemical down the drain.[6] Sewer disposal of such pharmaceutical waste is broadly prohibited.[11]

    • The primary and required method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[8]

    • Arrange for pickup according to your institution's specific protocols. These professional services will ensure the waste is managed in an environmentally responsible and compliant manner, typically through high-temperature incineration.[12][13]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is generated.

  • Don PPE: Before addressing the spill, don the full PPE as outlined in Table 2.

  • Containment: For solid spills, carefully sweep up the material. For liquid spills, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[8] Avoid raising dust.

  • Collection: Carefully scoop the spilled material or absorbent mixture into your pre-labeled hazardous waste container.[1][8] For small spills of brominated compounds, some protocols suggest treatment with a reducing agent like sodium thiosulfate before absorption.[1][12]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials (e.g., paper towels) as contaminated solid waste.

  • Report: Report the incident to your laboratory supervisor or EHS department, per institutional policy.

By adhering to these rigorous procedures, you build a self-validating system of safety that ensures the responsible management of this compound from benchtop to final disposal, upholding our collective commitment to scientific integrity and workplace safety.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Chemsrc. (2025). CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester.
  • PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole.
  • PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Bromo-1H-indazole-5-carboxylic acid.
  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?
  • Echemi. (n.d.). 1H-Indazole-3-carboxylic acid, 6-bromo-1-methyl- Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Bromo-6-methyl-1H-indazole-3-carboxylic acid.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 6-Bromo-1-methyl-1h-indazol-4-amine: A Procedural Guide.
  • Sigma-Aldrich. (n.d.). 6-Bromo-1-methyl-1H-indazole.
  • Echemi. (n.d.). 6-BROMO INDAZOLE-3-CARBOXYLIC ACID Safety Data Sheets.
  • ChemicalBook. (n.d.). 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid Safety Data Sheet.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 1H-Indazole-3-carboxylic acid.
  • Washington State University. (n.d.). Standard Operating Procedure: Bromine.
  • Alfa Chemistry. (n.d.). CAS 1021859-29-9 this compound.
  • World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
  • U.S. Drug Enforcement Administration. (n.d.). 21 CFR Part 1317 -- Disposal.
  • MedPro Disposal. (2022). FDA changes policies regarding pharmaceutical waste disposal.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid represent a class of molecules with significant potential. However, their potential is matched by the imperative for rigorous safety protocols. This guide provides essential, immediate safety and logistical information for the handling of this compound. It is born from field-proven insights and a deep commitment to laboratory safety, aiming to be your trusted resource for chemical handling.

Our approach moves beyond a simple checklist. We will delve into the why behind each recommendation, grounding our protocols in established principles of chemical hygiene and occupational safety. The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is executed with the highest degree of care and foresight.

Hazard Assessment: Understanding the Risks

While a comprehensive toxicological profile for this compound may not be extensively documented, the principles of chemical safety dictate that we treat it with the caution afforded to analogous compounds. Structurally similar bromo-indazole derivatives are known to be hazardous.[1] Based on available Safety Data Sheets (SDS) for related molecules, we must assume this compound presents the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation, potentially leading to damage if not addressed promptly.[2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][4]

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled (Acute Toxicity, Category 4): Based on data for similar compounds, ingestion, dermal contact, or inhalation may be harmful.[1][3]

During handling, irritating and potentially toxic gases like carbon oxides, nitrogen oxides, and hydrogen bromide may be generated through thermal decomposition or combustion.[2] Therefore, all handling procedures must be designed to mitigate these risks.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate Personal Protective Equipment is the final and most critical barrier between the researcher and potential chemical exposure.[5] It is not merely a recommendation but a mandatory requirement for handling this and similar chemical entities. The following table summarizes the required PPE, with detailed explanations of the rationale behind each choice.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesType: Nitrile or neoprene gloves are recommended. Avoid latex gloves due to their poor resistance to many chemicals. Practice: Always inspect gloves for tears or holes before use. For prolonged operations or when handling larger quantities, consider double-gloving.[6] Change gloves every 30-60 minutes or immediately if contamination is suspected.[5]
Eyes Safety glasses with side shields or chemical splash gogglesRationale: Provides essential protection against accidental splashes and airborne particles. Standard prescription glasses are not a substitute.[7]
Face Face shieldRequirement: Must be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing during solution preparation or transfers.[7][8]
Body Laboratory coatSpecification: A standard, long-sleeved lab coat is required to protect against skin contact. Ensure it is fully buttoned.[8]
Respiratory NIOSH-approved respiratorCondition: Required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator (e.g., N95) should be determined by a formal risk assessment based on the quantity and nature of the work.[7][8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is paramount. The following steps provide a procedural guide for the safe handling of this compound.

Preparation and Engineering Controls
  • Designated Area: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Pre-Operational Check: Before beginning work, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[9] Verify that all necessary PPE is available and in good condition.[8]

  • Gather Materials: Have all necessary equipment (spatulas, weigh boats, containers) and reagents ready within the fume hood to minimize movement in and out of the controlled area.

Handling the Compound
  • Don PPE: Wear all required PPE as detailed in the table above before entering the designated handling area.

  • Minimize Dust: When handling the solid material, use techniques that avoid the formation and dispersal of dust.[10] Use appropriate tools, such as a spatula, for transferring the compound.

  • Container Management: Keep the container tightly closed when not in use.[2]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[2]

The following diagram illustrates the core workflow for safely handling this chemical.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_hood 1. Work in Fume Hood prep_ppe 2. Don Full PPE prep_hood->prep_ppe Proceed to Handling prep_check 3. Verify Safety Equipment prep_ppe->prep_check Proceed to Handling handle_weigh 4. Weigh Compound (Minimize Dust) prep_check->handle_weigh Proceed to Handling handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer Proceed to Cleanup handle_close 6. Keep Container Closed handle_transfer->handle_close Proceed to Cleanup cleanup_decon 7. Decontaminate Work Area handle_close->cleanup_decon Proceed to Cleanup cleanup_dispose 8. Dispose of Waste Properly cleanup_decon->cleanup_dispose cleanup_wash 9. Doff PPE & Wash Hands cleanup_dispose->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][9]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][9]

  • Small Spill: For small spills of the solid material, and if you are trained to do so, wear appropriate PPE (including respiratory protection). Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[8] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Generation: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be considered contaminated waste.

  • Containment: Place the compound and any contaminated materials into a clearly labeled, sealed container.

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1][2] Do not dispose of it down the drain or in regular trash. Always follow your institution's specific guidelines and local, state, and federal regulations for hazardous waste disposal.[11]

Conclusion

The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of hazard assessment, correct PPE usage, meticulous operational planning, and emergency preparedness into your daily workflow, you can confidently and safely advance your research goals. This guide serves as a foundational document, but it should be supplemented by a comprehensive, lab-specific risk assessment and adherence to your institution's Chemical Hygiene Plan.[12][13]

References

  • Laboratory Safety and Chemical Hygiene Plan. (n.d.). Northwestern University. Retrieved from [Link]

  • Chemical Safety in Research and Teaching. (n.d.). New Mexico State University. Retrieved from [Link]

  • Chemical Safety for Laboratory Employees. (n.d.). Rosalind Franklin University. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Chemical Safety Guide, 5th Ed. (n.d.). National Institutes of Health, Office of Research Services. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Safe handling of hazardous drugs. (2020). PubMed Central. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.